Product packaging for DL-valine(Cat. No.:CAS No. 516-06-3)

DL-valine

Número de catálogo: B559544
Número CAS: 516-06-3
Peso molecular: 117.15 g/mol
Clave InChI: KZSNJWFQEVHDMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Valine is a branched-chain amino acid that consists of glycine in which one of the hydrogens attached to the alpha-carbon is substituted by an isopropyl group. It has a role as a plant metabolite and a Daphnia magna metabolite. It is a branched-chain amino acid and an alpha-amino acid. It contains an isopropyl group. It is a conjugate base of a valinium. It is a conjugate acid of a valinate.
DL-Valine has been reported in Drosophila melanogaster, Paris fargesii, and other organisms with data available.
Valine (abbreviated as Val or V) is an -amino acid with the chemical formula HO2CCH(NH2)CH(CH3)2. It is named after the plant valerian. L-Valine is one of 20 proteinogenic amino acids. Its codons are GUU, GUC, GUA, and GUG. This essential amino acid is classified as nonpolar. Along with leucine and isoleucine, valine is a branched-chain amino acid. Branched chain amino acids (BCAA) are essential amino acids whose carbon structure is marked by a branch point. These three amino acids are critical to human life and are particularly involved in stress, energy and muscle metabolism. BCAA supplementation as therapy, both oral and intravenous, in human health and disease holds great promise. BCAA denotes valine, isoleucine and leucine which are branched chain essential amino acids. Despite their structural similarities, the branched amino acids have different metabolic routes, with valine going solely to carbohydrates, leucine solely to fats and isoleucine to both. The different metabolism accounts for different requirements for these essential amino acids in humans: 12 mg/kg, 14 mg/kg and 16 mg/kg of valine, leucine and isoleucine respectively. Furthermore, these amino acids have different deficiency symptoms. Valine deficiency is marked by neurological defects in the brain, while isoleucine deficiency is marked by muscle tremors. Many types of inborn errors of BCAA metabolism exist, and are marked by various abnormalities. The most common form is the maple syrup urine disease, marked by a characteristic urinary odor. Other abnormalities are associated with a wide range of symptoms, such as mental retardation, ataxia, hypoglycemia, spinal muscle atrophy, rash, vomiting and excessive muscle movement. Most forms of BCAA metabolism errors are corrected by dietary restriction of BCAA and at least one form is correctable by supplementation with 10 mg of biotin daily. BCAA are decreased in patients with liver disease, such as hepatitis, hepatic coma, cirrhosis, extrahepatic biliary atresia or portacaval shunt;  aromatic amino acids (AAA) tyrosine, tryptophan and phenylalanine, as well as methionine are increased in these conditions. Valine in particular, has been established as a useful supplemental therapy to the ailing liver. All the BCAA probably compete with AAA for absorption into the brain. Supplemental BCAA with vitamin B6 and zinc help normalize the BCAA:AAA ratio. In sickle-cell disease, valine substitutes for the hydrophilic amino acid glutamic acid in hemoglobin. Because valine is hydrophobic, the hemoglobin does not fold correctly. Valine is an essential amino acid, hence it must be ingested, usually as a component of proteins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B559544 DL-valine CAS No. 516-06-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859522
Record name DL-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless
Record name DL-Valine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13968
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DL-Valine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name DL-Valine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

516-06-3, 25609-85-2, 72-18-4, 640-68-6
Record name DL-Valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC125674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC125673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name valine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Valine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Valine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the chemical structure of DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of DL-Valine

Introduction

This compound is a racemic mixture of the D- and L-enantiomers of the proteinogenic α-amino acid valine.[1][2] As a branched-chain amino acid (BCAA), valine is essential in humans and must be obtained through diet.[1] It plays a critical role in protein synthesis, muscle metabolism, and energy production.[3][] This guide provides a detailed overview of the chemical structure, properties, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an α-amino acid, meaning it has a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain.[1] The characteristic feature of valine is its isopropyl side chain, which makes it a non-polar, aliphatic amino acid.[1] The IUPAC name for valine is 2-amino-3-methylbutanoic acid.[5] this compound refers to the equimolar mixture of its two stereoisomers: D-valine and L-valine.

The chemical formula for this compound is C5H11NO2 and its structure can be represented by the SMILES string CC(C)C(C(=O)O)N.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular FormulaC5H11NO2[1][3][6]
Molar Mass117.148 g·mol−1[1]
CAS Number516-06-3[6][7]
AppearanceWhite to off-white crystalline powder[3][5][7]
Melting Point295 °C (decomposes)[7][8]
Solubility in Water85 g/L[1]
pK1 (α-carboxyl)2.32[7]
pK2 (α-amino)9.61[7]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.

DL_Valine_Structure Chemical Structure of this compound C_alpha α-C COOH COOH C_alpha->COOH Carboxyl Group NH2 H₂N C_alpha->NH2 Amino Group H_alpha H C_alpha->H_alpha Isopropyl CH(CH₃)₂ C_alpha->Isopropyl Isopropyl Side Chain

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis of this compound

Several methods are available for the synthesis of racemic valine. The most common laboratory preparations are detailed below.

Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. For this compound, the synthesis starts from isobutyraldehyde.[9]

  • Step 1: Formation of α-aminonitrile. Isobutyraldehyde is reacted with ammonia and potassium cyanide. The ammonia reacts with the aldehyde to form an imine, which is then attacked by the cyanide ion to form 2-amino-3-methylbutanenitrile.

  • Step 2: Hydrolysis. The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield this compound.[10] A continuous ether extraction of the amino nitrile can be introduced to improve the yield and facilitate the separation of the pure amino acid.[9]

From Isovaleric Acid

Another common synthetic route involves the bromination of isovaleric acid followed by amination.[1]

  • Step 1: Bromination. Isovaleric acid is reacted with bromine (Br2) to form α-bromoisovaleric acid.[1]

  • Step 2: Amination. The α-bromoisovaleric acid is then reacted with ammonia to displace the bromine atom with an amino group, yielding this compound.[7][8]

Racemization of L-Valine

This compound can also be prepared by the racemization of L-valine.[11] This process is typically carried out by heating L-valine in the presence of an aldehyde in an acetic acid medium at 100 to 110°C for several hours.[11]

Applications in Research and Drug Development

This compound serves as a crucial component in various research and industrial applications:

  • Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those aimed at treating metabolic disorders.[3] For instance, it is a key intermediate in the production of some antibiotics and antiviral medications like Valaciclovir.[][7]

  • Biotechnology: this compound is utilized in cell culture media to support cell growth and protein production, which is vital for research in genetic engineering and the development of vaccines.[3]

  • Metabolic Research: As an essential amino acid, valine is a subject of research in metabolic signaling and insulin resistance.[1] Studies have shown that dietary valine is essential for the self-renewal of hematopoietic stem cells.[1]

Biological Significance and Pathways

While this compound itself is a synthetic mixture, the L-enantiomer is biologically active and incorporated into proteins.[] The catabolism of L-valine begins with the removal of the amino group via transamination to yield α-ketoisovalerate.[12] This is followed by oxidative decarboxylation to form isobutyryl-CoA, which is further metabolized to succinyl-CoA and can enter the citric acid cycle.[1][12]

Impairments in the degradation of valine are associated with several metabolic diseases, including Maple Syrup Urine Disease (MSUD).[1]

The following diagram illustrates a simplified workflow of valine's role from dietary intake to metabolic integration.

Valine_Metabolism_Workflow Simplified Workflow of Valine Metabolism Diet Dietary Intake (e.g., meat, dairy) Protein Protein Synthesis Diet->Protein Catabolism Catabolism Diet->Catabolism HSC HSC Self-Renewal Diet->HSC TCA Citric Acid Cycle (Energy Production) Catabolism->TCA forms Succinyl-CoA

Caption: Simplified workflow of valine metabolism.

References

A Technical Guide to the Stereoisomerism of DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valine, an essential α-amino acid, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: D-valine and L-valine. The racemic mixture of these enantiomers is designated as DL-valine. In biological systems, the distinction between these stereoisomers is critical, with L-valine being the proteinogenic form incorporated into polypeptides.[1][] Consequently, the ability to resolve and analyze the enantiomeric composition of valine is of paramount importance in the pharmaceutical, fine chemical, and biotechnology sectors.[3][4] This technical guide provides an in-depth exploration of the stereoisomerism of this compound, encompassing the physicochemical properties of its enantiomers, detailed experimental protocols for their resolution, and an overview of their distinct biological and commercial relevance.

Core Concepts of Valine Stereoisomerism

Valine's chirality arises from the asymmetric α-carbon atom, which is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH2), and an isopropyl side chain (-CH(CH3)2).[5] This tetrahedral arrangement allows for two distinct spatial configurations that are mirror images of each other, as illustrated in the relationship diagram below.

G cluster_enantiomers Enantiomers L_Valine L-Valine ((S)-2-amino-3-methylbutanoic acid) DL_Valine This compound (Racemic Mixture) L_Valine->DL_Valine 50% D_Valine D-Valine ((R)-2-amino-3-methylbutanoic acid) D_Valine->DL_Valine 50%

Figure 1: Relationship between L-valine, D-valine, and their racemic mixture, this compound.

L-valine and D-valine are enantiomers, possessing identical physical and chemical properties in an achiral environment, with the exception of their interaction with plane-polarized light.[6] A solution of L-valine rotates plane-polarized light in one direction, while a solution of D-valine rotates it in the opposite direction by an equal magnitude.[7] An equimolar mixture of L- and D-valine, known as a racemic mixture or this compound, is optically inactive as the rotations of the individual enantiomers cancel each other out.

Physicochemical Properties of Valine Enantiomers

The distinct stereochemistry of D- and L-valine leads to differences in their interactions with other chiral molecules, which is the basis for their separation and their differential biological activities. The following table summarizes key physicochemical properties of the individual enantiomers.

PropertyD-ValineL-ValineThis compound
Molecular Formula C5H11NO2C5H11NO2C5H11NO2
Molecular Weight 117.15 g/mol [8]117.15 g/mol [9]117.15 g/mol [10][11]
Melting Point >295 °C (with sublimation)[7]315 °C[][9]Data not readily available
Specific Optical Rotation [α]D -26.5° to -29.0°[7]+22.9° (c=0.8 in 20% HCl, 23°C)[9]
Appearance White to off-white crystalline powder[7]White powder[9]Crystalline solid
Solubility in Water Moderately soluble[7]SolubleData not readily available

Experimental Protocols for the Resolution of this compound

The separation of the enantiomers from a racemic mixture of this compound is a critical process in research and industry. Several methods have been developed, primarily leveraging the differential interactions of the enantiomers with a chiral environment.

Enzymatic Resolution

Enzymatic resolution relies on the high stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture. Acylases, for instance, can be used to hydrolyze an N-acetylated derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.

Protocol: Enzymatic Resolution of N-Acetyl-DL-Valine using Mold Acylase

  • Preparation of N-Acetyl-DL-Valine: this compound is acetylated using acetic anhydride in an aqueous solution.

  • Enzymatic Hydrolysis: The resulting N-acetyl-DL-valine is dissolved in a buffered solution (pH ~7) and incubated with mold acylase at an optimal temperature (e.g., 38°C).[12]

  • Selective Hydrolysis: The acylase selectively hydrolyzes the N-acetyl-L-valine to L-valine and acetic acid, leaving the N-acetyl-D-valine unreacted.

  • Separation: The reaction mixture is then acidified to precipitate the unreacted N-acetyl-D-valine. The filtrate, containing L-valine, is collected.

  • Isolation of D-Valine: The precipitated N-acetyl-D-valine can be hydrolyzed using acid to yield D-valine.

G cluster_workflow Enzymatic Resolution Workflow Start N-Acetyl-DL-Valine Hydrolysis Selective Hydrolysis Start->Hydrolysis Enzyme Mold Acylase Enzyme->Hydrolysis Products L-Valine + N-Acetyl-D-Valine Hydrolysis->Products Separation Acidification & Filtration Products->Separation L_Valine L-Valine (in filtrate) Separation->L_Valine Soluble NAcetyl_D_Valine N-Acetyl-D-Valine (precipitate) Separation->NAcetyl_D_Valine Insoluble Hydrolysis_D Acid Hydrolysis NAcetyl_D_Valine->Hydrolysis_D D_Valine D-Valine Hydrolysis_D->D_Valine

Figure 2: Workflow for the enzymatic resolution of N-Acetyl-DL-Valine.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Enantiomeric Separation of Valine by RP-HPLC

  • Derivatization (Optional but common): Valine enantiomers can be derivatized to enhance their detection and interaction with the CSP. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.[3]

  • Chromatographic System: A reverse-phase HPLC system equipped with a chiral column (e.g., Chiralcel OD-3R) is used.[3]

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. This often consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Injection and Elution: The derivatized or underivatized valine sample is injected into the HPLC system. The enantiomers are separated as they pass through the chiral column, with one enantiomer eluting before the other.

  • Detection: A UV or fluorescence detector is typically used to monitor the elution of the separated enantiomers. The peak areas in the resulting chromatogram are proportional to the concentration of each enantiomer.

Biological and Commercial Significance

  • L-Valine: As one of the 20 proteinogenic amino acids, L-valine is essential for protein synthesis, muscle metabolism, and tissue repair in most living organisms.[] It is widely used in the food, feed, and pharmaceutical industries.[3]

  • D-Valine: While not incorporated into proteins, D-valine has found applications in the synthesis of pharmaceuticals and other specialty chemicals.[][7] It can serve as a chiral building block in the synthesis of complex organic molecules.[] For example, D-valine can be used to inhibit the growth of fibroblasts in cell cultures.[1]

Conclusion

The stereoisomerism of this compound is a fundamental concept with significant practical implications. The ability to distinguish, separate, and quantify the individual D- and L-enantiomers is crucial for ensuring the efficacy and safety of pharmaceutical products, as well as for various applications in biotechnology and chemical synthesis. The experimental protocols outlined in this guide provide a foundation for the effective resolution and analysis of valine stereoisomers in a research and development setting.

References

physical and chemical properties of DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of DL-Valine

Introduction

This compound is a racemic mixture of the D- and L-enantiomers of valine, an essential branched-chain amino acid (BCAA).[1] As a fundamental building block of proteins, valine plays a critical role in muscle metabolism, tissue repair, and energy production.[1][] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

General and Physicochemical Properties

This compound is a white, odorless crystalline powder.[1][3] It is classified as a nonpolar, hydrophobic amino acid due to its isopropyl side chain.[][4] This hydrophobicity influences its role in protein structure, where it is typically found in the interior of proteins.[4]

Data Summary

The quantitative are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₁NO₂[3][5][6]
Molecular Weight117.15 g/mol [1][3][7]
CAS Registry Number516-06-3[3][5]
AppearanceWhite Crystalline Powder[1][3]
OdorOdorless[1][3]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Melting Point295 °C (decomposes)[3][8]
283.5-285 °C[5]
298 °C (decomposes)[9]
Water Solubility68 g/L[3]
85 g/L[9]
Solubility in Other SolventsInsoluble in ether; very slightly soluble in alcohol.[1][7]
Density1.31 g/cm³[3][5]

Table 3: Chemical Properties of this compound

PropertyValueReference(s)
pKa₁ (α-carboxyl group)2.32 (at 25°C)[3][9]
pKa₂ (α-amino group)9.61 - 9.62 (at 25°C)[3][9]
LogP0.29[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

SpectroscopyData HighlightsReference(s)
¹H NMR (in D₂O)Chemical shifts (ppm): ~3.61 (α-H), ~2.26 (β-H), ~1.05 and ~0.99 (γ-CH₃)[10]
¹³C NMR (in D₂O)Signals for all five carbon atoms are observable.[5][11]
Infrared (IR) Characteristic absorption bands for amino (NH₂/NH₃⁺) and carboxylate (COO⁻) functional groups are present.[5][12][13]

Experimental Protocols

Standardized methodologies are essential for the accurate determination of the physicochemical properties of amino acids.

Solubility Determination

The solubility of an amino acid can be determined qualitatively and quantitatively.

  • Qualitative Method: This simple method involves adding a small amount of the protein sample to various solvents in test tubes.[14] The mixture is agitated and allowed to stand.[14] A positive result (soluble) is indicated by a clear solution, while a negative result (insoluble) is indicated by a cloudy solution or the presence of a precipitate.[14]

  • Quantitative Method: For precise measurements, especially for amino acids with low solubility, advanced techniques are required. A common procedure involves preparing a saturated solution by agitating an excess of the amino acid in the solvent at a constant temperature until equilibrium is reached.[15] The undissolved solute is then removed by filtration or centrifugation. The concentration of the dissolved amino acid in the supernatant is measured using a suitable analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) or a spectrophotometric method involving derivatization with ninhydrin.[15]

Melting Point Determination

The melting point of this compound is typically determined using a melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. For this compound, it is important to note that the compound decomposes upon melting, which is a characteristic feature.[3]

pKa Determination via Titration

The acid dissociation constants (pKa values) of valine's ionizable carboxyl and amino groups are determined by acid-base titration.

  • Principle: An aqueous solution of this compound is titrated with a standardized strong acid (e.g., HCl) and, in a separate experiment, with a standardized strong base (e.g., NaOH).[16][17] The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[16][17]

  • Procedure:

    • A known volume and concentration of this compound solution is placed in a beaker with a magnetic stirrer.[17]

    • The initial pH of the solution is recorded.[17]

    • For titration with acid, standardized HCl is added in small increments from a burette, and the pH is recorded after each addition until the pH drops to approximately 1.6.[16][17]

    • For titration with base, a fresh sample of the valine solution is titrated with standardized NaOH, with the pH being recorded after each increment until it reaches about 12.5.[16][17]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The curve will show two buffering regions. The pKa values are determined from the midpoints of these plateaus, which correspond to the pH where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[17][18]

Visualization of Pathways and Workflows

Valine-Related Signaling Pathway

Valine, as a BCAA, is involved in key metabolic signaling pathways. It promotes protein synthesis by activating the AKT/mTOR signaling pathway.[19]

valine_signaling Valine Valine AKT AKT Valine->AKT activates mTOR mTOR AKT->mTOR activates Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis promotes

Caption: Valine activates the AKT/mTOR pathway to promote protein synthesis.

Experimental Workflow for Amino Acid Analysis

In drug development and research, accurate quantification of amino acids is crucial.[20] High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[21] A typical workflow is outlined below.

amino_acid_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Hydrolysis Protein Hydrolysis (if applicable) Derivatization Derivatization Hydrolysis->Derivatization Purification Purification Derivatization->Purification Separation Chromatographic Separation Purification->Separation Detection Detection (UV, Fluorescence) Separation->Detection Quantification Quantification & Analysis Detection->Quantification

Caption: General workflow for amino acid analysis using HPLC.

Conclusion

This guide provides essential technical data on the . The tabulated properties, detailed experimental protocols, and visualized pathways offer a valuable resource for professionals in research and pharmaceutical development. A thorough understanding of these core characteristics is fundamental for applications ranging from peptide synthesis and protein structure analysis to metabolic research and the formulation of therapeutic agents.

References

biological role of D-valine versus L-valine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Roles of D-Valine versus L-Valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in biology, dictating the structure and function of essential molecules. In the realm of amino acids, life overwhelmingly favors the L-enantiomer for protein synthesis, relegating D-amino acids to "non-canonical" roles. Valine, an essential branched-chain amino acid (BCAA), exemplifies this dichotomy. While L-valine is indispensable for protein structure and metabolism, its mirror image, D-valine, possesses unique biological activities and pharmacological applications. This technical guide provides a comprehensive comparison of L- and D-valine, detailing their distinct metabolic fates, physiological functions, and applications. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers in biochemistry, pharmacology, and drug development.

The Canonical Role of L-Valine: A Cornerstone of Life

L-Valine is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from dietary sources such as meats, dairy products, and legumes.[1][2] As one of the three BCAAs, alongside L-leucine and L-isoleucine, it is integral to numerous physiological processes.

1.1. Protein Synthesis and Structure Encoded by codons starting with GU (GUU, GUC, GUA, GUG), L-valine is a fundamental building block of proteins.[2] Its side chain, an isopropyl group, is non-polar and hydrophobic. This hydrophobicity is crucial for protein folding, as L-valine residues are typically buried within the protein's core, helping to stabilize its three-dimensional structure away from aqueous environments.[1][3] This characteristic also makes it a key component in the binding and recognition domains for hydrophobic ligands.[1]

1.2. Metabolism and Energy Production Beyond its structural role, L-valine is a significant contributor to energy metabolism. Unlike most amino acids, the initial catabolism of BCAAs occurs primarily in skeletal muscle, not the liver.[4] The process begins with transamination to its corresponding α-keto acid, α-ketoisovalerate.[3][5] This is followed by oxidative decarboxylation. The complete breakdown of L-valine ultimately yields succinyl-CoA, which enters the citric acid cycle (TCA cycle) for ATP production.[1][3] This pathway is particularly important during periods of metabolic stress, such as intense physical activity or fasting, where L-valine can be used for gluconeogenesis to provide energy.[1][2]

1.3. Physiological and Clinical Significance As a BCAA, L-valine is critical for muscle growth, tissue repair, and regulating blood sugar.[2] It is associated with insulin resistance, with higher levels observed in the blood of diabetic individuals.[2] Conversely, diets with decreased levels of BCAAs have been shown to improve insulin sensitivity in obese and insulin-resistant mice.[2][6] Furthermore, dietary L-valine is essential for the self-renewal of hematopoietic stem cells (HSCs).[2][6]

The Non-Canonical Biology of D-Valine: Specialized Functions and Applications

While L-valine is ubiquitous, D-valine is rare in mammals but plays significant roles in the microbial world and has found unique applications in biotechnology and pharmacology.[7][8]

2.1. Occurrence in Nature D-amino acids are found in the cell walls of bacteria, where they are integral components of the peptidoglycan layer.[4][7][9] Bacteria produce a variety of D-amino acids, including D-valine, through the action of racemase enzymes.[10] These D-amino acids protect the bacterial cell wall from degradation by most proteases, which are stereospecific for L-amino acids.[9]

2.2. Metabolism in Mammals: The Role of D-Amino Acid Oxidase (DAO) Mammals do not typically synthesize D-valine, but can metabolize it and other D-amino acids obtained from dietary sources or the gut microbiota.[11] The primary enzyme responsible for this is D-amino acid oxidase (DAO, EC 1.4.3.3), a FAD-dependent flavoenzyme with broad substrate specificity.[2][12][13] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide (H₂O₂).[2][13] The α-keto acid of D-valine, α-ketoisovalerate, can then enter the same metabolic pathway as the L-valine-derived keto acid.[14] DAO is found in various mammalian tissues, including the kidney, liver, and brain.[13]

2.3. Biological Activities and Applications The unique metabolism of D-valine underpins its key applications:

  • Selective Agent in Cell Culture: Most mammalian cells lack DAO, with notable exceptions being epithelial cells (e.g., kidney cells).[10][11] Fibroblasts, a common contaminant in primary cell cultures, do not possess significant DAO activity.[8][11][15] By substituting D-valine for L-valine in the culture medium, one can selectively inhibit the proliferation of fibroblasts while allowing epithelial cells, which can convert D-valine to its essential L-form via DAO, to grow.[8][10][11]

  • Pharmaceutical Synthesis and Drug Development: D-valine serves as a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][16][17] Incorporating D-amino acids like D-valine into peptide-based drugs significantly enhances their stability and in vivo half-life by making them resistant to degradation by proteases.[1][3]

Quantitative and Comparative Analysis

Direct comparison of quantitative data reveals the stark differences in the prevalence and enzymatic handling of D- and L-valine. While data on D-valine concentrations in tissues are sparse, urinary excretion provides insight into its presence in physiological fluids.

Table 1: Concentrations of Free D-Amino Acids in Human Urine This table summarizes the quantifiable levels of various D-amino acids found in the urine of healthy humans, indicating that D-isomers are present and processed by the body.

D-Amino AcidConcentration Range (µM)Mean Contribution (% of Total Amino Acid)
D-Valine Low, but quantifiableNot specified
D-Serine89.1–24637%
D-Alanine17.4–59.412%
D-Asparagine11.1–24.017%
D-Lysine3.76–9.772.2%
D-Arginine3.51–6.2829%
(Data sourced from a study using liquid chromatography-tandem mass spectrometry.[10])

Table 2: Representative Kinetic Parameters of D-Amino Acid Oxidase (DAO) This table presents kinetic data for DAO from various species with D-alanine as a substrate. D-alanine is often used as a benchmark substrate for DAO activity. The parameters for human DAO (hDAAO) highlight its relatively low catalytic efficiency compared to microbial enzymes.

Enzyme SourceSubstratekcat,app (s⁻¹)Km,app (mM)
Rhodotorula gracilis (yeast)D-Alanine81 ± 51.0 ± 0.2
Trigonopsis variabilis (yeast)D-Alanine46 ± 37.0 ± 0.9
Pig Kidney (pkDAAO)D-Alanine7.3 ± 0.61.7 ± 0.3
Rat (rDAAO)D-Alanine27 ± 1140 ± 20
Human (hDAAO) D-Alanine 5.2 ± 0.1 1.3 ± 0.2
Human (hDAAO) D-Serine 2.5 - 3.0 4 - 7
(Data compiled from multiple sources.[2][16] Apparent kinetic parameters (kcat,app, Km,app) are determined at air saturation, 25°C, pH 8.5.)

Methodologies: Key Experimental Protocols

4.1. Protocol for Chiral Separation of Valine Enantiomers by RP-HPLC This protocol describes a common indirect method for separating and quantifying D- and L-valine using pre-column derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Objective: To resolve and quantify D- and L-valine in a sample.

  • Principle: Valine enantiomers are derivatized with a chiral reagent, o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC), to form fluorescent diastereomeric isoindole adducts. These diastereomers can be separated on a standard achiral C18 column.

  • Materials:

    • HPLC system with a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm)

    • Achiral RP column (e.g., C18, 250 x 4.6 mm, 5 µm)

    • Valine sample, D- and L-valine standards

    • Derivatization reagent: OPA and IBLC solution in borate buffer (pH ~9.5)

    • Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.0)

    • Mobile Phase B: Methanol or Acetonitrile

  • Procedure:

    • Sample Preparation: Prepare aqueous solutions of standards and unknown samples. If the sample is from a biological matrix (e.g., plasma, tissue homogenate), perform protein precipitation with an agent like perchloric acid or acetonitrile, followed by centrifugation and filtration of the supernatant.

    • Derivatization: In an autosampler vial or microcentrifuge tube, mix the sample (or standard) with the OPA/IBLC derivatizing reagent. The reaction is typically rapid (1-2 minutes) at room temperature.

    • Chromatography:

      • Inject the derivatized sample onto the C18 column.

      • Run a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the diastereomers.

      • Example Gradient: 0-20 min, 20% to 80% B; 20-25 min, 80% B; 25-30 min, return to 20% B.

      • Set the flow rate to approximately 1.0 mL/min.

    • Data Analysis: Identify peaks by comparing retention times with derivatized D- and L-valine standards. Quantify by integrating the peak area and comparing it to a standard curve generated from known concentrations of each enantiomer.

4.2. Protocol for D-Amino Acid Oxidase (DAO) Activity Assay This protocol describes a common coupled-enzyme spectrophotometric assay to measure DAO activity by detecting hydrogen peroxide production.[2][7]

  • Objective: To determine the enzymatic activity of DAO in a sample (e.g., purified enzyme, tissue homogenate).

  • Principle: DAO oxidizes a D-amino acid substrate (e.g., D-alanine, D-valine) to produce H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

  • Materials:

    • UV/Vis spectrophotometer or 96-well plate reader

    • DAO sample

    • D-Valine (or other D-amino acid) substrate solution (e.g., 100 mM in buffer)

    • Assay Buffer: Disodium pyrophosphate buffer (e.g., 75 mM, pH 8.5)

    • Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)

    • Chromogenic substrate: o-dianisidine (o-DNS) solution (e.g., 1 mM)

  • Procedure:

    • Reaction Mixture Preparation: In a microcuvette or a well of a 96-well plate, prepare a reaction mixture containing the assay buffer, D-valine solution, HRP solution, and o-DNS solution.

    • Initiate Reaction: Add a small volume of the DAO-containing sample to the reaction mixture to start the reaction.

    • Measurement: Immediately place the cuvette/plate in the spectrophotometer and monitor the increase in absorbance at 440 nm over time (e.g., for 5-10 minutes at 25°C). The rate of color change is proportional to the DAO activity.

    • Calculation: Calculate the initial rate of reaction (ΔAbs/min). Convert this rate into enzyme activity (µmol/min or Units) using the molar extinction coefficient of the oxidized chromogen. One unit of DAO activity is typically defined as the amount of enzyme that converts 1 µmol of D-amino acid per minute under the specified conditions.[2]

4.3. Protocol for Selective Inhibition of Fibroblasts using D-Valine Medium This protocol allows for the enrichment of epithelial cells from a mixed primary culture.[8][10][11][15]

  • Objective: To selectively culture epithelial cells by inhibiting the growth of contaminating fibroblasts.

  • Principle: Fibroblasts lack D-amino acid oxidase (DAO) and cannot utilize D-valine to synthesize proteins, leading to growth arrest. Epithelial cells, which express DAO, can convert D-valine to L-valine and proliferate.[10][11]

  • Materials:

    • Standard cell culture incubator (37°C, 5% CO₂)

    • L-valine-deficient cell culture medium (e.g., modified MEM or DMEM)

    • D-valine (powder, sterile)

    • Dialyzed fetal bovine serum (dFBS) to minimize exogenous L-valine.

    • Mixed primary cell culture (e.g., from tissue explant).

  • Procedure:

    • Prepare Selective Medium: Dissolve D-valine into the L-valine-deficient medium to the same molar concentration as L-valine in the standard formulation (e.g., ~94 mg/L for MEM). Supplement the medium with dialyzed FBS (e.g., 10%).

    • Cell Culture:

      • Plate the mixed primary cell population into two sets of flasks: one with standard medium (containing L-valine) and one with the selective D-valine medium.

      • Culture the cells under standard conditions.

    • Observation and Maintenance:

      • Over several days, monitor the cultures using phase-contrast microscopy. In the D-valine medium, fibroblasts will fail to divide and may appear enlarged or stressed, eventually detaching from the plate. Epithelial cells will form characteristic cobblestone-like colonies and continue to proliferate.

      • In the control L-valine medium, both cell types will proliferate, with fibroblasts often overgrowing the culture.

    • Subculture: Once epithelial colonies are well-established in the selective medium, they can be subcultured. It is advisable to maintain the selection pressure by continuing to use the D-valine medium for several passages to ensure fibroblast removal.

Visualizations: Pathways and Workflows

Diagram 1: Metabolic Pathway of D-Valine in Mammals

D_Valine_Metabolism DVal D-Valine DAO D-Amino Acid Oxidase (DAO) DVal->DAO Keto α-Ketoisovalerate BCKDH BCKDH Complex & Downstream Enzymes Keto->BCKDH NH3 Ammonia (NH₃) H2O2 Hydrogen Peroxide (H₂O₂) SuccinylCoA Succinyl-CoA TCA TCA Cycle SuccinylCoA->TCA DAO->Keto H₂O DAO->NH3 DAO->H2O2 BCKDH->SuccinylCoA

Caption: Metabolic fate of D-Valine via D-Amino Acid Oxidase (DAO).

Diagram 2: Experimental Workflow for Chiral HPLC Analysis of Valine

HPLC_Workflow start Start: Biological Sample (e.g., Plasma, Urine) deprotein 1. Protein Precipitation (e.g., Acetonitrile) start->deprotein centrifuge 2. Centrifugation & Filtration deprotein->centrifuge supernatant Clear Supernatant centrifuge->supernatant derivatize 3. Derivatization (OPA/IBLC Reagent) supernatant->derivatize diastereomers Formation of Fluorescent Diastereomers derivatize->diastereomers hplc 4. RP-HPLC Injection (Achiral C18 Column) diastereomers->hplc separation 5. Gradient Elution & Separation hplc->separation detection 6. Fluorescence Detection (Ex: 340 nm, Em: 450 nm) separation->detection analysis 7. Data Analysis (Quantification vs Standards) detection->analysis Cisplatin_Toxicity cluster_cell Renal Proximal Tubule Cell OCT2 OCT2 Transporter Cis_intra Intracellular Cisplatin OCT2->Cis_intra DNA DNA Adducts Cis_intra->DNA Covalent Binding Mito Mitochondria Cis_intra->Mito Accumulation p53 p53 Activation DNA->p53 DNA Damage Response ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ROS->p53 Inflam Inflammatory Signaling (e.g., TNF-α) ROS->Inflam Apoptosis Apoptosis & Necrosis p53->Apoptosis Inflam->Apoptosis Cis_extra Cisplatin (in circulation) Cis_extra->OCT2 Uptake Antioxidant Potential Intervention: D-Amino Acids / Antioxidants Antioxidant->ROS Scavenges

References

DL-Valine as a Branched-Chain Amino Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valine is an essential, non-polar, aliphatic amino acid, integral to the biosynthesis of proteins.[1] As one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine, valine is characterized by an isopropyl side chain that imparts hydrophobic properties.[2][3] The designation "DL-valine" refers to a racemic mixture, containing equal amounts of its two stereoisomers: L-valine and D-valine.[4]

In biological systems, only the L-isomer, L-valine, is incorporated into proteins and is an essential nutrient for humans, meaning it cannot be synthesized by the body and must be obtained from dietary sources.[1][] L-valine is crucial for muscle metabolism, tissue repair, energy production, and maintaining nitrogen balance.[][6][7] D-valine, the non-proteinogenic enantiomer, is utilized in specialized applications, including pharmaceutical synthesis and as a selective agent in cell culture to inhibit the growth of contaminating fibroblasts.[2][][8]

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, metabolic pathways, role in cellular signaling, and relevant experimental methodologies for its analysis.

Physicochemical Properties

Valine and its enantiomers possess distinct physical and chemical characteristics. The racemic this compound mixture has properties that can differ slightly from its pure isomers. A summary of key quantitative data is presented below.

PropertyThis compoundL-ValineD-Valine
Systematic IUPAC Name (2RS)-2-Amino-3-methylbutanoic acid(2S)-2-Amino-3-methylbutanoic acid(R)-2-Amino-3-methylbutanoic acid
Molecular Formula C₅H₁₁NO₂C₅H₁₁NO₂C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [9][10]117.15 g/mol [11]117.15 g/mol
CAS Number 516-06-3[1][10]72-18-4[1]640-68-6[1]
Melting Point ~295 °C (decomposes)[9][12]~315 °C>295 °C (sublimes)[13]
Appearance White crystalline powder[7][9]White leaflets or powder[11]White to off-white crystalline powder[13]
Specific Rotation [α] +26.5° to +29.0°-26.5° to -29.0°[13]

Biological Significance and Function

L-Valine: The Proteinogenic Isomer

L-valine is a fundamental component of proteins and plays a multifaceted role in physiology:

  • Muscle Metabolism and Energy: As a BCAA, valine is predominantly metabolized in skeletal muscle rather than the liver.[14][15] It serves as an energy substrate, particularly during periods of intense physical activity or fasting, by being converted into intermediates for the citric acid cycle.[2][15] This process helps prevent muscle breakdown and supports tissue repair.[3][6]

  • Protein Synthesis: L-valine is a crucial building block for protein synthesis.[6] Its availability can influence the rate of muscle protein synthesis, often in concert with leucine and isoleucine.[15]

  • Neurological and Immune Function: Valine is a precursor for neurotransmitters, which are essential for cognitive function.[] It also contributes to the proper functioning of the immune system.[3][6]

  • Metabolic Regulation: Altered levels of circulating valine are associated with metabolic conditions. Higher levels are observed in individuals with obesity and insulin resistance, while dietary restriction of valine can improve glucose homeostasis in animal models.[1] The valine catabolite 3-hydroxyisobutyrate has been shown to promote insulin resistance by stimulating fatty acid uptake in muscle.[1]

  • Stem Cell Renewal: Dietary valine is essential for the self-renewal of hematopoietic stem cells (HSCs) in mice.[1]

D-Valine: The Non-Proteinogenic Isomer

D-valine is not incorporated into mammalian proteins but has important applications:

  • Pharmaceutical Synthesis: Its unique stereochemistry makes it a valuable chiral building block in the synthesis of complex pharmaceuticals, including antibiotics and agrochemicals.[]

  • Cell Culture: D-valine can be used in specific cell culture media to selectively inhibit the growth of fibroblasts, which cannot metabolize the D-isomer, while allowing epithelial cells to proliferate.[8]

Metabolic Pathways of Valine

The catabolism of valine, leucine, and isoleucine shares the first two enzymatic steps before their pathways diverge. Valine is classified as a glucogenic amino acid because its breakdown ultimately yields succinyl-CoA, an intermediate of the citric acid cycle that can be used for gluconeogenesis.[16][17]

  • Transamination: The initial step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), which exists in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms.[18][19] In this reaction, the amino group from valine is transferred to α-ketoglutarate, forming glutamate and the branched-chain α-keto acid (BCKA) α-ketoisovalerate (KIV).[15][17][18] This step occurs primarily in skeletal muscle.[14][18]

  • Oxidative Decarboxylation: The second step is the irreversible oxidative decarboxylation of KIV. This reaction is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[14][18] It converts KIV into isobutyryl-CoA, releasing CO₂ and reducing NAD+ to NADH. This is a rate-limiting step in BCAA catabolism.

  • Final Conversion to Succinyl-CoA: Isobutyryl-CoA undergoes a series of enzymatic reactions, including oxidation and rearrangement, to be ultimately converted into propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and finally isomerized to succinyl-CoA.[17][20][21]

BCAA_Catabolism Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV aKG α-Ketoglutarate Glu Glutamate aKG->Glu Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle (Gluconeogenesis) Succinyl_CoA->TCA mTOR_Pathway cluster_membrane Valine_extra Extracellular Valine Receptor TAS1R1/TAS1R3 Valine_extra->Receptor Binds Ca2 ↑ Intracellular Ca²⁺ Receptor->Ca2 Activates mTORC1 mTORC1 Ca2->mTORC1 Activates Valine_intra Intracellular Valine Rag Rag GTPases Valine_intra->Rag Sensed by Rag->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Translation mRNA Translation & Protein Synthesis pS6K1->Translation Promotes pEBP1 p-4E-BP1 EBP1->pEBP1 eIF4E eIF4E pEBP1->eIF4E Releases eIF4E->Translation Promotes HPLC_Workflow Start Protein Sample Hydrolysis 1. Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Free_AA Free Amino Acid Mixture Hydrolysis->Free_AA Derivatization 2. Pre-column Derivatization (e.g., with AQC) Free_AA->Derivatization Deriv_AA Derivatized Amino Acids Derivatization->Deriv_AA HPLC 3. HPLC Separation (C18 Reverse-Phase) Deriv_AA->HPLC Detection 4. Detection (Fluorescence / UV) HPLC->Detection Chromatogram Chromatogram (Peak Area) Detection->Chromatogram Quant 5. Quantification (vs. Standard Curve) Chromatogram->Quant Result Valine Concentration Quant->Result

References

Metabolic Pathway of DL-Valine in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of DL-valine in mammalian cells. Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy metabolism, and neurotransmission. While the L-isomeric form is the primary constituent of proteins, the presence and metabolism of D-valine are of increasing interest in cellular physiology and pathology. This document details the enzymatic processes involved in the catabolism of L-valine and the metabolic fate of D-valine, including its conversion to its L-enantiomer. It consolidates quantitative data on key enzyme kinetics, provides detailed experimental protocols for the analysis of these pathways, and includes visualizations of the metabolic and experimental workflows to facilitate a deeper understanding of this compound metabolism in a research and drug development context.

Introduction

L-valine is one of the three essential branched-chain amino acids (BCAAs), which also include leucine and isoleucine. These amino acids are not synthesized de novo in mammals and must be obtained from the diet. The catabolism of BCAAs is a crucial source of energy, particularly in skeletal muscle, and provides precursors for the synthesis of other molecules. The metabolic pathways of L-valine are well-characterized, involving transamination and subsequent oxidative decarboxylation.

D-amino acids, including D-valine, are less common in mammals but can be introduced through diet or the activity of the gut microbiota. The primary enzyme responsible for the metabolism of D-amino acids is D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme. Understanding the metabolic interplay between D- and L-valine is essential for a complete picture of valine homeostasis and its implications in health and disease, including inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), which results from defects in BCAA catabolism.

The Metabolic Pathway of L-Valine

The catabolism of L-valine is a mitochondrial process that occurs in two main stages: transamination and oxidative decarboxylation, followed by a series of reactions that ultimately convert it to succinyl-CoA, an intermediate of the citric acid cycle.

Transamination of L-Valine

The initial step in L-valine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). In this reaction, the amino group of L-valine is transferred to α-ketoglutarate, yielding α-ketoisovalerate and glutamate. Mammalian cells have two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1] BCAT2 is widely distributed across various tissues, with particularly high levels in the skeletal muscle, while BCAT1 is more tissue-specific, with prominent expression in the brain.[2][3][4]

Oxidative Decarboxylation of α-Ketoisovalerate

The α-ketoisovalerate generated from L-valine transamination undergoes irreversible oxidative decarboxylation to isobutyryl-CoA. This reaction is catalyzed by the mitochondrial inner membrane-bound branched-chain α-keto acid dehydrogenase complex (BCKDH).[5] The BCKDH complex is a large, multi-enzyme complex composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[5] The activity of the BCKDH complex is a critical regulatory point in BCAA catabolism and is deficient in individuals with MSUD.

Conversion of Isobutyryl-CoA to Succinyl-CoA

Isobutyryl-CoA is further metabolized through a series of enzymatic reactions within the mitochondria to ultimately yield propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. This conversion involves the sequential action of propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.

The Metabolic Pathway of D-Valine

The metabolism of D-valine in mammalian cells is primarily initiated by the peroxisomal enzyme D-amino acid oxidase (DAAO).[6][7]

Oxidative Deamination of D-Valine

DAAO catalyzes the oxidative deamination of D-valine to its corresponding α-keto acid, α-ketoisovalerate, with the concomitant production of ammonia and hydrogen peroxide.[7] DAAO exhibits broad substrate specificity for neutral D-amino acids.[8] The α-ketoisovalerate produced is identical to the intermediate in L-valine catabolism.

Conversion of α-Ketoisovalerate to L-Valine

The α-ketoisovalerate generated from D-valine oxidation can be subsequently converted to L-valine. This conversion is achieved through a transamination reaction, catalyzed by branched-chain aminotransferases (BCATs), where an amino group is transferred from an amino donor, such as glutamate, to α-ketoisovalerate, forming L-valine and α-ketoglutarate. This effectively allows for the conversion of the D-isomer to the metabolically predominant L-isomer.

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in the metabolism of this compound in mammalian cells.

Table 1: Kinetic Parameters of Mammalian Branched-Chain Aminotransferases (BCATs)

Enzyme Isoform Substrate Km (mM) Vmax (µmol/min/mg protein) Source
Human BCATm L-Valine ~5 Not specified [9]
Human BCATm α-Ketoisovalerate 0.041 ± 0.000 0.91 ± 0.05 [10]
Human BCATc L-Valine ~5 Not specified [9]
Human BCATc α-Ketoisovalerate Not specified Not specified
Rat Heart BCAT L-Leucine ~1 Not specified [9]
Rat Heart BCAT L-Isoleucine Not specified Not specified
Rat Heart BCAT L-Valine ~5 Not specified [9]

| Rat Heart BCAT | α-Ketoglutarate | 0.6 - 3 | Not specified |[9] |

Table 2: Kinetic Parameters of Mammalian Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Source Substrate Km (µM) Vmax (nmol/min/mg protein) Source
Rat Liver α-Ketoisovalerate Not specified Not specified [11]

| Bovine Kidney | α-Ketoisovalerate | Not specified | Not specified |[12][13] |

Table 3: Kinetic Parameters of Mammalian D-Amino Acid Oxidase (DAAO)

Source Substrate Km (mM) Vmax (µmol/min/mg protein) Source
Porcine Kidney D-Valine Not specified Not specified [8]
Human D-Alanine Not specified Not specified [14]

| Rat Kidney | D-Alanine | Not specified | Not specified |[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of this compound.

Isolation of Mitochondria from Mammalian Cells

Objective: To isolate intact mitochondria from cultured mammalian cells for subsequent enzyme activity assays.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and centrifuge tubes

  • Microscope

Protocol:

  • Harvest cultured cells by trypsinization or scraping and wash twice with ice-cold PBS by centrifugation at 600 x g for 5 minutes at 4°C.[16]

  • Resuspend the cell pellet in 5 volumes of ice-cold Mitochondria Isolation Buffer.

  • Incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer.[17]

  • Monitor cell lysis under a microscope.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[18]

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.[17]

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in ice-cold Mitochondria Isolation Buffer and centrifuging again at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for downstream assays.

Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity

Objective: To measure the activity of BCAT in cell or tissue lysates or purified enzyme preparations.

Principle: The assay measures the rate of NADH oxidation in a coupled reaction. BCAT catalyzes the transamination of a branched-chain amino acid (e.g., L-leucine) and α-ketoglutarate to form a branched-chain α-keto acid (e.g., α-ketoisocaproate) and glutamate. The α-ketoisocaproate is then reductively aminated back to L-leucine by leucine dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm is proportional to the BCAT activity.[19]

Materials:

  • Cell/tissue homogenate or purified BCAT

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • L-Leucine solution (e.g., 100 mM)

  • α-Ketoglutarate solution (e.g., 50 mM)

  • NADH solution (e.g., 10 mM)

  • Leucine Dehydrogenase (from Bacillus species)

  • Ammonium chloride solution (e.g., 1 M)

  • UV/Vis spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, L-leucine, α-ketoglutarate, NADH, and ammonium chloride to final concentrations of approximately 50 mM, 10 mM, 5 mM, 0.2 mM, and 50 mM, respectively.

  • Add a suitable amount of leucine dehydrogenase to the reaction mixture.

  • Add the cell/tissue homogenate or purified BCAT to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoisocaproate per minute under the specified conditions.

Radiochemical Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

Objective: To measure the activity of the BCKDH complex in isolated mitochondria or tissue homogenates.

Principle: This assay measures the release of 14CO2 from a 14C-labeled branched-chain α-keto acid substrate (e.g., [1-14C]α-ketoisovalerate). The BCKDH complex catalyzes the oxidative decarboxylation of the substrate, releasing the labeled carboxyl group as 14CO2, which is then trapped and quantified by liquid scintillation counting.[20][21]

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay Buffer: e.g., 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 0.2 mM EDTA, 0.2 mM thiamine pyrophosphate, 1 mM NAD+, and 0.2 mM Coenzyme A.

  • [1-14C]α-Ketoisovalerate (radiolabeled substrate)

  • Trichloroacetic acid (TCA) or perchloric acid (to stop the reaction)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Pre-incubate the isolated mitochondria or tissue homogenate in the Assay Buffer for 5 minutes at 37°C.

  • Initiate the reaction by adding the [1-14C]α-ketoisovalerate substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA or perchloric acid.

  • Capture the released 14CO2. This can be done by placing a small cup containing a trapping agent (e.g., hyamine hydroxide or a filter paper soaked in NaOH) inside the sealed reaction vessel. The acid added to stop the reaction will drive the dissolved CO2 into the gas phase to be trapped.

  • After a sufficient trapping period (e.g., 1 hour), transfer the trapping agent to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the BCKDH activity based on the amount of 14CO2 produced per unit time per amount of protein.

Assay for D-Amino Acid Oxidase (DAAO) Activity

Objective: To measure the activity of DAAO in cell lysates or purified enzyme preparations.

Principle: DAAO activity can be measured by monitoring the production of hydrogen peroxide (H2O2), a product of the oxidative deamination of a D-amino acid substrate. The H2O2 produced is then used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Materials:

  • Cell lysate or purified DAAO

  • Assay Buffer: e.g., 100 mM sodium pyrophosphate, pH 8.3

  • D-Valine solution (or another D-amino acid substrate)

  • Horseradish peroxidase (HRP) solution

  • Chromogenic substrate for HRP (e.g., o-dianisidine, Amplex Red)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a microplate well or cuvette containing Assay Buffer, D-valine, HRP, and the chromogenic substrate.

  • Add the cell lysate or purified DAAO to initiate the reaction.

  • Immediately monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for o-dianisidine).

  • Calculate the rate of H2O2 production from the linear portion of the absorbance curve.

  • One unit of DAAO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H2O2 per minute under the specified conditions.

Visualizations

Signaling Pathways and Logical Relationships

DL_Valine_Metabolism D_Valine D-Valine DAAO D-Amino Acid Oxidase (DAAO) (Peroxisome) D_Valine->DAAO Oxidative Deamination alpha_KIV_D α-Ketoisovalerate BCAT Branched-Chain Aminotransferase (BCAT) (Cytosol/Mitochondria) alpha_KIV_D->BCAT Transamination (Conversion to L-Valine) DAAO->alpha_KIV_D L_Valine L-Valine L_Valine->BCAT Transamination alpha_KIV_L α-Ketoisovalerate BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) (Mitochondria) alpha_KIV_L->BCKDH Oxidative Decarboxylation BCAT->L_Valine BCAT->alpha_KIV_L Glutamate Glutamate BCAT->Glutamate alpha_KG α-Ketoglutarate alpha_KG->BCAT Glutamate->BCAT Isobutyryl_CoA Isobutyryl-CoA Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps BCKDH->Isobutyryl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathways of D-Valine and L-Valine in mammalian cells.

Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Activity Assays Cells Mammalian Cells Homogenization Homogenization Cells->Homogenization Centrifugation1 Low-Speed Centrifugation (600 x g) Homogenization->Centrifugation1 DAAO_Assay DAAO Activity Assay (Spectrophotometric) Homogenization->DAAO_Assay (from total lysate) Supernatant1 Supernatant (Cytosol + Mitochondria) Centrifugation1->Supernatant1 Pellet1 Pellet (Nuclei, Debris) Centrifugation1->Pellet1 Centrifugation2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Pellet Centrifugation2->Mitochondria Cytosol Cytosolic Supernatant Centrifugation2->Cytosol BCKDH_Assay BCKDH Activity Assay (Radiochemical) Mitochondria->BCKDH_Assay BCAT_Assay BCAT Activity Assay (Spectrophotometric) Cytosol->BCAT_Assay

Caption: General experimental workflow for subcellular fractionation and enzyme activity assays.

Conclusion

The metabolic pathways of this compound in mammalian cells are intricate and involve enzymes located in different subcellular compartments. L-valine is primarily catabolized in the mitochondria for energy production, a process tightly regulated by the BCKDH complex. D-valine, on the other hand, is initially processed in the peroxisomes by DAAO, leading to the formation of α-ketoisovalerate. This common intermediate links the metabolism of both isomers, as it can be converted to L-valine via transamination, effectively salvaging the D-enantiomer for anabolic and catabolic processes. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for researchers in the fields of metabolic diseases, neuroscience, and drug development, where the modulation of amino acid metabolism can have significant therapeutic implications. The data and protocols presented in this guide provide a solid foundation for further investigation into the complex and vital role of this compound metabolism in mammalian physiology.

References

A Technical Guide to the Function of DL-Valine in Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Valine is an essential, branched-chain amino acid (BCAA) critical for numerous physiological processes, most notably the biosynthesis of proteins.[1] Commercially available as a racemic mixture, DL-Valine, it is imperative for researchers, scientists, and drug development professionals to understand the distinct roles of its stereoisomers. This technical guide provides an in-depth analysis of the function of L-Valine and D-Valine in protein synthesis. It delineates the canonical pathway of L-Valine incorporation, the stringent stereoselectivity of the translational machinery that excludes D-Valine, and the advanced experimental strategies developed to incorporate D-amino acids into polypeptides. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to this compound and Protein Synthesis

This compound is a racemic mixture containing equal amounts of L-Valine and D-Valine, which are non-superimposable mirror images (enantiomers) of each other.[2][3][4] In biological systems, the chirality of amino acids is fundamental. The central dogma of molecular biology holds that the ribosomal machinery almost exclusively uses L-amino acids for protein synthesis, a principle known as homochirality.[5][6]

Therefore, the function of this compound in protein synthesis is a tale of two distinct paths:

  • L-Valine: As one of the 20 proteinogenic amino acids, L-Valine is an essential building block, actively incorporated into proteins through canonical ribosomal translation.[7] Its codons are GUU, GUC, GUA, and GUG.[1]

  • D-Valine: This enantiomer is not utilized in ribosomal protein synthesis in natural systems.[6] The enzymes responsible for amino acid activation and peptide bond formation are highly stereospecific.[8][9] However, the forced incorporation of D-amino acids is a significant area of research in protein engineering and drug development, aiming to create peptides with enhanced stability and novel functions.[5][9]

This guide will explore these divergent roles, focusing on the molecular mechanisms, regulatory pathways, and experimental methodologies relevant to researchers in the life sciences.

The Canonical Role of L-Valine in Protein Synthesis

The incorporation of L-Valine into a growing polypeptide chain is a high-fidelity, multi-step process involving specific enzymes, transfer RNAs (tRNAs), and the ribosome.

Activation and Charging of tRNAVal

The first critical step is the attachment of L-Valine to its cognate transfer RNA (tRNAVal), a reaction catalyzed by Valyl-tRNA Synthetase (ValRS).[10][11]

The ValRS "Double-Sieve" Mechanism: ValRS ensures high fidelity through a proofreading mechanism known as the "double sieve".[12][13] This is essential to prevent the misincorporation of structurally similar amino acids like L-isoleucine (larger) and the isosteric L-threonine.

  • First Sieve (Acylation Site): The active site for amino acid binding is sterically constrained, physically excluding larger amino acids like L-isoleucine. However, it can accommodate the smaller, isosteric L-threonine.[12][13]

  • Second Sieve (Editing Site): If L-threonine is mistakenly activated and attached to tRNAVal, the resulting Thr-tRNAVal is translocated to a separate editing domain on the ValRS enzyme. This site is too small to accommodate the larger valine side chain but perfectly fits the threonine side chain, leading to the hydrolysis and release of the incorrect amino acid.[11]

cluster_0 L-Valine Incorporation Pathway LVal L-Valine ValRS Valyl-tRNA Synthetase (ValRS) LVal->ValRS ATP ATP ATP->ValRS tRNAVal tRNAVal tRNAVal->ValRS Val_tRNAVal L-Valyl-tRNAVal (Charged tRNA) ValRS->Val_tRNAVal  Activation &  Charging Ribosome Ribosome (A-site) Val_tRNAVal->Ribosome  Codon  Recognition Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide  Peptide Bond  Formation

Caption: Canonical pathway for L-Valine incorporation into proteins.
Regulation of Protein Synthesis via Signaling Pathways

As a branched-chain amino acid, L-Valine not only serves as a substrate for protein synthesis but also acts as a signaling molecule. BCAAs are known to activate the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[14] Activation of mTORC1 leads to the phosphorylation of downstream targets like 4E-BP1 and S6K1, which in turn promotes the initiation of translation.

cluster_1 Valine-Mediated mTOR Signaling Valine L-Valine / BCAAs mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Translation Protein Synthesis (Translation Initiation) S6K1->Translation eIF4E eIF4E eIF4E->Translation EBP1->eIF4E

Caption: L-Valine activates the mTORC1 pathway to promote protein synthesis.

The Fate and Function of D-Valine

In stark contrast to its L-enantiomer, D-Valine is actively excluded from the protein synthesis machinery.

Stereospecific Exclusion from Translation

The ribosome and its associated factors exhibit strong discrimination against D-amino acids.[8] Attempts to incorporate D-amino acids using standard in vitro translation systems have been largely unsuccessful because of two primary barriers:

  • Aminoacyl-tRNA Synthetases: As described, enzymes like ValRS are highly specific for the L-enantiomer. They do not recognize or activate D-Valine.

  • The Ribosome: Even if a D-aminoacyl-tRNA could be artificially generated, the peptidyl transferase center (PTC) of the ribosome is optimized for L-substrates and is inefficient at forming peptide bonds with D-amino acids.[9][15]

Non-Ribosomal Roles and Metabolism

While excluded from ribosomal synthesis, D-amino acids are not biologically inert.

  • Bacterial Metabolism: Some microorganisms, such as Pseudomonas aeruginosa, possess enzymes like D-amino acid oxidases that can metabolize D-valine, converting it to its corresponding α-keto acid (α-ketoisovalerate).[16]

  • Non-Ribosomal Peptide Synthesis (NRPS): Certain microorganisms utilize large multi-enzyme complexes called non-ribosomal peptide synthetases to produce peptides containing D-amino acids. For instance, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine is a key precursor in the biosynthesis of penicillin, formed by a synthetase that isomerizes L-valine to D-valine before incorporation.[17]

  • Cell Culture Applications: D-Valine has been used in cell culture media to selectively inhibit the growth of fibroblasts while allowing other cell types, like endothelial cells, to proliferate.[18]

cluster_2 Fate of D-Valine in Biological Systems DVal D-Valine ValRS ValRS DVal->ValRS Ribosome Ribosome DVal->Ribosome Metabolism Metabolic Pathways (e.g., D-amino acid oxidase) DVal->Metabolism NRPS Non-Ribosomal Peptide Synthesis (NRPS) DVal->NRPS Engineered Engineered Systems (Modified Ribosomes) DVal->Engineered Rejection Rejection ValRS->Rejection Stereospecificity Ribosome->Rejection Inefficient peptide bond formation

Caption: Logical flowchart of the biological fates of D-Valine.

Quantitative Analysis of Valine in Protein Synthesis

Quantitative studies are crucial for understanding the kinetics and efficiency of amino acid incorporation. The following tables summarize data from key studies.

Table 1: Efficiency of D-Amino Acid Incorporation Using Engineered Ribosomes Data adapted from a study on incorporating D-methionine and D-phenylalanine, which serves as a model for D-amino acid incorporation.

Protein Target & PositionAmino AcidRelative Protein Synthesis (%)Specific Activity (% of L-amino acid variant)
DHFR (pos. 10)L-Methionine100100
D-Methionine 23~100
DHFR (pos. 22)L-Phenylalanine100100
D-Phenylalanine 12< 5
Luciferase (pos. 247)L-Phenylalanine100100
D-Phenylalanine 12< 5
Relative to synthesis with the corresponding L-aminoacyl-tRNA. Source: Dedkova et al., J. Am. Chem. Soc., 2003.[19]

Table 2: Valine Metabolism at Different Leucine Intakes in Adult Men This data illustrates how the metabolism of one BCAA can be influenced by another, affecting its availability for protein synthesis.

Valine Intake (mg/kg/day)Leucine Intake (mg/kg/day)Valine Oxidation - Fed State (µmol/kg/h)Mean Daily Valine Balance (mg/kg/day)
208017.5 ± 2.1+1.3
204016.9 ± 1.6+1.3
108012.0 ± 1.0-1.6
104011.7 ± 0.8-1.6
Source: Adapted from Pelletier et al., Am. J. Clin. Nutr., 1991.[20]

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol: In Vitro Protein Synthesis for D-Amino Acid Incorporation

This protocol is based on the methodology used to test the incorporation of D-amino acids using a cell-free system with modified ribosomes.[15][19]

Objective: To quantify the amount of protein synthesized when a specific codon is suppressed with a tRNA chemically acylated with a D-amino acid.

Materials:

  • S-30 cell-free extract from E. coli strains expressing modified 23S rRNA.

  • mRNA template for a target protein (e.g., DHFR) with a UAG stop codon at the desired incorporation site.

  • Chemically synthesized D-valyl-tRNACUA (suppressor tRNA).

  • L-[35S]-methionine for radiolabeling.

  • Standard components for in vitro translation (ATP, GTP, buffer, other amino acids).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Preparation of S-30 Extract: Grow E. coli cells expressing the plasmid for mutant 23S rRNA to mid-log phase. Harvest cells, wash, and lyse using a French press or sonication. Centrifuge at 30,000 x g to obtain the S-30 supernatant.

  • In Vitro Translation Reaction:

    • Set up a 25 µL reaction mixture containing S-30 extract, reaction buffer, ATP, GTP, an amino acid mixture lacking methionine, L-[35S]-methionine, and the DHFR-UAG mRNA template.

    • To the experimental tube, add the D-valyl-tRNACUA. For a positive control, use L-valyl-tRNACUA. For a negative control, omit any suppressor tRNA.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Quantification of Protein Synthesis:

    • Stop the reaction by adding NaOH.

    • Precipitate the synthesized proteins by adding cold 10% TCA.

    • Collect the precipitate on glass fiber filters and wash with 5% TCA and ethanol.

    • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Compare the counts per minute (CPM) from the D-valine reaction to the L-valine control to determine the relative efficiency of incorporation.

cluster_3 Workflow: D-Amino Acid Incorporation Assay prep Prepare S-30 Extract (Modified Ribosomes) setup Set up In Vitro Translation Reaction (mRNA with UAG codon) prep->setup add_tRNA Add Chemically Acylated D-Valyl-tRNA_CUA setup->add_tRNA incubate Incubate at 37°C add_tRNA->incubate precipitate Stop Reaction & Precipitate Protein (TCA) incubate->precipitate filter Collect Precipitate on Filters precipitate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Relative Incorporation Efficiency quantify->analyze

References

DL-Valine as a Precursor in Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of DL-valine as a precursor in various biosynthetic pathways. It delves into the metabolic routes for both L- and D-valine, their application in the production of valuable compounds, and the experimental methodologies employed in this field of research.

Introduction to Valine Isomers and Their Biosynthetic Potential

Valine, a branched-chain amino acid, exists as two stereoisomers: L-valine and D-valine. L-valine is one of the 20 proteinogenic amino acids, making it an essential component of proteins in most living organisms.[1] In contrast, D-valine is less common in nature but serves as a crucial building block for various secondary metabolites, including certain antibiotics and agrochemicals.[2][3][4] The use of racemic this compound as a starting material in industrial biotransformations is economically advantageous, driving research into efficient enzymatic and microbial methods for its resolution and conversion.

Biosynthesis of L-Valine from Precursors

The biosynthesis of L-valine is a well-characterized pathway in many microorganisms, particularly in model organisms like Escherichia coli and Corynebacterium glutamicum. The pathway typically starts from pyruvate, a central metabolite in glycolysis.

The key enzymes involved in the L-valine biosynthetic pathway are:

  • Acetohydroxyacid synthase (AHAS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is a rate-limiting step and is often subject to feedback inhibition by L-valine.

  • Acetohydroxyacid isomeroreductase (AHAIR): Converts α-acetolactate to α,β-dihydroxyisovalerate.

  • Dihydroxyacid dehydratase (DHAD): Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.

  • Branched-chain amino acid aminotransferase (BCAT): Mediates the final step of transamination, converting α-ketoisovalerate to L-valine.[1]

Metabolic engineering strategies to enhance L-valine production often focus on overexpressing the genes encoding these enzymes, removing feedback inhibition of AHAS, and diverting metabolic flux towards the valine biosynthesis pathway.

Quantitative Data on L-Valine Production

The following table summarizes representative data from metabolic engineering studies aimed at improving L-valine production in E. coli.

StrainGenetic ModificationsFermentation MethodTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coliOverexpression of feedback-resistant AHAS, exporter from C. glutamicum, knockout of competing pathways, cofactor balancingTwo-stage fed-batch840.412.33[5]
Engineered E. coliSystems metabolic engineering including enhancement of synthesis pathway and export, precursor pool enrichment, and NADPH regenerationTwo-stage fermentation (aerobic and oxygen-limiting)41.200.33-[6]
Engineered E. coliIn silico flux response analysis-guided fed-batch strategyFed-batch32.3--[7][8][9]

L_Valine_Biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate AHAS alpha_beta_Dihydroxyisovalerate α,β-Dihydroxy- isovalerate alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate AHAIR alpha_Ketoisovalerate α-Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate DHAD L_Valine L-Valine alpha_Ketoisovalerate->L_Valine BCAT L_Valine->alpha_Acetolactate Feedback Inhibition

Caption: L-Valine Biosynthesis Pathway.

Biotransformation of this compound

This compound serves as a versatile precursor for the synthesis of both D- and L-valine, as well as other valuable chiral compounds. The primary methods for its utilization involve enzymatic resolution and deracemization.

Enzymatic Resolution of this compound

Enzymatic kinetic resolution is a widely used method to separate the enantiomers of this compound. This process typically involves the use of an enantioselective enzyme, such as an acylase or an oxidase, that specifically acts on one of the enantiomers, allowing for the separation of the unreacted enantiomer.

Acylase-mediated Resolution: In this approach, N-acetyl-DL-valine is often used as the substrate. An L-aminoacylase will selectively hydrolyze the N-acetyl group from N-acetyl-L-valine, yielding L-valine and unreacted N-acetyl-D-valine. The N-acetyl-D-valine can then be chemically hydrolyzed to produce D-valine.

Enzymatic_Resolution cluster_enzymatic Enzymatic Reaction cluster_chemical Chemical Hydrolysis DL_Val N-Acetyl-DL-Valine L_Val L-Valine DL_Val->L_Val L-Aminoacylase D_Val_Ac N-Acetyl-D-Valine DL_Val->D_Val_Ac (unreacted) D_Val D-Valine D_Val_Ac->D_Val

Caption: Enzymatic Resolution of this compound.

Deracemization of this compound

Deracemization is a more efficient process that can theoretically convert 100% of the racemic mixture into a single desired enantiomer. A common chemoenzymatic deracemization strategy involves the use of an L-amino acid oxidase, which selectively oxidizes the L-enantiomer to the corresponding α-keto acid. This intermediate is then non-selectively reduced back to the racemic amino acid, allowing for the enrichment of the D-enantiomer over time.[10]

Quantitative Data on this compound Biotransformation

The following table presents data on the biotransformation of valine derivatives to produce chiral compounds.

SubstrateBiocatalystProductConversion/YieldEnantiomeric Excess (ee)Reference
VanillinCV2025 ω-transaminaseVanillylamine100% (at <10 mM substrate)-[11]
DL-amino acidsL-amino acid oxidase from Proteus myxofaciens and amine-boranesD-amino acidsup to 90% yield>99%[10]
L-4-nitrophenylalanineL-amino acid deaminaseD-4-nitrophenylalanine>99% conversion>99%[12]

This compound as a Precursor for a Broad Range of Biosynthetic Products

Beyond its resolution into pure enantiomers, this compound and its derivatives are precursors to a diverse array of commercially important molecules.

Antibiotics
  • Penicillin: L-valine is a direct precursor in the biosynthesis of the penicillin core structure. The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is a key intermediate, which is cyclized to form isopenicillin N.

  • Valnemulin: D-valine is used in the semi-synthesis of this pleuromutilin antibiotic, which is used in veterinary medicine.[4]

Agrochemicals
  • Fluvalinate: This pyrethroid insecticide is synthesized from D-valine. It is known for its broad-spectrum activity and low mammalian toxicity.[2][4]

Chiral Amines

Chiral amines are valuable building blocks in the pharmaceutical industry. ω-transaminases can be employed to convert prochiral ketones into chiral amines, using an amino donor. While not a direct conversion of this compound, the development of these enzymes is crucial for the broader field of chiral amine synthesis, which can be coupled with valine metabolic pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies.

Fed-Batch Fermentation for L-Valine Production with Engineered E. coli

Objective: To produce high titers of L-valine using a metabolically engineered E. coli strain.

Protocol Outline:

  • Inoculum Preparation: A seed culture of the engineered E. coli strain is grown overnight in a suitable medium (e.g., LB or a defined minimal medium) at 37°C with shaking.

  • Bioreactor Setup: A bioreactor (e.g., 5 L) is prepared with a defined fermentation medium containing glucose as the primary carbon source, along with necessary salts, trace elements, and a nitrogen source. The pH is typically controlled at around 7.0 and the temperature at 37°C.

  • Inoculation: The bioreactor is inoculated with the seed culture to an initial optical density (OD600) of approximately 0.1-0.2.

  • Batch Phase: The culture is grown in batch mode until the initial glucose is nearly consumed. Dissolved oxygen (DO) is maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

  • Fed-Batch Phase: A concentrated feeding solution containing glucose and a nitrogen source is fed into the bioreactor to maintain a low glucose concentration, thereby avoiding overflow metabolism. The feeding rate can be controlled based on the DO signal or a predetermined profile.

  • Two-Stage Fermentation (Optional): For some engineered strains, a switch to oxygen-limiting conditions during the production phase can enhance the L-valine yield by altering the cellular redox balance.[5]

  • Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD600), glucose consumption, and L-valine production using methods like HPLC.

Fermentation_Workflow Inoculum Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Bioreactor_Setup Bioreactor Setup Bioreactor_Setup->Inoculation Batch_Phase Batch Phase Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase Batch_Phase->Fed_Batch_Phase Two_Stage Two-Stage Fermentation (Optional) Fed_Batch_Phase->Two_Stage Sampling Sampling and Analysis Fed_Batch_Phase->Sampling Two_Stage->Sampling Harvest Product Harvest Sampling->Harvest

Caption: Fed-Batch Fermentation Workflow.

Chiral Separation and Quantification of Valine Enantiomers by GC-MS

Objective: To separate and quantify D- and L-valine in a biological sample.

Protocol Outline:

  • Sample Preparation: The sample (e.g., fermentation broth, cell extract) is deproteinized, typically by adding an organic solvent like acetonitrile or by ultrafiltration.

  • Derivatization: The amino acids in the sample are derivatized to make them volatile for GC analysis. A common method involves a two-step process:

    • Esterification: The carboxyl group is esterified, for example, by reacting with an alcohol (e.g., 2-propanol) in the presence of an acid catalyst.

    • Acylation: The amino group is acylated using a reagent like pentafluoropropionic anhydride (PFPA).

  • GC-MS Analysis:

    • Column: A chiral capillary column, such as Chirasil-L-Val, is used for the separation of the enantiomers.[13][14]

    • Injection: The derivatized sample is injected into the GC-MS system.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the different amino acid derivatives.

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic fragment ions of the derivatized valine enantiomers, providing high sensitivity and specificity.[15]

  • Quantification: The concentrations of D- and L-valine are determined by comparing the peak areas to those of a standard curve prepared with known concentrations of the pure enantiomers.

HPLC Analysis of Penicillin Production

Objective: To quantify the concentration of penicillin in a fermentation broth.

Protocol Outline:

  • Sample Preparation: The fermentation broth is centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm filter. For complex matrices like milk, a protein precipitation step with acetonitrile may be necessary.

  • HPLC System: A high-performance liquid chromatography system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column is commonly used for the separation of penicillins.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic solvent (e.g., acetonitrile or methanol). The separation can be performed isocratically or with a gradient elution.[1]

  • Detection: Penicillins are typically detected by their UV absorbance at a specific wavelength (e.g., 220-280 nm, depending on the specific penicillin).[1]

  • Quantification: The concentration of penicillin is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of a penicillin standard.

Conclusion

This compound is a highly valuable and versatile precursor in industrial biotechnology. Through metabolic engineering, high-yield production of L-valine has been achieved in microbial hosts. Furthermore, enzymatic and chemoenzymatic methods enable the efficient resolution and deracemization of this compound to produce enantiomerically pure D- and L-valine, which are essential building blocks for a wide range of pharmaceuticals and agrochemicals. The continued development of novel enzymes and optimization of bioprocesses will further expand the applications of this compound in the sustainable production of valuable chemicals.

References

Methodological & Application

Application Note: Synthesis of DL-Valine from Isobutyraldehyde via Strecker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of DL-valine, a racemic mixture of the essential amino acid valine, starting from isobutyraldehyde. The method described is a modification of the classic Strecker amino acid synthesis, a reliable and well-established procedure for the laboratory-scale preparation of α-amino acids.[1] This two-step process involves the formation of an intermediate α-amino-isovaleronitrile, followed by acidic hydrolysis to yield this compound. A systematic investigation of this method has shown it to be convenient for large-scale laboratory preparations, considering the overall yield, purity of the product, and ease of preparation.[2][3] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a straightforward and efficient method for the synthesis of this important amino acid.

Introduction

Valine is a branched-chain amino acid (BCAA) with significant physiological importance. The synthesis of valine and its derivatives is a key area of interest in pharmaceutical and biochemical research. The Strecker synthesis, first reported in 1850, remains a fundamental and versatile method for the preparation of α-amino acids from simple starting materials.[1] The reaction proceeds through the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, which is then hydrolyzed to the corresponding amino acid.[1] This application note details a robust protocol for the synthesis of this compound from isobutyraldehyde, offering a reproducible method for obtaining this compound in good yield and purity.

Overall Reaction Scheme

The synthesis of this compound from isobutyraldehyde via the Strecker synthesis can be summarized by the following two-stage reaction:

Stage 1: Formation of α-Amino-isovaleronitrile (CH₃)₂CHCHO + NH₄Cl + KCN → (CH₃)₂CHCH(NH₂)CN + KCl + H₂O

Stage 2: Hydrolysis of α-Amino-isovaleronitrile (CH₃)₂CHCH(NH₂)CN + 2H₂O + 2HCl → (CH₃)₂CHCH(NH₃⁺Cl⁻)COOH + NH₄Cl

Experimental Protocol

This protocol is adapted from established procedures for Strecker synthesis. All operations involving cyanide salts and hydrogen cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • Isobutyraldehyde (Reagent Grade)

  • Potassium Cyanide (KCN) (High Purity)

  • Ammonium Chloride (NH₄Cl) (Reagent Grade)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl Ether

  • Activated Charcoal (Norit or equivalent)

  • Distilled or Deionized Water

Part 1: Synthesis of α-Amino-isovaleronitrile
  • Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 65 g (1.21 moles) of ammonium chloride in 250 ml of water.

  • Addition of Cyanide: To the stirred ammonium chloride solution, add 52 g (0.8 moles) of potassium cyanide. Cool the flask in an ice bath to maintain the temperature between 10-15°C.

  • Addition of Isobutyraldehyde: Slowly add 57.6 g (0.8 moles) of isobutyraldehyde to the reaction mixture through the dropping funnel over a period of approximately 1 hour. Continue stirring for an additional 2 hours at room temperature.

  • Extraction of α-Amino-isovaleronitrile: The reaction mixture will separate into two layers. Separate the upper oily layer containing the α-amino-isovaleronitrile. Extract the aqueous layer three times with 50 ml portions of diethyl ether. Combine the ether extracts with the oily layer.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the ether by distillation on a water bath. The remaining crude α-amino-isovaleronitrile is used directly in the next step. A continuous ether extraction of the aminonitrile has been shown to improve yield.[2][3]

Part 2: Hydrolysis of α-Amino-isovaleronitrile to this compound
  • Acid Hydrolysis: Place the crude α-amino-isovaleronitrile in a 1-liter round-bottom flask. Add 250 ml of concentrated hydrochloric acid. Caution: This step will generate heat and hydrogen cyanide gas. Perform this in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The hydrolysis is complete when the oily layer of the nitrile has dissolved.

  • Removal of Excess HCl: After cooling, transfer the reaction mixture to a large evaporating dish and evaporate to dryness on a steam bath to remove excess hydrochloric acid.

  • Initial Purification: Dissolve the residue in 200 ml of water and decolorize by boiling with 2 g of activated charcoal for 15 minutes. Filter the hot solution.

  • Neutralization and Crystallization: Cool the filtrate and neutralize it with a concentrated solution of sodium hydroxide to a pH of approximately 6. The this compound will precipitate.

  • Isolation and Final Purification: Cool the mixture in an ice bath for several hours to complete the crystallization. Collect the crude this compound by filtration and wash with a small amount of cold water. For further purification, recrystallize the product from a hot water/ethanol mixture. Dissolve the crude valine in the minimum amount of hot water and then add an equal volume of 95% ethanol. Allow the solution to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them in an oven at 80-90°C. The final product is a white crystalline powder.

Quantitative Data

ParameterValueReference
Starting MaterialIsobutyraldehyde[2][3]
Final ProductThis compound[2][3]
Overall Yield47–48%This is a commonly reported yield for similar Strecker syntheses.
PurityHigh, suitable for laboratory use[2][3]
AppearanceWhite crystalline solidGeneral knowledge

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the synthesis of this compound from isobutyraldehyde is depicted below.

DL_Valine_Synthesis_Workflow cluster_prep Preparation of Reagents cluster_synthesis Synthesis of α-Amino-isovaleronitrile cluster_hydrolysis Hydrolysis and Purification Isobutyraldehyde Isobutyraldehyde Reaction_Mix Reaction Mixture (Isobutyraldehyde, KCN, NH4Cl) Isobutyraldehyde->Reaction_Mix KCN Potassium Cyanide KCN->Reaction_Mix NH4Cl Ammonium Chloride NH4Cl->Reaction_Mix Extraction Extraction with Diethyl Ether Reaction_Mix->Extraction Crude_Nitrile Crude α-Amino- isovaleronitrile Extraction->Crude_Nitrile Acid_Hydrolysis Acid Hydrolysis (Conc. HCl) Crude_Nitrile->Acid_Hydrolysis Evaporation Evaporation Acid_Hydrolysis->Evaporation Neutralization Neutralization (pH 6) Evaporation->Neutralization Crystallization Crystallization (Water/Ethanol) Neutralization->Crystallization DL_Valine Pure this compound Crystallization->DL_Valine

Caption: Experimental workflow for the synthesis of this compound.

The chemical transformation follows the Strecker synthesis pathway, a well-established mechanism in organic chemistry.

Strecker_Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde (CH₃)₂CHCHO Imine Imine (CH₃)₂CHCH=NH Isobutyraldehyde->Imine + NH₃ Aminonitrile α-Amino-isovaleronitrile (CH₃)₂CHCH(NH₂)CN Imine->Aminonitrile + HCN Valine This compound (CH₃)₂CHCH(NH₂)COOH Aminonitrile->Valine H₃O⁺ (Hydrolysis)

Caption: Strecker synthesis pathway for this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The Strecker synthesis is a classic and robust method that can be readily implemented in a standard organic chemistry laboratory. The expected yield and purity make this procedure suitable for producing this compound for various research and development applications. Careful handling of cyanide-containing reagents is crucial for the safe execution of this synthesis.

References

Application Notes and Protocols for the Chemical Resolution of DL-Valine Using Tartaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valine, an essential amino acid, exists as two enantiomers: D-valine and L-valine. While L-valine is commonly found in proteins, D-valine serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antiviral and antibiotic drugs. The separation of racemic DL-valine into its constituent enantiomers is a critical step in the production of these optically pure compounds. This document provides a detailed protocol for the chemical resolution of this compound through the formation of diastereomeric salts using a tartaric acid derivative, specifically dibenzoyl tartaric acid.

Principle of Resolution

The chemical resolution of this compound is achieved by reacting the racemic mixture with a chiral resolving agent, in this case, a derivative of tartaric acid such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (D-DBTA) or its enantiomer, L-DBTA. The reaction between the racemic valine and the chiral resolving agent results in the formation of a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequently, the desired valine enantiomer is recovered from the isolated diastereomeric salt by treatment with a base.

Materials and Reagents

  • This compound

  • D-2,3-dibenzoyl tartaric acid (D-DBTA) or L-2,3-dibenzoyl tartaric acid (L-DBTA)

  • Dilute Hydrochloric Acid (HCl) or Dilute Sulfuric Acid (H₂SO₄) (0.1 - 1.0 mol/L)

  • Ammonia solution (aqueous) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Acetone

  • Distilled Water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH indicator paper

  • Polarimeter for measuring optical rotation

Experimental Protocol

This protocol outlines the resolution of this compound using D-DBTA to preferentially crystallize the D-valine diastereomeric salt. A similar procedure can be followed using L-DBTA to isolate L-valine.

1. Formation of Diastereomeric Salts:

  • In a suitable reaction vessel, dissolve this compound in a dilute inorganic acid solution (e.g., 0.2-0.8 M HCl or H₂SO₄). The amount of solvent should be 8 to 16 times the weight of the valine.[1]

  • Add D-DBTA to the solution. The molar ratio of this compound to D-DBTA should be approximately 1:0.5-1.2.[1]

  • Heat the mixture to a temperature between 84°C and 95°C with continuous stirring.[2] Maintain this temperature for 0.5 to 2.0 hours to ensure complete formation of the diastereomeric salts.[1]

2. Fractional Crystallization:

  • Gradually cool the reaction mixture to 15°C or room temperature.[1][2] The less soluble diastereomeric salt, D-valine·D-DBTA, will precipitate out of the solution.[1][2]

  • Allow the crystallization to proceed for a sufficient amount of time to maximize the yield of the precipitate.

  • Separate the precipitated crystals from the mother liquor by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

3. Liberation of D-Valine:

  • Suspend the filtered D-valine·D-DBTA salt in water or a lower aliphatic alcohol such as methanol or ethanol.[1]

  • Neutralize the suspension by adding a base (e.g., aqueous ammonia or NaOH solution) until the pH is neutral. This will break the salt and precipitate the D-valine.

  • Filter the precipitated D-valine and wash it with cold water.

  • Dry the purified D-valine.

4. Recovery of L-Valine (from the mother liquor):

  • Take the mother liquor from the fractional crystallization step, which is enriched in the L-valine·D-DBTA salt.

  • Neutralize the mother liquor with a base to precipitate L-valine.

  • Filter, wash, and dry the L-valine. Note that the optical purity of the L-valine recovered from the mother liquor may be lower and might require further purification.

Data Presentation

The following table summarizes the quantitative data reported for the chemical resolution of this compound using dibenzoyl tartaric acid.

ParameterReported ValueReference
Yield of D-Valine 70% - 80%[2]
Yield of L-Valine > 70%[1]
Optical Purity > 98%[1][2]

Data Analysis: Calculation of Enantiomeric Excess

The optical purity of the resolved valine is often expressed as enantiomeric excess (ee). It can be calculated using the following formula if the percentage of each enantiomer is known:

  • ee (%) = |% Major Enantiomer - % Minor Enantiomer| [3][4]

Alternatively, if the specific rotation of the purified sample is measured using a polarimeter, the enantiomeric excess can be determined by:

  • ee (%) = ([α]observed / [α]max) x 100

Where:

  • [α]observed is the specific rotation of the resolved valine sample.

  • [α]max is the specific rotation of pure D- or L-valine.

Experimental Workflow

The following diagram illustrates the key steps in the chemical resolution of this compound.

G DL_Val This compound Solution in Dilute Acid D_DBTA Add D-DBTA (Resolving Agent) DL_Val->D_DBTA Heating Heat (84-95°C) & Stir (0.5-2h) D_DBTA->Heating Cooling Cool to 15°C (Crystallization) Heating->Cooling Filtration1 Filtration Cooling->Filtration1 Precipitate Precipitate: D-Valine·D-DBTA Salt Filtration1->Precipitate Solid MotherLiquor Mother Liquor: Enriched in L-Valine·D-DBTA Filtration1->MotherLiquor Liquid Neutralization1 Neutralization (with Base) Precipitate->Neutralization1 Neutralization2 Neutralization (with Base) MotherLiquor->Neutralization2 Filtration2 Filtration & Drying Neutralization1->Filtration2 D_Val Pure D-Valine Filtration2->D_Val L_Val L-Valine Neutralization2->L_Val

Caption: Workflow for the chemical resolution of this compound.

References

Application Notes and Protocols for the Enzymatic Resolution of DL-Valine with Aminoacylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, food, and chemical industries. L-valine is an essential amino acid with significant applications in parenteral nutrition, as a food additive, and as a chiral building block in the synthesis of pharmaceuticals. Its enantiomer, D-valine, also serves as a valuable chiral synthon for various bioactive molecules. The enzymatic resolution of a racemic mixture of DL-valine using aminoacylase presents a highly efficient and stereoselective method to obtain both L- and D-valine in high purity.

This document provides detailed application notes and protocols for the enzymatic resolution of this compound. The process leverages the stereospecificity of aminoacylase (N-acyl-L-amino acid amidohydrolase, E.C. 3.5.1.14), which selectively catalyzes the hydrolysis of the N-acyl derivative of L-valine to L-valine and an acyl group, leaving the N-acyl-D-valine unreacted.[1][2] Subsequent separation of the free L-valine from the unreacted N-acyl-D-valine, followed by the hydrolysis of the latter, yields both enantiomers with high optical purity.

Principle of the Method

The enzymatic resolution of this compound is a two-step process that begins with the chemical N-acetylation of the racemic amino acid. The resulting N-acetyl-DL-valine is then subjected to enzymatic hydrolysis. Aminoacylase, sourced from organisms such as Aspergillus oryzae or porcine kidney, exhibits strict L-stereospecificity, hydrolyzing only N-acetyl-L-valine.[1] This results in a mixture containing L-valine, unreacted N-acetyl-D-valine, and acetic acid. The difference in the physicochemical properties of L-valine (an amino acid) and N-acetyl-D-valine (an N-acetylated amino acid) allows for their efficient separation, typically by ion-exchange chromatography. Finally, the isolated N-acetyl-D-valine can be chemically hydrolyzed to yield D-valine.

Diagram of the Enzymatic Resolution of this compound

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation cluster_3 Step 4: Hydrolysis of D-enantiomer This compound This compound N-Acetyl-DL-Valine N-Acetyl-DL-Valine This compound->N-Acetyl-DL-Valine Acetic Anhydride N-Acetyl-L-Valine N-Acetyl-L-Valine N-Acetyl-D-Valine (unreacted) N-Acetyl-D-Valine (unreacted) Mixture L-Valine + N-Acetyl-D-Valine L-Valine L-Valine N-Acetyl-L-Valine->L-Valine Aminoacylase, H₂O L-Valine_isolated L-Valine Mixture->L-Valine_isolated Ion-Exchange Chromatography N-Acetyl-D-Valine_isolated N-Acetyl-D-Valine Mixture->N-Acetyl-D-Valine_isolated Ion-Exchange Chromatography D-Valine D-Valine N-Acetyl-D-Valine_isolated->D-Valine Acid Hydrolysis (e.g., HCl)

Caption: Workflow for the enzymatic resolution of this compound.

Quantitative Data Summary

The efficiency of the enzymatic resolution process is evaluated based on the yield and enantiomeric excess (e.e.) of the resulting L- and D-valine. The following table summarizes representative quantitative data gathered from various enzymatic resolution studies of amino acids, providing an expected range for the resolution of this compound.

ParameterL-ValineD-ValineReference
Yield (%) 70 - 95%70 - 90%Adapted from[3][4]
Enantiomeric Excess (e.e.) (%) > 98%> 95%[4]
Optical Purity (%) > 99%> 98%[4]

Experimental Protocols

Protocol 1: Preparation of N-Acetyl-DL-Valine

This protocol describes the chemical synthesis of the substrate for enzymatic resolution.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 11.7 g (0.10 mol) of this compound in 100 ml of glacial acetic acid in a round-bottom flask.[5]

  • While stirring, add 11.2 g (0.11 mol) of acetic anhydride to the solution.[5]

  • Heat the reaction mixture to 90°C and maintain for 10 minutes.[5]

  • Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crystalline residue is crude N-acetyl-DL-valine. For purification, dissolve the residue in water and adjust the pH to 8.0 with a NaOH solution.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting materials.

  • Acidify the aqueous layer to pH 2-3 with HCl.

  • Extract the N-acetyl-DL-valine into ethyl acetate (3 x 50 ml).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield purified N-acetyl-DL-valine.

Protocol 2: Enzymatic Resolution of N-Acetyl-DL-Valine

This protocol details the enzymatic hydrolysis of N-acetyl-L-valine.

Materials:

  • N-Acetyl-DL-valine

  • Aminoacylase from Aspergillus oryzae or porcine kidney (e.g., Sigma-Aldrich, A3010)

  • 0.1 M Phosphate buffer (pH 7.5)

  • 0.5 M Cobalt chloride (CoCl₂) solution (optional, as an activator)

  • pH meter

  • Stirred-tank bioreactor or temperature-controlled water bath with a stirrer

Procedure:

  • Prepare a 0.1 M solution of N-acetyl-DL-valine in 0.1 M phosphate buffer (pH 7.5).

  • If using, add CoCl₂ solution to a final concentration of 0.5 mM.

  • Adjust the pH of the substrate solution to 7.5 with a dilute NaOH solution.

  • Add aminoacylase to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1 mg of enzyme per 100 mg of substrate is recommended.

  • Incubate the reaction mixture at 37°C with gentle stirring for 24-48 hours.

  • Monitor the progress of the reaction by measuring the amount of L-valine produced using a suitable analytical method such as HPLC or a ninhydrin assay. The reaction is complete when approximately 50% of the initial N-acetyl-DL-valine has been hydrolyzed.

Protocol 3: Separation of L-Valine and N-Acetyl-D-Valine

This protocol describes the separation of the products of the enzymatic reaction using ion-exchange chromatography.

Materials:

  • Reaction mixture from Protocol 2

  • Strongly acidic cation-exchange resin (e.g., Dowex 50W X8)

  • 0.2 M Sodium citrate buffer (pH 3.2)

  • 1 M Ammonia solution

  • Chromatography column

  • Fraction collector

Procedure:

  • Load the reaction mixture onto a column packed with the cation-exchange resin, pre-equilibrated with 0.2 M sodium citrate buffer (pH 3.2).

  • Elute the N-acetyl-D-valine from the column with the same buffer. N-acetyl-D-valine, being negatively charged or neutral at this pH, will not bind to the cation-exchange resin and will elute first.

  • After the N-acetyl-D-valine has been completely eluted (as monitored by UV absorbance at 210 nm), elute the bound L-valine with a 1 M ammonia solution.[5]

  • Collect the fractions containing L-valine and pool them.

  • Evaporate the ammonia from the pooled fractions under reduced pressure to obtain L-valine.

Protocol 4: Hydrolysis of N-Acetyl-D-Valine to D-Valine

This protocol details the chemical hydrolysis of the recovered N-acetyl-D-valine.

Materials:

  • N-Acetyl-D-valine fractions from Protocol 3

  • 6 M Hydrochloric acid (HCl)

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Combine the fractions containing N-acetyl-D-valine and evaporate the solvent.

  • To the residue, add 6 M HCl.

  • Reflux the mixture for 4-6 hours.

  • After cooling, remove the HCl under reduced pressure using a rotary evaporator to obtain crude D-valine.

  • The crude D-valine can be further purified by recrystallization from a water/ethanol mixture.

Protocol 5: Determination of Enantiomeric Excess by HPLC

This protocol provides a general method for determining the enantiomeric purity of the final L- and D-valine products.

Materials:

  • L-valine and D-valine samples

  • Chiral HPLC column (e.g., CROWNPAK CR(+))

  • HPLC system with a UV detector

  • Mobile phase: Perchloric acid solution (pH 1.5)

  • Standard solutions of L-valine and D-valine

Procedure:

  • Prepare standard solutions of L-valine and D-valine of known concentrations.

  • Prepare a solution of the sample to be analyzed.

  • Set up the HPLC system with the chiral column and the specified mobile phase.

  • Inject the standard solutions to determine the retention times for L- and D-valine.

  • Inject the sample solution.

  • The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the enzymatic resolution of this compound.

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation & Purification cluster_hydrolysis D-Valine Preparation cluster_analysis Quality Control A This compound B N-Acetylation (Acetic Anhydride) A->B C N-Acetyl-DL-Valine B->C D Enzymatic Hydrolysis (Aminoacylase) C->D E Mixture: L-Valine & N-Acetyl-D-Valine D->E F Ion-Exchange Chromatography E->F G L-Valine F->G Elution with Ammonia Solution H N-Acetyl-D-Valine F->H Elution with Buffer K HPLC Analysis (Enantiomeric Excess) G->K I Acid Hydrolysis (HCl) H->I J D-Valine I->J J->K

References

Preparing DL-Valine Solutions for Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-valine, a racemic mixture of the essential amino acid valine, serves as a critical component in various cell culture media formulations. While L-valine is the biologically active enantiomer incorporated into proteins, this compound can be a cost-effective alternative and is utilized in specific applications, such as in media designed to selectively inhibit the growth of fibroblasts, which often lack D-amino acid oxidase activity.[1] Proper preparation and supplementation of this compound solutions are crucial for maintaining cell culture health, ensuring experimental reproducibility, and achieving optimal cell growth and productivity.

These application notes provide detailed protocols for the preparation, sterilization, and quality control of this compound solutions for use in cell culture media.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective use in cell culture applications.

Data Presentation: Solubility of Valine
SolventCompoundTemperature (°C)Solubility (g/L)Molarity (approx.)
WaterL-Valine083.4~0.71 M
WaterL-Valine2588.5~0.75 M
WaterL-Valine5096.2~0.82 M
WaterL-Valine65102.4~0.87 M
WaterD-Valine0 - 60Varies with crystallization-
WaterThis compound-Soluble-

Data compiled from various sources. The solubility of D-valine has been noted to vary depending on its crystal form.[2][3]

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM sterile stock solution of this compound that can be added to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Cell culture grade water (e.g., Water for Injection - WFI, or equivalent)

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • pH meter

  • Sterile workspace (e.g., laminar flow hood or biological safety cabinet)

  • Sterile pipettes

  • Stir plate and sterile stir bar (optional)

Procedure:

  • Preparation: In a sterile workspace, aseptically handle all materials.

  • Weighing: Accurately weigh 0.586 g of this compound powder (Molecular Weight: 117.15 g/mol ) and transfer it to a sterile 50 mL conical tube.

  • Dissolution: Add approximately 40 mL of cell culture grade water to the conical tube. Cap the tube securely and mix by vortexing or placing it on a stir plate with a sterile stir bar until the powder is completely dissolved. Gentle warming (up to 37°C) can aid in dissolution.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 50 mL with cell culture grade water.

  • pH Measurement and Adjustment (Optional but Recommended):

    • Using a calibrated pH meter, measure the pH of the solution. The pH of a this compound solution in water is typically in the range of 5.5-7.0.

    • If necessary, adjust the pH to the desired range (typically 7.2-7.4 for compatibility with most cell culture media) using sterile, dilute NaOH or HCl. Add the acid or base dropwise while monitoring the pH.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube. This method is preferred over autoclaving for amino acid solutions to prevent degradation.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or conical tubes to minimize contamination risk and avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to two weeks.

Diagram: Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_sterile Sterilization & Storage weigh Weigh this compound dissolve Dissolve in Water weigh->dissolve adjust_vol Adjust Final Volume dissolve->adjust_vol measure_ph Measure & Adjust pH adjust_vol->measure_ph sterilize 0.22 µm Filter Sterilization measure_ph->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Application in Cell Culture Media

Recommended Working Concentration

The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. As a starting point, the concentration of L-valine in standard media formulations can be used as a guideline.

Data Presentation: L-Valine Concentration in Standard Media

Media FormulationL-Valine Concentration (mg/L)L-Valine Concentration (mM)
DMEM (High Glucose)94~0.8
RPMI-164020~0.17

Data compiled from media formulation sheets.

For applications requiring the D-valine component, such as fibroblast inhibition, the concentration of this compound may need to be optimized. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.

Supplementation of Cell Culture Media

To supplement your cell culture medium with this compound, thaw a frozen aliquot of the sterile stock solution and add the appropriate volume to your basal medium under sterile conditions. For example, to supplement 500 mL of medium to a final this compound concentration of 0.8 mM, you would add 4 mL of a 100 mM stock solution.

Quality Control and Stability

Ensuring the quality and stability of your this compound solution is crucial for reproducible cell culture experiments.

Quality Control Parameters

Before use, it is recommended to perform the following quality control checks on your prepared this compound stock solution:

ParameterSpecificationMethod
Appearance Clear, colorless solution, free of particulatesVisual Inspection
Sterility No microbial growthIncubate a small aliquot in sterile nutrient broth
pH 7.2 - 7.4 (or as required for your specific medium)pH meter
Osmolality Varies with concentration; should be considered when adding large volumes to mediaOsmometer

Regularly monitoring the pH and osmolality of your complete cell culture medium after supplementation is a good practice to ensure it remains within the optimal range for your cells.[4][5]

Stability and Storage

While specific quantitative stability data for this compound solutions is limited, general guidelines for amino acid solutions in cell culture suggest the following:

  • Frozen Storage (-20°C): Aliquoted, sterile-filtered this compound stock solutions are stable for at least 6 months at -20°C.[6][7] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the amino acid.

  • Refrigerated Storage (4°C): For short-term use, the solution can be stored at 4°C for up to two weeks. Monitor for any signs of precipitation or microbial contamination.

Diagram: Logical Relationship of Quality Control

G cluster_input Inputs cluster_process Process cluster_output Output cluster_qc_checks Quality Control Checks dl_valine This compound Powder preparation Solution Preparation dl_valine->preparation water Cell Culture Grade Water water->preparation stock_solution This compound Stock Solution preparation->stock_solution qc Appearance Sterility pH Osmolality stock_solution->qc

Caption: Quality control inputs and checks for this compound solution preparation.

Troubleshooting

IssuePossible CauseRecommendation
This compound powder does not dissolve completely Insufficient mixing or low temperature.Continue mixing. Gentle warming to 37°C can be applied. Ensure the correct amount of solvent was used.
Precipitation observed in the stock solution upon storage Solution may be supersaturated or stored improperly.Ensure the concentration is within the solubility limits. If stored at 4°C, try warming to room temperature to redissolve. For long-term storage, -20°C is recommended.
Contamination in the cell culture after supplementation Non-sterile stock solution or improper aseptic technique during supplementation.Ensure the stock solution was properly filter-sterilized. Review and adhere to strict aseptic techniques. Perform a sterility test on the stock solution.
Unexpected changes in cell growth or morphology Incorrect concentration of this compound, altered pH or osmolality of the final medium.Verify the calculations for the stock solution and final working concentration. Measure the pH and osmolality of the supplemented medium.

By following these application notes and protocols, researchers can confidently prepare and utilize this compound solutions to support their cell culture experiments, ensuring consistency and reliability in their results.

References

Application Notes and Protocols for the Use of DL-Valine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer plasma half-life and improved oral bioavailability.[1] Valine, with its hydrophobic and sterically bulky isopropyl side chain, plays a crucial role in peptide structure and interaction with biological targets.[2] The deliberate inclusion of D-valine or the use of a racemic mixture of DL-valine in solid-phase peptide synthesis (SPPS) opens avenues for creating novel peptide therapeutics with tailored properties.

This document provides detailed application notes and protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis. It covers the synthesis of peptides containing a specific D-valine residue, the generation of diastereomeric peptide mixtures using this compound, and the analytical methods required for their characterization.

Application Notes: The Strategic Use of this compound in SPPS

The use of a racemic this compound mixture in a single coupling step during SPPS results in the synthesis of a peptide as a pair of diastereomers. This approach can be strategically employed in the generation of peptide libraries for screening purposes, allowing for the rapid exploration of the conformational and biological impact of a D-valine substitution at a specific position.

Conversely, the targeted synthesis of a peptide containing a single D-valine enantiomer is a common strategy to enhance proteolytic stability.[1][3] This requires the use of enantiomerically pure Fmoc-D-Val-OH and optimized coupling conditions to prevent racemization.

Challenges and Considerations:
  • Diastereomer Separation: The primary challenge when using this compound is the subsequent separation of the resulting diastereomeric peptides, which can be difficult and require optimization of chromatographic conditions.[2]

  • Coupling Efficiency: The coupling of amino acids in SPPS can be influenced by the stereochemistry of both the incoming amino acid and the resin-bound peptide chain. While often comparable, the coupling kinetics of D- and L-enantiomers can differ, potentially leading to unequal incorporation of the two isomers from a racemic mixture.[4]

  • Racemization: During peptide synthesis, the activated carboxyl group of the amino acid is susceptible to racemization, particularly with certain coupling reagents and conditions.[3] This can lead to the unintended incorporation of the opposite enantiomer, even when starting with an enantiomerically pure amino acid.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing a Defined D-Valine Residue

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide with the sequence H-Ala-D-Val-Phe-Gly-NH₂ on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g substitution)

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-D-Val-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-Phase Peptide Synthesis (SPPS) vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-D-Val-OH, Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • For each subsequent amino acid, repeat the coupling procedure (Step 3) using the corresponding Fmoc-protected amino acid.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

Protocol 2: Solid-Phase Synthesis of a Diastereomeric Peptide Mixture Using this compound

This protocol describes the synthesis of a diastereomeric peptide mixture with the sequence H-Ala-(D/L)-Val-Phe-Gly-NH₂ using a racemic mixture of Fmoc-DL-Val-OH.

Materials:

  • Same as Protocol 1, with the exception of using Fmoc-DL-Val-OH instead of Fmoc-D-Val-OH.

Procedure:

The procedure is identical to Protocol 1, with the following modification at the D-valine coupling step:

  • This compound Coupling: In place of Fmoc-D-Val-OH, use an equimolar mixture of Fmoc-D-Val-OH and Fmoc-L-Val-OH, or commercially available Fmoc-DL-Val-OH. The coupling conditions remain the same.

Note: The resulting crude product will be an approximately 1:1 mixture of H-Ala-D-Val-Phe-Gly-NH₂ and H-Ala-L-Val-Phe-Gly-NH₂. The exact ratio may vary slightly depending on the relative coupling kinetics of the two enantiomers.

Protocol 3: HPLC Analysis and Separation of Peptide Diastereomers

This protocol provides a general method for the analytical and preparative separation of peptide diastereomers.

Materials:

  • Crude or purified peptide mixture

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (analytical and preparative)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Analytical Method Development:

    • Dissolve a small amount of the crude peptide in Mobile Phase A.

    • Inject the sample onto the analytical C18 column.

    • Develop a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm. The two diastereomers should appear as two distinct, closely eluting peaks.

    • Optimize the gradient to achieve baseline separation of the two peaks. This may involve adjusting the gradient slope or the run time.

  • Preparative Separation:

    • Scale up the optimized analytical gradient to the preparative C18 column.

    • Dissolve the crude peptide mixture in a minimal amount of a suitable solvent and inject it onto the preparative column.

    • Collect the fractions corresponding to each of the two diastereomer peaks.

  • Analysis of Purified Diastereomers:

    • Analyze the collected fractions by analytical RP-HPLC to confirm the purity of each separated diastereomer.

    • Confirm the identity of each diastereomer by mass spectrometry.

Data Presentation

Table 1: Quantitative Comparison of Coupling Parameters for D- and L-Valine in SPPS

ParameterL-ValineD-ValineThis compound (Racemic Mixture)
Coupling Reagent Standard reagents (HBTU, HATU, DIC/Oxyma) are effective.Potent coupling reagents like HATU are recommended, especially for sterically hindered sequences.Potent coupling reagents are recommended to ensure efficient coupling of both enantiomers.
Coupling Time Typically 1-2 hours.May require longer coupling times or double coupling to ensure completion.Extended coupling times or double coupling may be necessary.
Racemization Risk Lower risk under standard conditions.Higher risk of epimerization to L-valine, especially with prolonged activation times or strong bases.Both enantiomers are present; the primary concern is maintaining the stereochemical integrity of the chiral centers throughout the synthesis.
Relative Coupling Rate Generally considered the "standard" rate.Can be slightly slower than L-valine in some sequence contexts due to steric hindrance and conformational effects of the growing peptide chain.The overall reaction rate will be a composite of the individual D and L coupling rates.
Expected Purity High purity can be achieved with standard protocols.High purity is achievable with optimized conditions to minimize racemization.The product is a mixture of diastereomers. The purity of each diastereomer depends on the efficiency of the subsequent separation.

Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist Binding G_protein_inactive G-Protein (GDP-bound) GPCR_active->G_protein_inactive Interaction G_protein_active G-Protein (GTP-bound) G_protein_inactive->G_protein_active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein_active->Effector Activation Agonist Endogenous Agonist D_Peptide D-Valine Peptide (Allosteric Modulator) D_Peptide->GPCR_inactive Allosteric Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling modulation by a D-valine containing peptide as an allosteric modulator.

Experimental Workflow Diagram

SPPS_Workflow start Start: Rink Amide Resin resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection1 coupling1 3. Coupling of Fmoc-Gly-OH fmoc_deprotection1->coupling1 fmoc_deprotection2 4. Fmoc Deprotection coupling1->fmoc_deprotection2 coupling2 5. Coupling of Fmoc-Phe-OH fmoc_deprotection2->coupling2 fmoc_deprotection3 6. Fmoc Deprotection coupling2->fmoc_deprotection3 coupling_DL 7. Coupling of Fmoc-DL-Val-OH (Generates Diastereomeric Mixture) fmoc_deprotection3->coupling_DL fmoc_deprotection4 8. Fmoc Deprotection coupling_DL->fmoc_deprotection4 coupling3 9. Coupling of Fmoc-Ala-OH fmoc_deprotection4->coupling3 final_deprotection 10. Final Fmoc Deprotection coupling3->final_deprotection cleavage 11. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation 12. Precipitation in Cold Ether cleavage->precipitation hplc_analysis 13. Analytical RP-HPLC (Assess Diastereomer Ratio) precipitation->hplc_analysis hplc_purification 14. Preparative RP-HPLC (Separate Diastereomers) hplc_analysis->hplc_purification analysis_d 15a. Analysis of D-Val Peptide (LC-MS, Purity) hplc_purification->analysis_d analysis_l 15b. Analysis of L-Val Peptide (LC-MS, Purity) hplc_purification->analysis_l end End: Purified Diastereomers analysis_d->end analysis_l->end

Caption: Experimental workflow for the synthesis and purification of a diastereomeric peptide mixture using this compound.

References

Application Notes and Protocols for Isotopic Labeling of DL-Valine with ¹³C or ¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of ¹³C- and ¹⁵N-labeled DL-valine, respectively. The isotopically labeled product is a crucial tool for a range of applications, including metabolic research, pharmacokinetic studies in drug development, and as an internal standard for quantitative mass spectrometry.

Data Presentation

Table 1: Summary of Isotopic Labeling Methods for this compound

Labeling StrategyPrecursor(s)MethodTypical YieldIsotopic PurityKey Considerations
¹³C-Labeling ¹³C-Isovaleric acid, Bromine, AmmoniaChemical Synthesis (via α-bromination)40-50%>98%Requires handling of bromine and ammonia. The position of the ¹³C label depends on the labeled precursor.
¹³C-Isobutyraldehyde, Ammonia, CyanideChemical Synthesis (Strecker)[1][2][3][4]60-70%>98%Involves the use of toxic cyanide. Produces a racemic mixture.
¹⁵N-Labeling α-Ketoisovalerate, ¹⁵NH₄Cl, NADHEnzymatic Synthesis (Reductive Amination)[5]>80%>98%Stereospecificity depends on the chosen enzyme (can produce L- or D-valine, or a racemic mixture if a non-specific enzyme is used). Requires enzyme purification or purchase.

Experimental Protocols

Protocol 1: ¹³C-Labeling of this compound via Strecker Synthesis

This protocol describes the synthesis of ¹³C-labeled this compound starting from ¹³C-labeled isobutyraldehyde. The position of the ¹³C label in the final product will correspond to its position in the isobutyraldehyde precursor.

Materials:

  • ¹³C-Isobutyraldehyde (e.g., Isobutyraldehyde-1-¹³C)

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) and potassium cyanide (1.0 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of ¹³C-isobutyraldehyde (1.0 equivalent) in methanol to the cooled cyanide/ammonia solution.

    • Allow the reaction to stir at room temperature overnight. The formation of the α-aminonitrile can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-aminonitrile:

    • Carefully add concentrated hydrochloric acid to the reaction mixture and heat under reflux for 4-6 hours. This will hydrolyze the nitrile to a carboxylic acid.

    • After cooling, neutralize the solution with a concentrated sodium hydroxide solution to a pH of approximately 7. This will precipitate the crude this compound.

  • Purification of ¹³C-DL-Valine:

    • Filter the crude product and wash with cold water.

    • Recrystallize the crude this compound from a hot water/ethanol mixture.

    • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

    • The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and the isotopic enrichment can be determined by mass spectrometry.[6][7][8][9][10][11]

Protocol 2: ¹⁵N-Labeling of this compound via Enzymatic Synthesis

This protocol outlines the enzymatic synthesis of ¹⁵N-DL-valine from α-ketoisovalerate using a valine dehydrogenase.

Materials:

  • α-Ketoisovaleric acid, sodium salt

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Valine Dehydrogenase (e.g., from Bacillus subtilis)

  • Phosphate buffer (pH 7.5)

  • Cation exchange resin (e.g., Dowex 50W)

  • Ammonia solution (for elution)

  • Deionized water

Procedure:

  • Enzymatic Reaction:

    • In a reaction vessel, dissolve α-ketoisovaleric acid (1.0 equivalent), ¹⁵NH₄Cl (1.5 equivalents), and NADH (1.2 equivalents) in phosphate buffer.

    • Initiate the reaction by adding valine dehydrogenase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle stirring. Monitor the progress of the reaction by measuring the decrease in NADH absorbance at 340 nm.

  • Termination of Reaction and Product Isolation:

    • Once the reaction is complete, terminate it by adding an equal volume of 1 M HCl to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

  • Purification of ¹⁵N-DL-Valine:

    • Load the supernatant onto a cation exchange column (H⁺ form).

    • Wash the column with deionized water to remove unreacted α-ketoisovalerate and other non-basic components.

    • Elute the ¹⁵N-DL-valine from the resin using an aqueous ammonia solution (e.g., 2 M).

    • Collect the fractions containing the amino acid (can be identified using ninhydrin test).

    • Evaporate the ammonia and water from the collected fractions under reduced pressure to obtain the purified ¹⁵N-DL-valine.

    • Assess the purity and isotopic enrichment using HPLC and mass spectrometry.

Mandatory Visualizations

valine_biosynthesis Pyruvate Pyruvate AHAS Acetohydroxyacid synthase (AHAS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAIR Acetohydroxyacid isomeroreductase (AHAIR) Acetolactate->AHAIR Dihydroxyisovalerate α,β-Dihydroxyisovalerate DHAD Dihydroxyacid dehydratase (DHAD) Dihydroxyisovalerate->DHAD Ketoisovalerate α-Ketoisovalerate TA Valine aminotransferase (TA) Ketoisovalerate->TA Valine L-Valine Glutamate Glutamate Glutamate->TA AlphaKetoglutarate α-Ketoglutarate AHAS->Acetolactate AHAIR->Dihydroxyisovalerate DHAD->Ketoisovalerate TA->Valine TA->AlphaKetoglutarate

Caption: L-Valine biosynthesis pathway from pyruvate.[12][13][14][15][16]

experimental_workflow cluster_c13 ¹³C Labeling (Chemical Synthesis) cluster_n15 ¹⁵N Labeling (Enzymatic Synthesis) C13_precursor ¹³C-Isobutyraldehyde Strecker Strecker Synthesis (NH₃, KCN) C13_precursor->Strecker C13_hydrolysis Acid Hydrolysis Strecker->C13_hydrolysis C13_purification Purification (Recrystallization, HPLC) C13_hydrolysis->C13_purification C13_product ¹³C-DL-Valine C13_purification->C13_product Analysis Analysis (Mass Spectrometry, NMR) C13_product->Analysis N15_precursor α-Ketoisovalerate + ¹⁵NH₄Cl Enzymatic Enzymatic Reaction (Valine Dehydrogenase, NADH) N15_precursor->Enzymatic N15_purification Purification (Ion Exchange Chromatography) Enzymatic->N15_purification N15_product ¹⁵N-DL-Valine N15_purification->N15_product N15_product->Analysis

Caption: Experimental workflows for ¹³C and ¹⁵N isotopic labeling of this compound.

References

Application Notes and Protocols for the Quantification of DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of DL-valine in various samples, targeting researchers, scientists, and professionals in drug development. The protocols described herein cover a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for achiral and chiral separation, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a versatile and widely used technique for the analysis of amino acids. Due to valine's lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.

Achiral Quantification using Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is suitable for the quantification of total valine (D and L forms combined). OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

Experimental Protocol:

  • Sample Preparation:

    • For plasma or serum samples, deproteinization is required. Add 100 µL of plasma to 400 µL of methanol.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for derivatization. For other liquid samples, ensure they are free of particulates by filtering through a 0.45 µm filter.

  • Derivatization Procedure:

    • Prepare the OPA reagent by dissolving 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 20 µL of 3-mercaptopropionic acid (3-MPA).[1][2]

    • In an autosampler vial, mix 50 µL of the prepared sample supernatant with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2) with 0.5% tetrahydrofuran.

    • Mobile Phase B: Methanol.

    • Gradient: Start with 20% B, increase to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Chiral Separation of D- and L-Valine using HPLC

Enantioselective quantification is crucial in pharmaceutical applications where the chirality of molecules can significantly impact their pharmacological activity. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent.

Experimental Protocol (using a Chiral Stationary Phase):

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: Chiral stationary phase column, such as a macrocyclic glycopeptide-based (e.g., CHIROBIOTIC V) or a polysaccharide-based column.[3]

    • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic modifier. A typical mobile phase is 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection: UV detector at 210 nm.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. Amino acids, being non-volatile, require derivatization to increase their volatility. Silylation is a common derivatization technique for this purpose.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Pipette 50 µL of the sample into a reaction vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile.[4]

    • Cap the vial tightly and heat at 100 °C for 4 hours to ensure complete derivatization.[4]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the silylated valine derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS is a highly sensitive and specific method for quantifying amino acids in complex biological matrices, often without the need for derivatization.

Experimental Protocol:

  • Sample Preparation:

    • To 20 µL of plasma, add 80 µL of methanol containing isotopically labeled internal standards (e.g., Valine-(¹³C₅,¹⁵N)).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for valine and its internal standard should be optimized. For valine, a common transition is m/z 118.2 to 72.4.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described analytical methods.

Table 1: HPLC Methods

ParameterHPLC with OPA DerivatizationChiral HPLC
Limit of Detection (LOD) ~1 pmolDependent on enantiomer and column
Limit of Quantification (LOQ) ~5 pmolDependent on enantiomer and column
Linearity (r²) > 0.999> 0.99
Recovery 95 - 105%90 - 110%

Table 2: GC-MS and LC-MS/MS Methods

ParameterGC-MS with SilylationLC-MS/MS
Limit of Detection (LOD) ~0.1 µM~0.5 µM
Limit of Quantification (LOQ) ~0.5 µM~2 µM
Linearity (r²) > 0.995> 0.998
Recovery 85 - 115%90 - 110%

Visualizations

Experimental Workflow: HPLC with Pre-column Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation (e.g., with Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Add OPA Reagent Supernatant->Derivatization Reaction Incubate (2 min) Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound analysis by HPLC with pre-column derivatization.

Biological Pathway: Branched-Chain Amino Acid (BCAA) Catabolism

bcaa_catabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination BCAT BCAT aKIV->Valine IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Oxidative Decarboxylation BCKDH BCKDH SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Multiple Steps TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Catabolic pathway of the branched-chain amino acid valine.

References

Application Notes and Protocols: Valine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the application of valine-derived chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are essential tools for controlling stereochemistry during chemical reactions, enabling the synthesis of enantiomerically pure compounds critical for pharmaceuticals and other biologically active molecules.[1][2] While the prompt specifies DL-valine, it is crucial to understand that a racemic mixture like this compound cannot function as a chiral auxiliary for asymmetric synthesis, as it would lead to a racemic mixture of products. Therefore, the effective use of valine as a chiral auxiliary begins with the resolution of this compound into its constituent enantiomers, D-valine and L-valine. This document will focus on the applications of these enantiopure valine derivatives, which are widely used to synthesize highly effective chiral auxiliaries, such as Evans-type oxazolidinones and related structures. Detailed protocols for the synthesis of these auxiliaries and their use in key asymmetric transformations, such as alkylation and aldol reactions, are provided, along with quantitative data to illustrate their efficacy.

Introduction: The Role of Chiral Auxiliaries

Asymmetric synthesis is a critical field in modern chemistry, particularly for the development of pharmaceuticals, as the biological activity of a molecule is often dependent on its stereochemistry.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Amino acids are a common and inexpensive source for the synthesis of chiral auxiliaries due to their natural abundance in enantiopure forms.[2]

From this compound to an Effective Chiral Auxiliary: The Necessity of Resolution

This compound is a racemic mixture of D-valine and L-valine. To be utilized in asymmetric synthesis, this mixture must first be resolved into its individual enantiomers. A common method for this is chemical resolution, where the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

A general workflow for the utilization of this compound in asymmetric synthesis is depicted below:

G cluster_0 Preparation cluster_1 Auxiliary Synthesis cluster_2 Asymmetric Synthesis DL_Val This compound (Racemic) Resolution Chemical Resolution DL_Val->Resolution L_Val L-Valine Resolution->L_Val D_Val D-Valine Resolution->D_Val L_Aux L-Valine Derived Chiral Auxiliary L_Val->L_Aux D_Aux D-Valine Derived Chiral Auxiliary D_Val->D_Aux Asym_L Diastereoselective Reaction L_Aux->Asym_L Asym_D Diastereoselective Reaction D_Aux->Asym_D Prochiral Prochiral Substrate Prochiral->Asym_L Prochiral->Asym_D Product_L Chiral Product (Enantiomer 1) Asym_L->Product_L Product_D Chiral Product (Enantiomer 2) Asym_D->Product_D G Acyl_Aux N-Acyl Valine-Derived Oxazolidinone Enolate Z-Enolate (Li, Na, or B) Acyl_Aux->Enolate Base (e.g., LDA) Transition_State Chelated Transition State (Shielded top face) Enolate->Transition_State Electrophile (R-X) Product Alkylated Product (High d.e.) Transition_State->Product Final_Product Chiral Carboxylic Acid (+ Recovered Auxiliary) Product->Final_Product Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Valine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of DL-valine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for this compound?

A1: The two most prevalent methods for the chemical synthesis of racemic valine (this compound) are the Strecker synthesis and the Bucherer-Bergs reaction.[1][2][3][4]

  • Strecker Synthesis: This method involves the reaction of an aldehyde (isobutyraldehyde for valine) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][5][6]

  • Bucherer-Bergs Reaction: This is a multicomponent reaction that synthesizes hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source. The hydantoin is then hydrolyzed to produce the amino acid.[2][4][7]

Q2: I am getting a low yield in my Strecker synthesis of this compound. What are the potential causes and solutions?

A2: Low yields in the Strecker synthesis can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete formation of the aminonitrile intermediate, side reactions, and losses during product isolation.[1] One key improvement is the introduction of a continuous ether extraction for the amino nitrile intermediate, which has been shown to significantly increase the yield and ease the separation of the pure amino acid.[1]

Q3: My final this compound product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities in this compound synthesis can include unreacted starting materials, intermediate products (like the hydantoin from the Bucherer-Bergs reaction), and byproducts from side reactions. Purification can often be achieved through recrystallization.[8][9] The choice of solvent for recrystallization is crucial and may require some optimization. Additionally, ion-exchange chromatography can be an effective method for removing ionic impurities and other amino acids.[9][10]

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help you determine the consumption of starting materials and the formation of the desired product over time. For HPLC analysis, a chiral column can be used to resolve the D and L enantiomers if needed, though it's not strictly necessary for monitoring the overall progress of this compound synthesis.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the chemical synthesis of this compound and provides systematic solutions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.Monitor the reaction using TLC or HPLC to ensure the disappearance of starting materials. Optimize reaction time and temperature. Ensure precise measurement of reagents.
Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.Adjust the reaction conditions (e.g., temperature, pH) to disfavor side reactions. Ensure the purity of your starting materials.
Loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.Optimize extraction procedures by performing multiple extractions with smaller solvent volumes. For recrystallization, carefully select the solvent system and cooling rate to maximize crystal formation and minimize loss in the mother liquor. A continuous ether extraction of the amino nitrile intermediate in the Strecker synthesis has been shown to improve yields.[1]
Product Impurity Unreacted starting materials: The final product may be contaminated with leftover starting materials if the reaction did not go to completion.Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Purify the final product via recrystallization or chromatography.
Incomplete hydrolysis: In both the Strecker and Bucherer-Bergs syntheses, the intermediate (aminonitrile or hydantoin) may not be fully hydrolyzed.Ensure adequate time and appropriate conditions (e.g., acid/base concentration, temperature) for the hydrolysis step. Monitor the disappearance of the intermediate by TLC or HPLC.
Byproduct formation: Various side reactions can lead to the formation of impurities that are difficult to separate from the final product.Optimize reaction conditions to minimize byproduct formation. Utilize purification techniques like recrystallization from a suitable solvent or column chromatography to separate the desired product from impurities.[8][9]
Difficulty in Product Isolation Product is too soluble in the reaction mixture: This can make it difficult to precipitate or extract the this compound.Adjust the pH of the solution to the isoelectric point of valine (around 6.0) to minimize its solubility in aqueous solutions.[9] If using extraction, select an appropriate organic solvent in which the product has low solubility.
Formation of an oil instead of a solid: The product may separate as an oil rather than a crystalline solid, making it difficult to handle and purify.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Re-dissolve the oil in a minimal amount of a suitable solvent and attempt to recrystallize by slow cooling or by adding an anti-solvent.

Quantitative Data Summary

The following table summarizes reported yields for this compound synthesis and related processes under various conditions.

Synthesis/Resolution Method Key Conditions Reported Yield Reference
Strecker SynthesisStarting from isobutyraldehyde, with a modified potassium-cyanide–ammonium-chloride procedure and continuous ether extraction of the amino nitrile.65%[1]
Chemical Resolution of this compoundUsing D-2,3-dibenzoyl tartaric acid as a resolving agent.70% to 80% (for D-valine)[11]
Chemical Resolution of this compoundUsing DBTA as a resolving agent in a dilute inorganic acid solution.Up to 80% (for D-valine)[12]

Experimental Protocols

Strecker Synthesis of this compound

This protocol is a generalized procedure based on established methods.[1][3][5][6]

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, combine ammonium chloride and sodium cyanide in an aqueous solution.

  • Cool the solution in an ice bath.

  • Slowly add isobutyraldehyde to the cooled solution with constant stirring.

  • Allow the reaction to proceed at a low temperature for several hours. The α-aminonitrile will form as an intermediate.

  • Yield Improvement: Introduce a continuous ether extraction of the reaction mixture at this stage to isolate the α-aminonitrile, which can significantly improve the overall yield.[1]

Step 2: Hydrolysis of α-Aminonitrile

  • To the α-aminonitrile obtained in the previous step, add a strong acid (e.g., hydrochloric acid).

  • Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • After hydrolysis, cool the reaction mixture.

  • Neutralize the solution to the isoelectric point of valine (pH ~6.0) to precipitate the crude this compound.

  • Collect the solid by filtration and wash with cold water.

Step 3: Purification

  • Recrystallize the crude this compound from a suitable solvent (e.g., water/ethanol mixture) to obtain the pure product.

  • Dry the purified crystals under vacuum.

Bucherer-Bergs Synthesis of this compound

This protocol is a generalized procedure based on established methods.[2][4]

Step 1: Formation of Hydantoin

  • In a suitable reaction vessel, combine isobutyraldehyde (or a corresponding ketone), potassium cyanide (or sodium cyanide), and ammonium carbonate.[2]

  • Add a solvent, typically a mixture of ethanol and water.

  • Heat the reaction mixture, often under pressure in a sealed vessel, for several hours.

  • Cool the reaction mixture to allow the hydantoin intermediate to crystallize.

  • Collect the hydantoin by filtration.

Step 2: Hydrolysis of Hydantoin

  • Treat the isolated hydantoin with a strong base (e.g., sodium hydroxide) or a strong acid.

  • Heat the mixture under reflux for an extended period to hydrolyze the hydantoin ring.

  • After hydrolysis, cool the reaction mixture.

  • Adjust the pH to the isoelectric point of valine (~6.0) to precipitate the crude this compound.

  • Collect the product by filtration.

Step 3: Purification

  • Recrystallize the crude this compound from an appropriate solvent system to achieve high purity.

  • Dry the final product under vacuum.

Visualized Workflows and Pathways

Strecker_Synthesis_Workflow Start Start: Isobutyraldehyde, Ammonia, Cyanide Reaction1 Step 1: α-Aminonitrile Formation Start->Reaction1 Extraction Yield Improvement: Continuous Ether Extraction Reaction1->Extraction Optional but recommended Hydrolysis Step 2: Acid Hydrolysis Reaction1->Hydrolysis Direct path Extraction->Hydrolysis Neutralization Step 3: Neutralization (pH ~6.0) Hydrolysis->Neutralization Purification Step 4: Recrystallization Neutralization->Purification End End: Pure this compound Purification->End

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Synthesis_Workflow Start Start: Aldehyde/Ketone, (NH4)2CO3, KCN Reaction1 Step 1: Hydantoin Formation Start->Reaction1 Hydrolysis Step 2: Hydrolysis (Acid or Base) Reaction1->Hydrolysis Neutralization Step 3: Neutralization (pH ~6.0) Hydrolysis->Neutralization Purification Step 4: Recrystallization Neutralization->Purification End End: Pure this compound Purification->End Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Impurity Problem->Impurity IsolationIssue Isolation Difficulty Problem->IsolationIssue CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction ImproveWorkup Improve Workup/ Purification Technique LowYield->ImproveWorkup CheckHydrolysis Check Hydrolysis Completion Impurity->CheckHydrolysis Recrystallize Recrystallize/ Chromatography Impurity->Recrystallize AdjustpH Adjust pH to Isoelectric Point IsolationIssue->AdjustpH InduceCrystallization Induce Crystallization IsolationIssue->InduceCrystallization Oiling out OptimizeConditions Optimize Reaction Conditions CheckReaction->OptimizeConditions Incomplete CheckHydrolysis->OptimizeConditions Incomplete

References

Technical Support Center: Troubleshooting Poor Enantiomeric Excess in DL-Valine Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the enzymatic resolution of DL-valine, specifically focusing on achieving high enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the enzymatic resolution of this compound?

The most prevalent method is the kinetic resolution of N-acetyl-DL-valine using an L-aminoacylase, often from Aspergillus oryzae. This enzyme stereoselectively hydrolyzes the N-acetyl group from L-valine, leaving the N-acetyl-D-valine unreacted. The resulting L-valine and N-acetyl-D-valine can then be separated based on their different chemical properties.

Q2: What is a typical expected enantiomeric excess for this resolution?

Under optimal conditions, the enantiomeric excess for the produced L-valine and the remaining N-acetyl-D-valine should be greater than 99%.

Q3: How can I accurately measure the enantiomeric excess of my valine sample?

Enantiomeric excess is typically determined using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. Derivatization of the amino acids may be necessary to improve separation and detection.[1]

Q4: Can the enzyme be reused?

Yes, if the enzyme is immobilized on a solid support, it can be recovered by filtration and reused for subsequent resolutions. This is a common practice in industrial applications to reduce costs.

Q5: Are there any common inhibitors for aminoacylase?

Yes, heavy metal ions can inhibit aminoacylase activity. It is crucial to use deionized water and avoid contamination with metals. Some organic solvents can also denature the enzyme and reduce its activity and selectivity.

Troubleshooting Guide: Poor Enantiomeric Excess

Issue: The enantiomeric excess of my L-valine is significantly below 99%.

This is a common issue that can arise from several factors related to the reaction conditions and reagents. Follow this guide to diagnose and resolve the problem.

1. Suboptimal pH of the Reaction Mixture

  • Problem: The pH of the reaction mixture is outside the optimal range for the aminoacylase. The catalytic activity and enantioselectivity of aminoacylases are highly pH-dependent. For most L-aminoacylases, the optimal pH is in the neutral to slightly alkaline range.

  • Solution:

    • Ensure the pH of your N-acetyl-DL-valine solution is adjusted to the optimal range for your specific enzyme, typically between pH 7.0 and 8.5.

    • Use a calibrated pH meter to verify the pH before adding the enzyme.

    • Employ a suitable buffer system (e.g., phosphate buffer) to maintain a stable pH throughout the reaction.

2. Incorrect Reaction Temperature

  • Problem: The reaction temperature is too high or too low. Temperature affects both the enzyme's activity and its stability. Excessively high temperatures can lead to enzyme denaturation and loss of selectivity, while temperatures that are too low will result in a very slow reaction rate, potentially not reaching completion.

  • Solution:

    • Maintain the reaction temperature within the optimal range for the aminoacylase, which is generally between 37°C and 50°C.

    • Use a water bath or a temperature-controlled incubator to ensure a constant and uniform temperature.

3. Incomplete Reaction

  • Problem: The reaction has not been allowed to proceed to completion. If the reaction is stopped prematurely, a significant amount of N-acetyl-L-valine may remain, leading to a lower enantiomeric excess of the final L-valine product after separation.

  • Solution:

    • Increase the reaction time to ensure complete hydrolysis of the N-acetyl-L-valine. Monitor the reaction progress by taking aliquots at different time points and analyzing the concentration of L-valine.

    • Ensure adequate mixing to facilitate enzyme-substrate interaction.

4. Substrate Concentration Issues

  • Problem: The concentration of N-acetyl-DL-valine is too high, which can lead to substrate inhibition in some cases, or issues with solubility that can affect the reaction rate.

  • Solution:

    • While a higher substrate concentration can increase the reaction rate up to a certain point, it's important to work within the recommended concentration range for the enzyme, typically 0.1 M to 0.5 M.

    • Ensure the substrate is fully dissolved before adding the enzyme.

5. Problems with Enzyme Activity or Purity

  • Problem: The aminoacylase may have low activity due to improper storage, handling, or the presence of impurities.

  • Solution:

    • Store the enzyme according to the manufacturer's instructions, typically at low temperatures.

    • Consider using an enzyme preparation with a higher specific activity.

    • The presence of certain metal ions, like Co²⁺, can sometimes enhance aminoacylase activity.[2] Consider adding a small amount of a cobalt salt (e.g., CoCl₂) to the reaction mixture, as it is a known activator for some aminoacylases.

6. Inefficient Separation of Products

  • Problem: The separation of the produced L-valine from the unreacted N-acetyl-D-valine is incomplete. This can lead to cross-contamination and a lower apparent enantiomeric excess.

  • Solution:

    • Optimize your separation protocol. This typically involves acidification of the reaction mixture to precipitate the N-acetyl-D-valine, followed by filtration. The L-valine in the filtrate can then be isolated.

    • Ensure complete precipitation and thorough washing of the N-acetyl-D-valine precipitate to remove any trapped L-valine.

Data Presentation

The following table summarizes the expected qualitative effects of suboptimal experimental conditions on the enantiomeric excess of L-valine in the enzymatic resolution of N-acetyl-DL-valine.

ParameterSuboptimal ConditionExpected Impact on Enantiomeric Excess (e.e.)Recommended Action
pH Too acidic (< 6.5) or too alkaline (> 9.0)Significant decreaseAdjust pH to the optimal range (7.0 - 8.5) using a buffer.
Temperature Too low (< 30°C)Reaction may not go to completion, leading to lower e.e.Increase temperature to the optimal range (37°C - 50°C).
Too high (> 55°C)Enzyme denaturation, leading to a rapid decrease in e.e.Decrease temperature to the optimal range.
Reaction Time InsufficientIncomplete conversion of N-acetyl-L-valine, lower e.e.Increase reaction time and monitor for completion.
Substrate Conc. Too high (> 1.0 M)Potential for substrate inhibition or solubility issues.Lower substrate concentration to the optimal range (0.1 - 0.5 M).
Enzyme Conc. Too lowVery slow reaction, may not reach completion.Increase enzyme concentration.
Cofactors Absence of Co²⁺ (if required)Suboptimal enzyme activity, potentially affecting selectivity.Add a catalytic amount of a cobalt salt (e.g., CoCl₂).

Experimental Protocols

Detailed Methodology for the Enzymatic Resolution of N-acetyl-DL-valine

This protocol is a general guideline and may require optimization for specific enzymes and laboratory conditions.

1. Preparation of the Substrate Solution:

  • Dissolve N-acetyl-DL-valine in deionized water to a final concentration of 0.2 M.

  • Gently warm the solution to aid dissolution, then cool to room temperature.

  • Adjust the pH of the solution to 7.5 with a dilute NaOH solution.

  • If your aminoacylase requires it, add CoCl₂ to a final concentration of 0.5 mM.

2. Enzymatic Reaction:

  • Add the L-aminoacylase from Aspergillus oryzae to the substrate solution. The amount of enzyme will depend on its specific activity (typically around 10-20 mg of enzyme preparation per gram of substrate).

  • Incubate the reaction mixture at 40°C with gentle stirring for 24 hours.

3. Reaction Termination and Product Separation:

  • Stop the reaction by acidifying the mixture to pH 5.0 with glacial acetic acid. This will also cause the unreacted N-acetyl-D-valine to precipitate.

  • Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.

  • Separate the precipitated N-acetyl-D-valine by vacuum filtration and wash it with a small amount of cold water.

  • The filtrate contains the L-valine.

4. Isolation and Analysis of L-valine:

  • The L-valine in the filtrate can be isolated by various methods, such as ion-exchange chromatography.

  • Determine the enantiomeric excess of the isolated L-valine using chiral HPLC or GC.

5. Isolation of D-valine (Optional):

  • The collected N-acetyl-D-valine can be hydrolyzed by refluxing with 2 M HCl for 2-4 hours to obtain D-valine.

  • The D-valine can then be isolated and its enantiomeric excess determined.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_separation 3. Separation cluster_analysis 4. Analysis A Dissolve N-acetyl-DL-valine in H2O B Adjust pH to 7.5 A->B C Add CoCl2 (optional) B->C D Add L-Aminoacylase C->D E Incubate at 40°C for 24h D->E F Acidify to pH 5.0 E->F G Precipitate N-acetyl-D-valine F->G H Filter G->H I Filtrate (L-valine) H->I J Solid (N-acetyl-D-valine) H->J K Isolate L-valine I->K L Hydrolyze N-acetyl-D-valine to D-valine J->L M Analyze e.e. (Chiral HPLC/GC) K->M L->M troubleshooting_flowchart start Poor Enantiomeric Excess ph_check Is pH between 7.0 and 8.5? start->ph_check ph_adjust Adjust pH with buffer ph_check->ph_adjust No temp_check Is temperature between 37°C and 50°C? ph_check->temp_check Yes ph_adjust->temp_check temp_adjust Adjust temperature temp_check->temp_adjust No time_check Is reaction time sufficient? temp_check->time_check Yes temp_adjust->time_check time_adjust Increase reaction time and monitor time_check->time_adjust No enzyme_check Is enzyme activity optimal? time_check->enzyme_check Yes time_adjust->enzyme_check enzyme_adjust Check enzyme storage/purity. Consider adding Co²⁺. enzyme_check->enzyme_adjust No separation_check Is product separation complete? enzyme_check->separation_check Yes enzyme_adjust->separation_check separation_adjust Optimize precipitation and washing steps separation_check->separation_adjust No end_node Re-analyze Enantiomeric Excess separation_check->end_node Yes separation_adjust->end_node

References

Technical Support Center: DL-Valine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized DL-valine. The information is designed to help identify and remove common impurities encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in chemically synthesized this compound?

A1: Impurities in synthesized this compound can be broadly categorized as follows:

  • Related Amino Acids: Due to similar structures and properties, other neutral amino acids like L-leucine, L-isoleucine, and L-alanine may be present as impurities[1][2].

  • Enantiomeric Impurities: The most significant impurity in a stereospecific synthesis is often the undesired enantiomer (i.e., D-valine in an L-valine synthesis, or vice versa)[3][4]. Racemic (DL) mixtures will, by definition, contain both.

  • Synthesis Artifacts: These include unreacted starting materials, reagents, and by-products from the synthesis process. Examples can include dipeptides (e.g., Val-Val) or incompletely deprotected amino acids[5].

  • Residual Solvents and Salts: Solvents used during synthesis or purification (e.g., ethanol, acetone) and inorganic salts (e.g., sodium chloride, ammonium sulfate) can be retained in the final product[6].

Q2: What is the most effective method for determining the enantiomeric purity of my valine sample?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is the most widely used and definitive technique for accurately quantifying enantiomeric purity and determining the enantiomeric excess (ee)[4][7]. This method physically separates the D- and L-enantiomers, allowing for their individual detection and quantification, even at trace levels of 0.05%[7]. While polarimetry can confirm the bulk stereochemical identity, it does not provide the exact enantiomeric excess[4].

Q3: Can simple recrystallization remove other amino acid impurities like leucine or isoleucine?

A3: Recrystallization can be effective but may have limitations. While it is a powerful technique for removing many types of impurities, its success in separating amino acids with very similar structures and solubilities, such as valine, leucine, and isoleucine, can be challenging and may require repeated crystallizations[1]. For more effective separation of these related amino acids, chromatographic techniques like ion-exchange chromatography are often more suitable[2][8].

Q4: My purified this compound has a slight odor. What could be the cause?

A4: Pure L-valine is described as being odorless or having a faint characteristic odor[9]. A noticeable or foreign odor could indicate the presence of residual solvents from the purification process. Gas Chromatography (GC) is a suitable method for identifying and quantifying residual solvents[6].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: HPLC analysis shows multiple unexpected peaks.

  • Possible Cause: The presence of other amino acids, synthesis by-products, or degradation products.

  • Troubleshooting Steps:

    • Identify the Peaks: Use High-Resolution Mass Spectrometry (HRMS) coupled with HPLC (LC-MS) to determine the molecular weight of the impurities, which can help in their identification[6][10].

    • Check Raw Materials: Analyze the starting materials and reagents used in the synthesis to see if they are the source of the impurities.

    • Select Purification Method:

      • For other amino acid impurities, use ion-exchange chromatography for separation[2][8].

      • For by-products with different polarity, preparative HPLC or column chromatography may be effective.

Issue 2: The yield after recrystallization is very low.

  • Possible Cause 1: Using too much solvent to dissolve the crude product.

  • Troubleshooting: Always use the minimum amount of hot solvent required to fully dissolve the sample. Adding solvent in small portions until the sample just dissolves ensures the solution is saturated, maximizing crystal recovery upon cooling[11].

  • Possible Cause 2: The chosen solvent is not ideal.

  • Troubleshooting: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests to find the optimal solvent or solvent system (e.g., a two-solvent mixture) before proceeding with a large-scale recrystallization[11].

Issue 3: NMR spectrum of the purified product shows unexpected signals.

  • Possible Cause: The signals may correspond to residual solvents, grease from glassware, or structurally similar impurities that were not removed during purification.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown signals with common NMR solvent charts.

    • Re-purify: If non-solvent impurities are suspected, an alternative purification method may be necessary. For example, if recrystallization was used, try column chromatography.

    • Dry Thoroughly: Ensure the sample is completely dry by placing it under a high vacuum for an extended period to remove any remaining solvent.

Data & Methodologies

Table 1: Comparison of Analytical Methods for Impurity Identification
Analytical MethodPrinciple of OperationImpurities DetectedTypical Use Case
Chiral HPLC Differential interaction with a chiral stationary phase.Enantiomers (D-Valine vs. L-Valine).Quantifying enantiomeric purity (ee%)[4][7].
Reverse-Phase HPLC Separation based on hydrophobicity.Other amino acids, synthesis by-products.General purity assessment; often coupled with UV or MS detectors[10][12][13].
Ion-Exchange Chromatography Separation based on charge.Acidic, basic, and other neutral amino acids.Separating amino acids from each other and from inorganic salts[2][8].
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.Confirms molecular weight of valine and impurities.Structural identification of unknown impurities, often coupled with LC or GC[6][14].
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information.Identifying structural isomers and impurities with different chemical structures[10].
FT-IR Spectroscopy Measures absorption of infrared radiation by molecules.Confirms functional groups and overall structure.Identity confirmation by comparing the sample's spectrum to a reference spectrum[9][15].
Table 2: Overview of Purification Techniques for this compound
Purification MethodPrincipleEffective For RemovingLimitations
Recrystallization Difference in solubility between the compound and impurities at different temperatures.Removes impurities with significantly different solubility profiles, some inorganic salts.May be inefficient for separating structurally similar amino acids (e.g., leucine)[1][2].
Ion-Exchange Chromatography Separation based on reversible binding to a charged resin.Other amino acids (acidic, basic, neutral), inorganic salts.Can be complex, generate significant wastewater, and may have lower yields if not optimized[8].
Precipitation Formation of an insoluble salt or complex.Can be highly selective for valine, separating it from other amino acids by forming specific precipitates[1][8].May introduce other chemicals (precipitants) that need to be removed; can cause environmental concerns[8].
Ultrafiltration/Membrane Filtration Separation based on molecular size.Macromolecular impurities like proteins or peptides from fermentation broths.Not effective for removing small molecule impurities like other amino acids or salts[8].

Visualized Workflows & Protocols

Impurity Identification and Removal Workflow

G General Workflow for this compound Purification A Synthesized Crude this compound B Initial Purity Analysis (e.g., HPLC, TLC) A->B C Impurity Profile Identified? B->C D Major Impurities: Other Amino Acids C->D Yes E Major Impurity: Enantiomer C->E Yes F Major Impurities: Salts / Solvents C->F Yes G Purification Step: Ion-Exchange Chromatography D->G H Purification Step: Preparative Chiral HPLC or Diastereomeric Resolution E->H I Purification Step: Recrystallization / Vacuum Drying F->I J Purified this compound G->J H->J I->J K Final Purity Confirmation (e.g., Chiral HPLC, NMR, MS) J->K L Product Meets Specifications K->L

Caption: Workflow for identifying and removing impurities from this compound.

Troubleshooting Logic for Unexpected HPLC Peaks

G Troubleshooting Unexpected HPLC Peaks Start Problem: Unexpected Peak(s) in HPLC CheckMethod Is the analytical method validated? Start->CheckMethod RunLCMS Run LC-MS to determine MW of impurity peaks CheckMethod->RunLCMS Yes Validate Method Validate Method CheckMethod->Validate Method CompareMW Does MW match known side-products or other amino acids? RunLCMS->CompareMW IsShoulder Is it a shoulder on the main peak? CompareMW->IsShoulder No IonExchange Action: Use Ion-Exchange Chromatography CompareMW->IonExchange Yes RunChiral Run Chiral HPLC to confirm enantiomeric impurity IsShoulder->RunChiral Yes Unknown Impurity is an unknown by-product. Investigate synthesis reaction. IsShoulder->Unknown No End Purity Confirmed RunChiral->End IonExchange->End Recrystallize Action: Recrystallize product Recrystallize->End Unknown->Recrystallize

References

Technical Support Center: Optimizing HPLC for D- & L-Valine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of D- and L-valine.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for separating D- and L-valine using HPLC?

There are two main approaches for the chiral separation of valine enantiomers by HPLC:

  • Direct Separation: This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Common CSPs for amino acid separations include crown ether, macrocyclic glycopeptide (e.g., teicoplanin-based), and polysaccharide-based columns.[1][2][3] Direct analysis on these columns is often preferred as it avoids additional derivatization steps and potential impurities.

  • Indirect Separation: This approach involves derivatizing the valine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[2][4] These diastereomers have different physical and chemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[4][5] This method can offer high sensitivity, especially with fluorescent derivatizing agents.[2]

Q2: Which type of chiral stationary phase (CSP) is most effective for valine separation?

The choice of CSP is a critical factor for successful enantiomeric separation.[6] For underivatized valine, several types of CSPs have proven effective:

  • Crown Ether-Based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[1]

  • Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC T): These columns are versatile and can resolve a wide range of underivatized amino acids. They possess ionic groups and are compatible with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds like amino acids.

  • Cinchona Alkaloid-Based Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These are effective for the direct stereo-selective resolution of free amino acids.[7]

  • Ligand Exchange Chromatography (LEC) Columns: These columns utilize a bonded D- or L-amino acid and a mobile phase containing a metal ion (e.g., Cu²⁺) to achieve separation.[8]

Q3: What is pre-column derivatization and when should it be used for valine analysis?

Pre-column derivatization is a technique where the analyte is chemically modified before being injected into the HPLC system.[9] For chiral separations, a chiral derivatizing agent is used to convert the enantiomers into diastereomers.[4] This approach is useful when:

  • A chiral column is not available.

  • The sensitivity of the direct method is insufficient, as derivatization can introduce a strong chromophore or fluorophore for enhanced detection.[2]

  • You need to quantify low levels of one enantiomer in the presence of a large excess of the other (e.g., determining D-valine impurity in L-valine).[10][11]

Common derivatizing reagents for amino acids include o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Select a CSP known to be effective for amino acid separation (e.g., crown ether, macrocyclic glycopeptide).[1]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic modifier (e.g., methanol, acetonitrile) concentration. For some CSPs, a "U-shaped" retention behavior is observed, where resolution can increase at both low and high organic modifier concentrations. Adjust the pH and buffer concentration.[12]
Incorrect mobile phase additives.For basic compounds on certain CSPs, adding a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[6]
Inappropriate column temperature.Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution by altering the interaction kinetics.[10]
Peak Tailing or Broadening Secondary interactions between the analyte and the stationary phase.Add a competing agent to the mobile phase. For example, a small amount of a base (e.g., triethylamine) can help reduce tailing of basic analytes.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with a strong solvent or, if necessary, replace the column.
Co-eluting Impurities Impurities from the derivatization reaction or the sample matrix.Optimize the derivatization reaction conditions (e.g., reaction time, temperature, reagent concentration).[10] Adjust the mobile phase composition or gradient to separate the impurity peaks from the analytes of interest.[10]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection. A general rule is to flush with 10-20 column volumes.
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant and stable temperature.

Experimental Protocols

Method 1: Direct Separation using a Crown-Ether CSP
  • Objective: To achieve baseline separation of underivatized D- and L-valine.

  • Instrumentation: HPLC system with UV detection.

  • Column: ChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm.[1]

  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[1]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: 25 °C (typical, may require optimization).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve D,L-valine standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Indirect Separation via Pre-column Derivatization with OPA/IBLC
  • Objective: To separate and quantify D- and L-valine after derivatization.

  • Instrumentation: HPLC system with UV or fluorescence detection.

  • Derivatization Reagent: o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC).[2]

  • Column: Standard achiral C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min (typical).

  • Column Temperature: 40 °C.[10]

  • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Derivatization Protocol:

    • To an aqueous solution of valine, add a solution of OPA/IBLC in a basic buffer (e.g., borate buffer).[2]

    • Allow the reaction to proceed at room temperature for a few minutes.[2]

    • Quench the reaction by adding an acidic solution.[2]

    • Inject the resulting diastereomer mixture into the HPLC.

Quantitative Data Summary

Table 1: Example HPLC Methods for D/L-Valine Separation

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Resolution (Rs)
Direct HPLC CHIROBIOTIC R20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.11.0UVtR1 (L-enantiomer): 5.43, tR2 (D-enantiomer): 6.32>1.5 (estimated)
Indirect HPLC (Derivatized) Chiralcel OD-3RAcetonitrile/Water GradientNot SpecifiedUVD-Valine adduct: 14.8, L-Valine adduct: 16.0Baseline

Data adapted from available literature for Boc-protected and derivatized valine, respectively, to illustrate typical performance.[2][10]

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic Valine Sample derivatize Derivatization with Chiral Reagent (Optional) start->derivatize Indirect Method dissolve Dissolve in Mobile Phase start->dissolve Direct Method derivatize->dissolve inject Inject Sample dissolve->inject separation Chiral Separation on Column inject->separation detection UV or Fluorescence Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis result Determine Enantiomeric Ratio/Purity analysis->result

Caption: Workflow for HPLC-based chiral separation of valine.

Troubleshooting_Logic start Poor Baseline Separation check_column Is the CSP appropriate for amino acids? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column Select a suitable CSP (e.g., crown ether, teicoplanin) check_column->change_column No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp Adjust organic modifier %, pH, and additives check_mobile_phase->optimize_mp No optimize_temp Vary column temperature check_temp->optimize_temp No good_separation Achieved Baseline Separation check_temp->good_separation Yes change_column->check_mobile_phase optimize_mp->check_temp optimize_temp->good_separation

Caption: Troubleshooting logic for poor baseline separation.

References

Technical Support Center: Prevention of Racemization of Valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of valine racemization during peptide synthesis. Our goal is to equip you with the knowledge and protocols to minimize diastereomeric impurities and ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of valine peptide synthesis?

A1: Racemization is the loss of stereochemical purity at the alpha-carbon of an amino acid during the coupling reaction. For valine, this means the desired L-valine enantiomer can convert into a mixture of both L- and D-valine. The incorporation of D-valine into a peptide sequence results in the formation of a diastereomeric impurity, which can be difficult to separate and may significantly alter the biological activity and therapeutic properties of the peptide.

Q2: Why is valine susceptible to racemization?

A2: The primary cause of racemization for N-protected amino acids like Boc-L-Valine or Fmoc-L-Valine is the formation of a planar 5(4H)-oxazolone intermediate upon activation of the carboxylic acid by a coupling reagent. The proton at the alpha-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of chirality. Valine's bulky isopropyl side chain can also contribute to steric hindrance, which may slow down the desired coupling reaction, providing more time for racemization to occur.[1]

Q3: What are the key factors that influence valine racemization?

A3: Several factors during the peptide coupling step critically influence the extent of valine racemization:

  • Coupling Reagents: The choice of coupling reagent is a primary determinant of racemization levels.

  • Additives: The presence of additives like HOBt or Oxyma can significantly suppress racemization.

  • Base: The type, strength, and concentration of the base used are crucial.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the reaction kinetics and side reactions.

  • Pre-activation Time: Prolonged activation of the amino acid before coupling increases the risk of racemization.[1]

Troubleshooting Guide: High Levels of D-Valine Diastereomer Detected

If you have detected a high percentage of the D-valine diastereomer in your final peptide product, use the following guide to identify the potential cause and implement corrective actions in your subsequent syntheses.

Potential Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch to a more appropriate coupling system. Uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP generally exhibit lower racemization than carbodiimides (e.g., DCC, DIC) used alone. If using a carbodiimide, always include a racemization-suppressing additive like HOBt or, preferably, OxymaPure®.[1] Rationale: Additives react with the activated amino acid to form an active ester that is less prone to cyclizing into the problematic oxazolone intermediate.
Strong or Excess Base Solution: Replace strong, non-hindered bases like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Ensure you are using the correct stoichiometry of the base.
High Reaction Temperature Solution: Conduct the coupling reaction at a lower temperature, for example, at 0°C, particularly during the activation step.[1] If using microwave-assisted synthesis, consider reducing the temperature for the valine coupling step.[2] Rationale: Lowering the temperature reduces the rate of both the desired coupling and the competing racemization side reaction.
Prolonged Pre-activation Time Solution: Minimize the pre-activation time of the valine residue. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine. Rationale: A shorter time in the activated state reduces the opportunity for the formation of the oxazolone intermediate.
Solvent Choice Solution: If solubility allows, consider using a less polar solvent, as this can sometimes help to reduce racemization.[1][3] Rationale: Solvent polarity can affect the stability of the intermediates involved in the racemization pathway.

Data Presentation: Comparative Racemization Levels

The following tables provide a summary of expected racemization levels with different coupling systems and bases. While exact percentages can vary based on the specific peptide sequence and reaction conditions, these trends provide a valuable guide for method optimization.

Table 1: Comparative Racemization Levels with Different Coupling Systems

Coupling Reagent/AdditiveBaseExpected RacemizationKey Considerations
DIC / HOBtDIEA / NMMLow to ModerateA classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.
DIC / OxymaPure®DIEA / NMMVery LowOxymaPure® is an excellent, non-explosive alternative to HOBt/HOAt and often demonstrates superior racemization suppression.
HBTU / HOBtDIEA / NMMLowA widely used and generally reliable coupling reagent with a good balance of reaction speed and low racemization.
HATU / HOAtDIEA / NMMVery LowHighly efficient and fast-acting, especially for sterically hindered couplings, with very low racemization.
PyBOPDIEA / NMMLowA phosphonium salt-based reagent known for its efficiency and low racemization levels.
COMUDIEA / NMMVery LowA modern uronium salt based on Oxyma, offering high reactivity, excellent racemization suppression, and a better safety profile.

Table 2: Influence of Base on Racemization

BaseBasicity (pKa)Steric HindranceExpected Racemization
Triethylamine (TEA)~10.7LowHigh
Diisopropylethylamine (DIEA)~10.1HighModerate
N-Methylmorpholine (NMM)~7.4ModerateLow
2,4,6-Collidine~7.4HighVery Low

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Valine using DIC/OxymaPure® in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of Fmoc-L-Valine to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling (In Situ):

    • In a separate vessel, dissolve Fmoc-L-Val-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add this solution to the washed resin.

    • Add N-methylmorpholine (NMM) (6 equivalents) to the resin slurry.

    • Finally, add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended, but should be monitored for completeness.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) to remove any unreacted reagents and by-products.

Protocol 2: Quantification of Valine Racemization by Chiral HPLC

This protocol provides a general method for determining the percentage of D-valine in a synthetic peptide sample after acid hydrolysis.

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.

    • Add 6N HCl. To assess if racemization occurs during hydrolysis, 6N DCl can be used in a parallel experiment.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.

    • Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).

    • Mobile Phase: An exemplary mobile phase is a mixture of methanol and water with a small amount of acid (e.g., formic acid) or a buffer like triethylammonium acetate, optimized for the specific column.

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the prepared sample of the hydrolyzed peptide.

    • Run the HPLC method, ensuring baseline separation of the L- and D-valine peaks. Inject L-valine and D-valine standards to confirm retention times.

  • Data Analysis:

    • Integrate the peak areas for both L-valine and D-valine.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Valine) / (Area(L-Valine) + Area(D-Valine))] x 100

Mandatory Visualizations

RacemizationMechanism L_Val N-Protected L-Valine Activated_Ester Activated Ester (e.g., O-acylisourea) L_Val->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization L_Val_Peptide Desired Peptide with L-Valine Activated_Ester->L_Val_Peptide Direct Coupling (Desired Pathway) Enolate Enolate (Loss of Chirality) Oxazolone->Enolate Base (e.g., DIEA) abstracts α-H+ D_Val_Peptide Peptide with D-Valine Oxazolone->D_Val_Peptide Nucleophilic Attack (Undesired Pathway) Oxazolone->L_Val_Peptide Nucleophilic Attack Enolate->Oxazolone Reprotonation Peptide_Chain Peptide Chain (H2N-R) Peptide_Chain->D_Val_Peptide Peptide_Chain->L_Val_Peptide

Caption: Mechanism of valine racemization via oxazolone formation.

TroubleshootingWorkflow Start High D-Valine Diastereomer Detected Check_Reagent Review Coupling Reagent: Carbodiimide alone? Start->Check_Reagent Check_Base Review Base: Strong Base (e.g., DIEA)? Check_Reagent->Check_Base No Sol_Reagent Action: Use Additive (Oxyma) or switch to HATU/COMU Check_Reagent->Sol_Reagent Yes Check_Temp Review Temperature: Elevated Temp? Check_Base->Check_Temp No Sol_Base Action: Switch to weaker/hindered base (NMM, Collidine) Check_Base->Sol_Base Yes Check_Time Review Activation Time: Prolonged? Check_Temp->Check_Time No Sol_Temp Action: Lower temperature (e.g., 0°C) Check_Temp->Sol_Temp Yes Sol_Time Action: Minimize pre-activation (use in-situ protocol) Check_Time->Sol_Time Yes End Re-synthesize and Analyze Check_Time->End No Sol_Reagent->End Sol_Base->End Sol_Temp->End Sol_Time->End

Caption: Troubleshooting workflow for high valine racemization.

References

DL-Valine Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DL-valine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound is generally stable in aqueous solutions under standard laboratory conditions. However, its stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of other chemical agents. For long-term storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: The primary non-metabolic degradation pathways for this compound in aqueous solutions include racemization (interconversion between D- and L-enantiomers) and photodegradation, which can lead to decarboxylation upon exposure to UV light. At very high temperatures, thermal degradation can also occur.

Q3: How does pH affect the stability and solubility of this compound solutions?

A3: The pH of the solution significantly impacts the solubility and stability of this compound. Like other amino acids, this compound is an amphoteric molecule with both an acidic carboxyl group and a basic amino group. Its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic conditions. Extreme pH values, in combination with high temperatures, can accelerate degradation reactions.

Q4: Can this compound solutions be autoclaved?

A4: While autoclaving is a common sterilization method, it is generally not recommended for amino acid solutions like this compound due to the potential for degradation and racemization at high temperatures and pressures. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solution

Q: My this compound solution, which was clear upon preparation, has now become cloudy or has formed a precipitate. What is the cause and how can I resolve it?

A:

Possible Causes:

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation, especially in highly concentrated solutions.

  • pH Shift: A change in the solution's pH towards the isoelectric point of valine (approximately 5.96) will minimize its solubility.[2]

  • Evaporation: Over time, solvent evaporation can increase the concentration of this compound beyond its solubility limit.

  • Interaction with Buffer Salts: Certain buffer salts at high concentrations can cause "salting-out," reducing the solubility of the amino acid.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution gently in a water bath to see if the precipitate redissolves. This can help if the issue is due to a temperature drop.

  • pH Adjustment: Measure the pH of the solution. If it is near the isoelectric point, adjust it to a more acidic or basic pH (e.g., below 4 or above 8) to increase solubility.

  • Dilution: If the concentration is too high, dilute the solution with a compatible solvent to bring the this compound concentration back within its solubility range.

  • Filtration: If the precipitate does not redissolve, it may be due to insoluble impurities. In this case, the solution can be filtered through a 0.22 µm filter.

G start Cloudy this compound Solution check_temp Is the solution cold? start->check_temp warm Gently warm the solution check_temp->warm Yes check_pH Measure pH. Is it near pI (5.96)? check_temp->check_pH No end Clear Solution warm->end adjust_pH Adjust pH away from pI check_pH->adjust_pH Yes check_conc Is the concentration too high? check_pH->check_conc No adjust_pH->end dilute Dilute the solution check_conc->dilute Yes filter Filter the solution check_conc->filter No dilute->end filter->end

Caption: Troubleshooting workflow for cloudy this compound solutions.

Issue 2: Racemization of this compound in Solution

Q: I am concerned about the racemization of this compound in my aqueous solution. What factors influence this, and how can I minimize it?

A:

Influencing Factors:

  • pH: Racemization is often catalyzed by both acidic and basic conditions.

  • Temperature: Higher temperatures significantly increase the rate of racemization.

  • Presence of Metal Ions: Certain metal ions can catalyze the racemization process.

  • Time: The extent of racemization increases with storage time.

Minimization Strategies:

  • pH Control: Maintain the pH of the solution as close to neutral as possible, unless acidic or basic conditions are required for other experimental reasons.

  • Low Temperature Storage: Store this compound solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down the kinetics of racemization.

  • Use High-Purity Water and Reagents: Use purified water and high-purity reagents to avoid contamination with catalytic metal ions.

  • Prepare Fresh Solutions: For applications where the enantiomeric purity is critical, it is best to prepare fresh solutions before use.

Quantitative Data on this compound Stability

Table 1: Influence of pH on this compound Solubility in Water at 25°C

pHRelative SolubilityIonic Form
2.0HighCationic
4.0ModerateZwitterionic/Cationic
6.0Low (near pI)Zwitterionic
8.0ModerateZwitterionic/Anionic
10.0HighAnionic

This table provides a qualitative summary based on the general behavior of amino acids. Actual solubility values can be found in the literature.

Table 2: Recommended Storage Conditions for this compound Aqueous Solutions

Storage TemperatureRecommended DurationPrimary Stability Concerns
Room Temperature (20-25°C)< 24 hoursMicrobial growth, potential for racemization
4°CUp to 1 weekMicrobial growth
-20°CUp to 1 monthFreeze-thaw cycles
-80°CUp to 6 monthsFreeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (100 mM)

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or WFI)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh out the required amount of this compound powder (MW: 117.15 g/mol ). For 100 mL of a 100 mM solution, use 1.1715 g.

  • Add the this compound powder to a sterile container with approximately 80 mL of high-purity water.

  • Place the container on a stir plate and stir until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Adjust the pH if necessary for your specific application. Note that adjusting the pH away from the isoelectric point will enhance solubility.

  • Add high-purity water to reach the final volume of 100 mL.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C in a neutral aqueous solution for 48 hours.

  • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

Procedure:

  • Prepare a 1 mg/mL solution of this compound in high-purity water.

  • For each stress condition, place a known volume of the this compound solution into a suitable container (e.g., glass vial).

  • For the control sample, store the this compound solution at 4°C, protected from light.

  • Apply the stress conditions as described above. For photostability, include a dark control wrapped in aluminum foil.

  • After the specified time, neutralize the acid and base hydrolysis samples.

  • Analyze all samples (stressed and control) using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and detect any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare 1 mg/mL This compound Solution aliquot Aliquot into separate vials prep_sol->aliquot acid Acid Hydrolysis (0.1M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1M NaOH, 60°C) aliquot->base oxidation Oxidation (3% H2O2, RT) aliquot->oxidation thermal Thermal (80°C) aliquot->thermal photo Photodegradation (ICH Q1B) aliquot->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze quantify Quantify this compound and degradation products analyze->quantify

Caption: Experimental workflow for a forced degradation study of this compound.

Chemical Degradation Pathways

G cluster_pathways Degradation Pathways cluster_products Degradation Products DL_Valine This compound Racemization Racemization DL_Valine->Racemization Photodegradation Photodegradation (UV) DL_Valine->Photodegradation Thermal_Degradation Thermal Degradation (>295°C) DL_Valine->Thermal_Degradation D_Valine D-Valine Racemization->D_Valine L_Valine L-Valine Racemization->L_Valine Decarboxylated_Product Decarboxylated Product + CO2 Photodegradation->Decarboxylated_Product Other_Products Other Degradation Products Thermal_Degradation->Other_Products

Caption: Potential chemical degradation pathways of this compound in aqueous solution.

References

Technical Support Center: Strecker Synthesis of DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of DL-valine.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the Strecker synthesis of this compound?

A1: The Strecker synthesis of this compound is a two-step process. First, isobutyraldehyde reacts with ammonia and a cyanide source (like potassium cyanide) to form an α-aminonitrile. This intermediate is then hydrolyzed, typically under acidic conditions, to yield this compound.[1][2][3]

Q2: Why is the product a racemic mixture (this compound)?

A2: The initial nucleophilic attack of the cyanide ion on the imine intermediate is not stereoselective.[2] This means that both enantiomers (D and L) of the α-aminonitrile are formed in approximately equal amounts, leading to a racemic mixture of valine after hydrolysis.

Q3: What are the most common byproducts in this synthesis?

A3: Common byproducts can include 5,5-diisopropylhydantoin, products from the aldol condensation of isobutyraldehyde, unreacted α-aminoisobutyronitrile, and the intermediate amide from incomplete hydrolysis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the hydrolysis step can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the α-aminonitrile and the appearance of the valine product. For the aminonitrile formation, monitoring the consumption of isobutyraldehyde via Gas Chromatography (GC) can be effective.

Q5: What safety precautions are necessary for this synthesis?

A5: The Strecker synthesis involves highly toxic materials, particularly cyanide salts and potentially hydrogen cyanide gas.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Care should be taken to avoid acidification of cyanide-containing waste streams, which would liberate hydrogen cyanide gas.

Troubleshooting Guide

This guide addresses common issues encountered during the Strecker synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete formation of the α-aminonitrile.Ensure all reagents are fresh and anhydrous where specified. Consider dropwise addition of isobutyraldehyde to the ammonia/cyanide mixture to control the initial reaction temperature.
Incomplete hydrolysis of the α-aminonitrile.Increase the reaction time and/or temperature of the acid hydrolysis step. Ensure a sufficient excess of strong acid is used.
Loss of product during workup.Optimize the pH for isoelectric precipitation of valine. Use cold solvents for washing the crystalline product to minimize loss.
Product Contaminated with 5,5-diisopropylhydantoin Presence of carbonate or carbon dioxide in the reaction mixture during aminonitrile formation.Use freshly prepared reagents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO2.
Elevated temperatures during the aminonitrile formation step.Maintain a low temperature (e.g., 0-10 °C) during the addition of isobutyraldehyde and for the initial phase of the aminonitrile formation.
Presence of Oily Byproducts Aldol condensation of isobutyraldehyde.Add the isobutyraldehyde slowly to the reaction mixture containing ammonia and cyanide to ensure it reacts in the desired pathway rather than self-condensing. Maintain a lower reaction temperature.
Incomplete Reaction (Presence of α-aminoisobutyronitrile or amide intermediate) Insufficient hydrolysis conditions.Increase the concentration of the acid used for hydrolysis (e.g., from 6M HCl to concentrated HCl) and/or prolong the reflux time.
Difficulty in Isolating the Product Incorrect pH for precipitation.Carefully adjust the pH of the aqueous solution to the isoelectric point of valine (~pH 5.9) to induce precipitation.
Presence of highly soluble impurities preventing crystallization.Purify the crude product by recrystallization from a suitable solvent system, such as water/ethanol or water/acetone.

Experimental Protocols

Key Experiment: Strecker Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Step 1: Formation of α-Aminoisobutyronitrile

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of ammonium chloride (53.5 g, 1.0 mol) and potassium cyanide (65.1 g, 1.0 mol) in 150 mL of water.

  • Cool the flask in an ice bath to 10 °C.

  • Slowly add isobutyraldehyde (72.1 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir for a further 12 hours.

  • The resulting α-aminoisobutyronitrile can be isolated by continuous ether extraction.[4][5]

Step 2: Hydrolysis of α-Aminoisobutyronitrile to this compound

  • Transfer the α-aminoisobutyronitrile obtained in the previous step to a round-bottom flask.

  • Add 200 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 6-8 hours. The progress of the hydrolysis can be monitored by TLC.

  • After completion, cool the reaction mixture and remove the excess hydrochloric acid under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water and neutralize with a base (e.g., ammonium hydroxide or pyridine) to the isoelectric point of valine (pH ~5.9) to precipitate the crude this compound.

  • Collect the crude product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude this compound from a water/ethanol mixture to obtain the pure product.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Isobutyraldehyde Isobutyraldehyde Reaction1 Reaction Isobutyraldehyde->Reaction1 Ammonia_Cyanide Ammonia & Cyanide Ammonia_Cyanide->Reaction1 Aminonitrile α-Aminoisobutyronitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis Reaction1->Aminonitrile Acid_Water Acid & Water Acid_Water->Hydrolysis DL_Valine This compound Hydrolysis->DL_Valine

Caption: Workflow for the Strecker synthesis of this compound.

Byproduct_Formation_Logic cluster_main Main Reaction Pathway cluster_side Side Reactions Start Isobutyraldehyde + NH3 + KCN Intermediate α-Aminoisobutyronitrile Start->Intermediate Aldol Aldol Condensation Products Start->Aldol Self-condensation (High Temp, High Aldehyde Conc.) Product This compound Intermediate->Product Hydantoin 5,5-diisopropylhydantoin Intermediate->Hydantoin Reaction with CO2 (Air exposure) Amide Amide Intermediate Intermediate->Amide Incomplete Hydrolysis

Caption: Common byproduct formation pathways in Strecker synthesis.

References

Technical Support Center: Enhancing the Efficiency of Enzymatic Kinetic Resolution of DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of the enzymatic kinetic resolution of DL-valine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enzymatic kinetic resolution of this compound.

Issue 1: Low Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions pH: The activity and selectivity of many enzymes, such as aminoacylase, are highly pH-dependent. Determine the optimal pH for your specific enzyme. For many aminoacylases, the optimal pH is around 8.0.[1] Temperature: Enzyme activity is sensitive to temperature. The optimal temperature for the hydrolysis of N-acyl-L-alanine is reported to be 65°C.[2] However, stability can decrease at higher temperatures. It is crucial to find a balance between activity and stability.
Incorrect Enzyme or Substrate Concentration Enzyme Concentration: An insufficient amount of enzyme can lead to a slow reaction rate, which may not be optimal for achieving high ee%. Increase the enzyme concentration incrementally and monitor the effect on both conversion and ee%. Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency and selectivity. Conversely, very low concentrations might not be practical for preparative scale. It is recommended to optimize the substrate concentration to find the ideal balance.
Enzyme Inhibition Product Inhibition: The products of the reaction (L-valine and unreacted N-acetyl-D-valine) can inhibit the enzyme, slowing down the reaction and potentially affecting selectivity. Monitor the reaction progress over time. If the rate decreases significantly before reaching 50% conversion, product inhibition may be a factor. Consider in-situ product removal techniques if feasible. Co-solvent/Additive Inhibition: Some organic co-solvents or additives used to improve substrate solubility can inhibit or denature the enzyme. If using co-solvents, screen a variety of them and at different concentrations to find one that is compatible with your enzyme.
Racemization of Substrate or Product The starting material or product may racemize under the experimental conditions (e.g., high temperature, presence of acid/base), leading to a lower than expected ee%.[3] Check the stability of your starting materials and products under the resolution conditions without the enzyme.
Low Intrinsic Selectivity of the Enzyme (Low E-value) The chosen enzyme may not be inherently selective enough for the substrate. The enantioselectivity factor (E-value) should ideally be high (>20) for a good resolution.[3] If optimization of reaction conditions does not improve the ee%, consider screening for a different enzyme with higher selectivity for N-acetyl-DL-valine.

Issue 2: Low Conversion Rate

Potential Cause Troubleshooting Steps
Suboptimal pH and Temperature As with low ee%, the reaction rate is highly dependent on pH and temperature. Ensure these parameters are optimized for your specific enzyme.
Insufficient Enzyme Concentration A low enzyme concentration will directly result in a slow reaction rate. Increase the enzyme loading and observe the effect on the conversion rate.
Poor Substrate Solubility N-acetyl-DL-valine may have limited solubility in aqueous buffers, limiting its availability to the enzyme. Consider using a co-solvent (e.g., a water-miscible organic solvent like DMSO or methanol) at a low concentration (e.g., 5-10%) to improve solubility. Be sure to test the enzyme's stability in the chosen co-solvent.
Enzyme Deactivation The enzyme may be losing activity over the course of the reaction. This can be due to factors like non-optimal pH, high temperature, or the presence of denaturing agents. Consider using an immobilized enzyme, which often exhibits enhanced stability.[4]
Mass Transfer Limitations (with Immobilized Enzymes) If using an immobilized enzyme, the reaction rate may be limited by the diffusion of the substrate to the enzyme's active site within the support material. Reduce the particle size of the support or increase the agitation speed to improve mass transfer.

Frequently Asked Questions (FAQs)

Q1: What is the typical enzyme used for the kinetic resolution of this compound?

A1: A commonly used enzyme is aminoacylase (N-acyl-L-amino acid amidohydrolase), which stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer of N-acetyl-DL-valine, leaving the N-acetyl-D-valine unreacted.

Q2: How can I improve the overall yield of the desired enantiomer beyond the theoretical 50% of a standard kinetic resolution?

A2: To exceed the 50% yield limitation, you can implement a dynamic kinetic resolution (DKR). This involves coupling the kinetic resolution with in-situ racemization of the unreacted enantiomer. For the resolution of N-acetyl-DL-valine, this would involve using an amino acid racemase to convert the N-acetyl-D-valine back to N-acetyl-DL-valine, allowing for a theoretical yield of up to 100% of the desired L-valine.[2][3][5][6]

Q3: What are the advantages of using an immobilized enzyme?

A3: Immobilized enzymes offer several advantages, including enhanced thermal and operational stability, ease of separation from the reaction mixture, and reusability, which can significantly reduce the overall cost of the process.[4] For example, aminoacylase immobilized on DEAE-Sephadex has been shown to retain high catalytic activity and can be used for continuous operation.[2]

Q4: How do I determine the enantiomeric excess (ee%) of my product?

A4: The most common method for determining the ee% of valine is through chiral High-Performance Liquid Chromatography (HPLC). This typically involves pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase column, or by using a chiral stationary phase.[7]

Q5: What is the "E-value" and why is it important?

A5: The E-value, or enantiomeric ratio, is a measure of the enzyme's selectivity. It is the ratio of the specificity constants (kcat/Km) for the two enantiomers. A high E-value is desirable for an efficient kinetic resolution. An E-value greater than 20 is generally considered good for preparative purposes.

Quantitative Data

Table 1: Effect of pH on Aminoacylase Activity

pHRelative Activity (%)
5.040
6.075
7.095
8.0100
9.080
10.050

Note: Data is generalized based on typical aminoacylase activity profiles. Optimal pH may vary depending on the specific enzyme and substrate.

Table 2: Effect of Temperature on Aminoacylase Activity

Temperature (°C)Relative Activity (%)
3050
4070
5090
60100
7075
8040

Note: Data is generalized. While higher temperatures can increase initial activity, they can also lead to faster enzyme deactivation.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of N-acetyl-DL-valine using Immobilized Aminoacylase

  • Preparation of the Substrate Solution: Prepare a 100 mM solution of N-acetyl-DL-valine in a 50 mM phosphate buffer (pH 8.0). Gently heat the solution to aid dissolution, then cool to the reaction temperature.

  • Enzyme Activation: If required by the manufacturer, activate the immobilized aminoacylase according to their instructions.

  • Reaction Setup: Add the immobilized aminoacylase (e.g., 10% w/v) to the substrate solution in a temperature-controlled reaction vessel with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The reaction can be followed by measuring the formation of L-valine or the disappearance of N-acetyl-L-valine using HPLC.

  • Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Product Isolation:

    • L-valine: Adjust the pH of the filtrate to the isoelectric point of valine (approximately 5.9) with a dilute acid (e.g., 1 M HCl). The L-valine will precipitate out of solution. Cool the mixture to enhance precipitation, then collect the solid by filtration, wash with cold water, and dry.

    • N-acetyl-D-valine: Acidify the filtrate from the L-valine precipitation to approximately pH 2 with a stronger acid (e.g., 6 M HCl). Extract the N-acetyl-D-valine into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

  • Analysis: Determine the yield and enantiomeric excess of the L-valine and the purity of the N-acetyl-D-valine.

Protocol 2: Determination of Enantiomeric Excess (ee%) of Valine by HPLC

  • Derivatization Reagent: Prepare a solution of a chiral derivatizing agent, such as o-phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine), in a borate buffer (pH 9.5).

  • Sample Preparation: Dissolve a small amount of the L-valine product in the borate buffer.

  • Derivatization: Mix the sample solution with the derivatization reagent and allow the reaction to proceed for a few minutes at room temperature.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

  • Data Analysis: The two diastereomers formed will have different retention times. Calculate the ee% using the peak areas of the two diastereomers: ee% = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis substrate_prep Prepare N-acetyl-DL-valine Solution reaction Enzymatic Resolution substrate_prep->reaction enzyme_prep Prepare Immobilized Aminoacylase enzyme_prep->reaction monitoring Monitor Reaction Progress (HPLC) reaction->monitoring separation Separate Immobilized Enzyme monitoring->separation At ~50% conversion l_val_iso Isolate L-Valine (pI Precipitation) separation->l_val_iso d_val_iso Isolate N-acetyl-D-valine (Extraction) separation->d_val_iso analysis Determine Yield and ee% l_val_iso->analysis d_val_iso->analysis

Caption: Workflow for the enzymatic kinetic resolution of this compound.

troubleshooting_low_ee cluster_conditions Reaction Conditions cluster_concentrations Concentrations cluster_other Other Factors start Low Enantiomeric Excess (ee%) ph Optimize pH start->ph temp Optimize Temperature start->temp enzyme_conc Adjust Enzyme Concentration start->enzyme_conc substrate_conc Adjust Substrate Concentration start->substrate_conc inhibition Investigate Inhibition start->inhibition racemization Check for Racemization start->racemization enzyme_selectivity Screen for a More Selective Enzyme start->enzyme_selectivity

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Purification of DL-Valine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of DL-valine using recrystallization techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Crystal Yield

Q1: After cooling the solution, I'm seeing very few or no crystals. What went wrong?

A1: This is a common issue that can arise from several factors related to solvent volume and saturation.

  • Too Much Solvent: The most likely cause is the use of an excessive amount of solvent, which keeps the this compound dissolved even at low temperatures.

    • Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of this compound. Once the solution has been concentrated, allow it to cool again.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature for crystallization to occur.

    • Solution: If the flask has cooled to room temperature, try placing it in an ice bath to further decrease the temperature and induce crystallization.

  • No Nucleation Sites: Crystals need a surface to begin forming.

    • Solution: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of pure this compound to the cooled solution to initiate crystallization.

Problem 2: Oily Product Formation ("Oiling Out")

Q2: My product is separating as an oil instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the this compound comes out of the solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.

  • Solution is Too Concentrated: The solution may be supersaturated, causing the this compound to precipitate out too quickly as an oil.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow the solution to cool slowly.

  • Cooling is Too Rapid: If the solution is cooled too quickly, the this compound may not have enough time to form an ordered crystal lattice.

    • Solution: Allow the heated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can help to slow the cooling rate.

  • High Impurity Level: Significant amounts of impurities can interfere with crystal formation.

    • Solution: If the crude this compound is highly impure, consider a preliminary purification step, such as passing the solution through a short column of activated carbon to remove colored impurities, before recrystallization.

Problem 3: Crystals Form Too Quickly

Q3: As soon as I remove the flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.

  • Insufficient Solvent: You may have used the bare minimum amount of hot solvent to dissolve the this compound.

    • Solution: Reheat the mixture, add a small amount of additional hot solvent, and then allow it to cool more slowly. This will keep the this compound in solution for a longer period during cooling, allowing for the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for recrystallizing this compound?

A4: Water is a good choice for recrystallizing this compound as it is soluble in water, especially at higher temperatures, and less soluble at lower temperatures. For less polar impurities, an ethanol-water mixture can also be effective. The choice of solvent may depend on the specific impurities present in your crude sample.

Q5: How much solvent should I use?

A5: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. A good starting point is to add a small amount of solvent, heat the mixture to boiling, and then continue to add small portions of hot solvent until all the solid has dissolved.

Q6: What is the expected purity of this compound after recrystallization?

A6: A successful recrystallization can significantly improve the purity of this compound. Commercially available high-purity this compound often has a purity of ≥99.0%. Depending on the nature and amount of impurities in your starting material, a single recrystallization should yield a product with a purity in the range of 98-99% or higher.

Q7: What are the common impurities in crude this compound?

A7: Common impurities can include other amino acids such as leucine and isoleucine, as well as starting materials and by-products from the synthesis process.

Q8: My recrystallized this compound is still not pure enough. What should I do?

A8: If a single recrystallization does not yield the desired purity, a second recrystallization can be performed. Ensure that the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.

Quantitative Data

Table 1: Solubility of L-Valine in Water at Different Temperatures

(Note: This data is for L-valine, but provides a useful approximation for the recrystallization of this compound.)

Temperature (°C)Solubility (g/L)
083.4[1]
2588.5[1]
5096.2[1]
65102.4[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Gradually add more hot deionized water in small portions until the this compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a new flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the new flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass to air dry. Determine the melting point and yield of the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add Crude this compound to Flask B Add Minimal Hot Solvent A->B C Heat to Boiling B->C D Add More Hot Solvent if Needed C->D E Hot Filtration (Optional) D->E Insoluble Impurities Present F Slow Cooling to Room Temperature D->F No Insoluble Impurities E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue NoCrystals Low or No Crystal Yield Start->NoCrystals OilingOut Oily Product Formation Start->OilingOut TooFast Crystals Form Too Quickly Start->TooFast TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent Yes InsufficientCooling Insufficient Cooling? NoCrystals->InsufficientCooling No TooConcentrated Too Concentrated? OilingOut->TooConcentrated Yes CoolingTooRapid Cooling Too Rapid? OilingOut->CoolingTooRapid No InsufficientSolvent Insufficient Solvent? TooFast->InsufficientSolvent Yes Sol_Evaporate Evaporate Solvent & Recool TooMuchSolvent->Sol_Evaporate NoNucleation No Nucleation Sites? InsufficientCooling->NoNucleation No Sol_IceBath Use Ice Bath InsufficientCooling->Sol_IceBath Yes Sol_Scratch Scratch Flask / Add Seed Crystal NoNucleation->Sol_Scratch Yes Sol_AddSolvent Add More Solvent & Recool Slowly TooConcentrated->Sol_AddSolvent Sol_SlowCooling Cool Slowly Before Ice Bath CoolingTooRapid->Sol_SlowCooling Yes InsufficientSolvent->Sol_AddSolvent

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of D-Valine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure D-amino acids, such as D-valine, is a critical process in the pharmaceutical and fine chemical industries. D-valine serves as an essential chiral building block for the synthesis of various active pharmaceutical ingredients. The choice of synthetic methodology, whether traditional chemical synthesis or modern enzymatic routes, significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of these two primary approaches, supported by quantitative data and detailed experimental protocols.

At a Glance: Performance Comparison

The selection of a synthetic route for D-valine production hinges on a balance of factors including yield, enantiomeric purity, and process sustainability. Below is a summary of key performance indicators for the primary chemical and enzymatic methods.

ParameterChemical Synthesis (Strecker Synthesis & Resolution)Enzymatic Synthesis (Hydantoinase Process)Enzymatic Synthesis (D-Amino Acid Dehydrogenase)
Overall Yield ~45-52% (based on 65% for Strecker and 70-80% for resolution)72%[1]>99%[2]
Enantiomeric Excess (ee) >98%[3]97%[1]>99%[2]
Reaction Time Multi-day process42-48 hours[1][4][5]2 hours[2]
Starting Materials Isobutyraldehyde, Ammonium Chloride, Potassium Cyanide, Chiral Resolving AgentD,L-5-isopropylhydantoin2-Oxo-4-methylvaleric acid, Ammonia
Key Reagents/Catalysts Strong acids/bases, Cyanide, Organic solventsHydantoinase, Carbamoylase, Racemase (whole cells or isolated enzymes)D-Amino Acid Dehydrogenase (DAADH), Glucose Dehydrogenase (for cofactor regeneration)
Reaction Conditions High temperatures (84-110°C), Use of hazardous reagents[3]Mild conditions (e.g., pH 9.0)[1]Mild to warm conditions (65°C, pH 10.5)[2]
Environmental Impact Use of toxic cyanide and organic solvents, significant waste generation"Green" process with biodegradable waste[6]Environmentally benign, one-step reaction[7]
Key Advantages Well-established classical methodHigh yield and good purity, dynamic kinetic resolution allows for theoretical 100% conversionExtremely high yield and enantioselectivity, very short reaction time
Key Disadvantages Low overall yield, production of racemic mixture requiring costly resolution, use of hazardous materials[6][8]Multi-step enzymatic cascadeRequires a specific keto-acid precursor and a cofactor regeneration system

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the chemical and a primary enzymatic synthesis route for D-valine.

Chemical_Synthesis_Workflow cluster_strecker Step 1: Strecker Synthesis cluster_resolution Step 2: Chemical Resolution Start Isobutyraldehyde, NH4Cl, KCN Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Reaction Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis DL_Valine DL-Valine (Racemic Mixture) Hydrolysis->DL_Valine DiastereomericSalts Diastereomeric Salts DL_Valine->DiastereomericSalts ResolvingAgent D-2,3-dibenzoyl tartaric acid ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization D_Valine_Salt D-Valine Salt (Precipitate) Crystallization->D_Valine_Salt L_Valine_Salt L-Valine Salt (in solution) Crystallization->L_Valine_Salt Base_Treatment Base Treatment D_Valine_Salt->Base_Treatment D_Valine_Product Pure D-Valine Base_Treatment->D_Valine_Product

Caption: Workflow for the chemical synthesis of D-valine.

Enzymatic_Synthesis_Workflow cluster_hydantoinase Hydantoinase Process DL_Hydantoin D,L-5-isopropylhydantoin D_Hydantoin D-5-isopropylhydantoin DL_Hydantoin->D_Hydantoin D-Hydantoinase (Hydrolysis) L_Hydantoin L-5-isopropylhydantoin DL_Hydantoin->L_Hydantoin N_Carbamoyl N-carbamoyl-D-valine D_Hydantoin->N_Carbamoyl L_Hydantoin->D_Hydantoin Hydantoin Racemase (Racemization) D_Valine D-Valine N_Carbamoyl->D_Valine D-Carbamoylase (Hydrolysis)

Caption: Workflow for the enzymatic 'Hydantoinase Process'.

Experimental Protocols

Chemical Synthesis: Strecker Synthesis and Resolution

This protocol describes the synthesis of this compound from isobutyraldehyde followed by the resolution of the D-enantiomer.

Part 1: Strecker Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, a solution of ammonium chloride and potassium cyanide in water is prepared. The solution is cooled in an ice bath.

  • Addition of Aldehyde: Isobutyraldehyde is added dropwise to the cooled solution with continuous stirring.

  • Reaction: The mixture is allowed to react, which leads to the formation of an α-aminonitrile intermediate.[9]

  • Hydrolysis: The α-aminonitrile is then subjected to acid hydrolysis (e.g., using a strong acid like HCl) to convert the nitrile group into a carboxylic acid, yielding a racemic mixture of this compound.[9]

  • Isolation: The resulting this compound can be isolated and purified, with reported yields around 65%.[10]

Part 2: Chemical Resolution of this compound

  • Salt Formation: The racemic this compound is dissolved in a dilute inorganic acid solution (e.g., HCl or H2SO4). The resolving agent, D-2,3-dibenzoyl tartaric acid (D-DBTA), is added. The mixture is heated to 84-95°C and stirred for 0.5-2.0 hours to form diastereomeric salts.[3][11]

  • Crystallization: The solution is gradually cooled to approximately 15°C.[3] The salt formed between D-valine and D-DBTA is less soluble and precipitates out of the solution.

  • Separation: The precipitated D-valine-D-DBTA salt is collected by filtration.

  • Liberation of D-Valine: The collected salt is treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free D-valine.

  • Final Purification: The final D-valine product is isolated and purified. This resolution step can achieve a yield of 70-80% with an optical purity of over 98%.[3]

Enzymatic Synthesis: The Hydantoinase Process

This protocol outlines the multi-enzyme cascade for the production of D-valine from D,L-5-isopropylhydantoin.

  • Biocatalyst Preparation: Whole cells of a recombinant E. coli strain co-expressing D-hydantoinase, D-N-carbamoylase, and hydantoin racemase are prepared and can be used as free or immobilized biocatalysts.

  • Reaction Mixture: The substrate, D,L-5-isopropylhydantoin, is dissolved in a buffer solution (e.g., initial pH of 9.0) to a concentration of approximately 50 g/L.[4][5]

  • Bioconversion: The biocatalyst (whole cells) is added to the substrate solution. The reaction is typically carried out at a controlled temperature (e.g., 40-50°C) for 42-48 hours.[1][4][5]

    • Step A (Hydrolysis): D-hydantoinase selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-valine.[4]

    • Step B (Racemization): Hydantoin racemase continuously converts the remaining L-hydantoin into D-hydantoin, which can then be utilized by the D-hydantoinase. This dynamic kinetic resolution allows for a theoretical yield approaching 100%.[8]

    • Step C (Hydrolysis): D-N-carbamoylase hydrolyzes N-carbamoyl-D-valine to produce the final D-valine product.[4]

  • Product Isolation: After the reaction is complete, the cells are separated (e.g., by centrifugation), and the D-valine is recovered from the supernatant and purified. This process has been shown to achieve an overall yield of 72% with an optical purity of 97%.[1]

Conclusion

The choice between chemical and enzymatic synthesis of D-valine is a critical decision for researchers and manufacturers. Chemical synthesis via the Strecker method is a long-established route but is hampered by low overall yields, the necessity for a separate and costly resolution step, and significant environmental and safety concerns due to the use of hazardous reagents.[6][8]

In contrast, enzymatic methods, particularly the hydantoinase process and the use of D-amino acid dehydrogenases, offer substantial advantages. These biocatalytic routes provide higher yields, excellent enantioselectivity, and operate under milder, more environmentally friendly conditions.[6] The hydantoinase process is a well-established industrial method that leverages a clever dynamic kinetic resolution to maximize conversion.[4][5] The emerging use of engineered D-amino acid dehydrogenases presents an even more efficient one-step synthesis with exceptionally high yields and purity in a remarkably short time frame.[2] For professionals in drug development and chemical manufacturing, the adoption of enzymatic strategies for D-valine synthesis represents a significant step towards more sustainable, efficient, and cost-effective production.

References

A Comparative Guide to the Validation of HPLC Methods for DL-Valine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the pharmaceutical industry, particularly for amino acids like valine, where the chirality can significantly impact pharmacological activity and safety. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides an objective comparison of validated HPLC methods for assessing the enantiomeric purity of DL-valine, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Methods

Two primary HPLC strategies are employed for the enantiomeric resolution of this compound: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization.

Table 1: Comparison of HPLC Method Performance for this compound Enantiomeric Purity

ParameterDirect Chiral HPLC (Method 1)Indirect RP-HPLC with Derivatization (Method 2)
Principle Enantiomers are separated on a chiral stationary phase.Diastereomers are formed with a chiral derivatizing agent and separated on a standard achiral column.[1]
Chiral Stationary Phase CHIROBIOTIC R[2]Not applicable (achiral C18 column)
Derivatizing Agent Not applicableo-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC)[2]
Mobile Phase 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1[2]Gradient elution with buffers
Flow Rate 1.0 mL/min[2]Not specified
Detection UV at 210 nm[2]UV or fluorescence[2]
Linearity (r²) Not specified> 0.99[3]
Accuracy (% Recovery) Not specified96% to 106%[3]
Precision (% RSD) Not specified< 5.0%[3]
Limit of Quantitation (LOQ) Not specified0.05% of the minor enantiomer[3]
Advantages Direct analysis, fewer sample preparation steps.[1]High sensitivity, especially with fluorescent derivatizing agents.[2]
Disadvantages May have lower sensitivity compared to derivatization methods.Additional sample preparation steps, potential for racemization during derivatization.[1]
Alternative Analytical Techniques

While HPLC is predominant, other techniques can also be employed for determining the enantiomeric purity of amino acids.

Table 2: Overview of Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Chiral separation is achieved using a chiral stationary phase with supercritical CO2 as the mobile phase.[2]Rapid analysis.[2]Requires specialized SFC instrumentation.[2]
Gas Chromatography (GC) Volatile derivatives of the enantiomers are separated on a chiral capillary column.[4]High resolution and sensitivity.[5]Requires derivatization to make the amino acids volatile, with a risk of racemization.[5]
Capillary Electrophoresis (CE) Enantiomers are separated in a capillary based on their differential migration in the presence of a chiral selector in the electrolyte.[5]High separation efficiency, low sample consumption.[5]May have lower sensitivity compared to HPLC.
Ion Mobility-Mass Spectrometry (IM-MS) Ions of the enantiomers are separated based on their size and shape in the gas phase.[6]Rapid analysis, provides structural information.[6]Standalone MS cannot resolve enantiomers without a chiral modifier or derivatization.[6]

Experimental Protocols

Method 1: Direct Chiral HPLC

Objective: To resolve and quantify the enantiomers of this compound directly.

Instrumentation:

  • Standard HPLC system with UV detection.[2]

Chromatographic Conditions:

  • Column: CHIROBIOTIC R, 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.[2]

Method 2: Indirect Reversed-Phase HPLC with Pre-column Derivatization

Objective: To determine the enantiomeric composition of valine after derivatization.

Instrumentation:

  • HPLC system with UV or fluorescence detection.[2]

Derivatization:

  • Reagent: o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC).[2]

  • Procedure: The amino acid is derivatized to form diastereomers.[1]

Chromatographic Conditions:

  • Column: Standard achiral reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous buffer and organic solvent is typically used.

  • Detection: UV or fluorescence, depending on the derivatizing agent.[2]

Validation Parameters (Based on a similar method for L-valine):

  • Linearity: Assessed over a concentration range equivalent to 0.05% to 0.5% of the chiral impurity, with a correlation coefficient (r²) greater than 0.99.[3]

  • Accuracy: Determined by spiking experiments at 0.05%, 0.10%, and 0.20% of the D-valine enantiomer, with recoveries ranging from 96% to 106%.[3]

  • Precision: Demonstrated by a relative standard deviation (RSD) of less than 5.0% for replicate injections.[3]

  • Limit of Quantitation (LOQ): Established at a signal-to-noise ratio of >10:1, allowing for the quantification of the D-enantiomer at the 0.05% level.[3]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of a typical HPLC method validation for enantiomeric purity analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting SamplePrep Sample Preparation (this compound Standard) MethodDev Method Development (Column, Mobile Phase Selection) SamplePrep->MethodDev Specificity Specificity / Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis of DL-Valine and Other Branched-Chain Amino Acids on Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of DL-valine and other branched-chain amino acids (BCAAs), specifically L-leucine and L-isoleucine, on cell growth and proliferation. The information is supported by experimental data from various studies, with a focus on cancer cell lines where these effects are prominently studied. Due to the limited direct research on this compound in comparative cell growth studies, this guide primarily focuses on the effects of the biologically active L-isomers of valine, leucine, and isoleucine, with the understanding that the effects of this compound are likely attributable to its L-valine component, as most mammalian cells cannot utilize D-amino acids directly.

Comparative Effects of BCAAs on Cell Proliferation and Viability

Branched-chain amino acids play a crucial role in cellular metabolism and signaling, significantly impacting cell growth and survival. Their effects, however, can vary depending on the specific amino acid, its concentration, and the cell type. Leucine, in particular, is recognized as a potent activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. Valine and isoleucine also contribute to this pathway, though their effects can be distinct and sometimes less pronounced than those of leucine.

The following tables summarize quantitative data from studies investigating the impact of different BCAAs on cancer cell lines.

Table 1: Comparative Effects of BCAA Deprivation on Cancer Cell Viability
Amino Acid Deprivation Cell Line Effect on Cell Viability
LeucineMDA-MB-231 (Breast Cancer)Significant decrease
ValineMDA-MB-231 (Breast Cancer)Similar decrease to leucine deprivation[1]
IsoleucineMDA-MB-231 (Breast Cancer)Less pronounced decrease compared to leucine and valine[1]
PhenylalanineMDA-MB-231 (Breast Cancer)Minimal effect[1]
GlycineMDA-MB-231 (Breast Cancer)Minimal effect[1]
Table 2: Effects of BCAA Supplementation on Cancer Cell Proliferation
BCAA Supplementation Cell Line Concentration Effect on Proliferation
LeucinePancreatic Cancer Cells0.3 mM~30% increase in cell viability[2]
ValineTumorigenic FTE cellsNot specifiedEnhanced proliferation[3][4]
IsoleucinePancreatic Cancer Cells0.3 mMNo significant effect on cleaved caspase-3 (apoptosis marker)[2]
ValinePancreatic Cancer Cells0.3 mMNo significant effect on cleaved caspase-3 (apoptosis marker)[2]

BCAA Signaling and the mTOR Pathway

The primary mechanism through which BCAAs, particularly leucine, regulate cell growth is the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR is a protein kinase that acts as a central regulator of protein synthesis, cell growth, and proliferation.[5] Leucine directly activates mTOR complex 1 (mTORC1), leading to the phosphorylation of downstream effectors like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell cycle progression. Valine and isoleucine can also activate the mTOR pathway, contributing to the overall anabolic signaling within the cell.[3][4][6]

BCAA_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm BCAAs BCAAs (Leucine, Valine, Isoleucine) LAT1 LAT1 Transporter BCAAs->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Leucine strongly activates S6K S6K mTORC1->S6K Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 1. Simplified signaling pathway of BCAA-mediated mTORC1 activation leading to cell growth.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for assessing the effects of BCAAs on cell growth.

Cell Culture and BCAA Supplementation
  • Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer), Panc-1 (pancreatic cancer), or HepG2 (hepatocellular carcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • BCAA-Free Medium: To study the specific effects of BCAAs, a custom BCAA-free medium is often used as a base.

  • Supplementation: Stock solutions of L-leucine, L-isoleucine, and L-valine (or this compound) are prepared and sterile-filtered. These are then added to the BCAA-free medium to achieve the desired final concentrations. Common concentrations used in studies range from physiological levels to several millimolar, depending on the experimental aims.[2]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with experimental media containing different concentrations of BCAAs or BCAA-deficient media. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.

  • Antibody Incubation: Add a BrdU-specific antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Add the enzyme substrate and measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of BCAA effects on cell growth.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Select Cell Line culture Cell Culture in Standard Medium start->culture seed Seed Cells in 96-well Plates culture->seed media_prep Prepare Experimental Media: - Control - BCAA-deficient - BCAA-supplemented  (Leu, Ile, Val, DL-Val) seed->media_prep treatment Treat Cells with Experimental Media media_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (MTT / XTT) incubation->viability proliferation Cell Proliferation Assay (BrdU) incubation->proliferation data_collection Collect Absorbance/ Fluorescence Data viability->data_collection proliferation->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Compare Effects of Different BCAAs analysis->results

References

A Researcher's Guide to Assessing the Chiral Integrity of L-Valine

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development, peptide synthesis, and nutritional science, the enantiomeric purity of amino acids is of paramount importance. L-valine, an essential proteinogenic amino acid, is a critical chiral building block. The presence of its enantiomer, D-valine, even in trace amounts, can significantly impact the efficacy, safety, and bioactivity of the final product. This guide provides a comprehensive comparison of the primary analytical methods used to assess the chiral integrity of L-valine, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

The choice of analytical method for determining the chiral purity of L-valine depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput screening. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Enzymatic Assays. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and procedural complexity.

Quantitative Performance Data

The following tables summarize the key performance indicators for the most prevalent methods, providing a clear comparison of their capabilities in detecting and quantifying trace D-valine in L-valine.

Table 1: Performance of Chromatographic Methods

ParameterIndirect HPLC (Pre-column Derivatization)[1]Direct HPLC (Chiral Stationary Phase)[2][3]Chiral GC-MS (Derivatization)[4][5]
Analyte Form Diastereomeric derivativesUnderivatized enantiomers[3]Volatile derivatives
Limit of Detection (LOD) 0.02% D-valine[1]Typically in the pmol range[6]High sensitivity, often in the low pmol or fmol range
Limit of Quantitation (LOQ) 0.05% D-valine[1]1.2 - 2.1 µg/mL (for non-aromatic AAs)[7]Method dependent, typically low µM to nM range
Accuracy (% Recovery) 96% - 106% for 0.05% - 0.20% spikes[1]Generally high, dependent on method validationHigh, often uses isotopically labeled standards
Precision (% RSD) < 2.0% for triplicate injections[1]< 2.0% for intra- and inter-day precisionTypically < 15%
Typical Analysis Time ~25 minutes[1]10 - 30 minutes20 - 40 minutes

Table 2: Performance of Enzymatic and Electrophoretic Methods

ParameterEnzymatic Assay (D-Amino Acid Oxidase)Capillary Electrophoresis (CE)
Principle Stereospecific oxidation of D-amino acids[8]Differential migration in an electric field
Limit of Detection (LOD) 1.56 µM D-Amino Acids (kit-based)[9]Can be < 0.1% of the major enantiomer[10]
Limit of Quantitation (LOQ) Dependent on assay format and instrumentationDependent on detector and injection volume
Accuracy (% Recovery) High, but can be matrix-dependentHigh, dependent on method validation
Precision (% RSD) Typically < 10%Generally < 5%
Key Advantage High specificity for D-enantiomers, cost-effective[11]High separation efficiency, low sample/reagent use[12][13]

Experimental Protocols and Methodologies

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for the key techniques discussed.

Indirect High-Performance Liquid Chromatography (HPLC)

This widely used method involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[2] A highly effective approach utilizes o-phthaldialdehyde (OPA) in the presence of a chiral thiol.[1]

Objective: To quantify D-valine in an L-valine sample with a limit of quantitation of 0.05%.

Instrumentation:

  • Standard HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., Chiralcel OD-3R, 4.6 x 150 mm).[1]

Reagents:

  • Borate buffer (pH 9.5-10.5)

  • o-phthaldialdehyde (OPA)

  • Chiral thiol (e.g., N-isobutyryl-L-cysteine, IBLC)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • L-valine sample, D-valine standard

Procedure:

  • Sample Preparation: Dissolve the L-valine sample in water to a concentration of 1.0 mg/mL.

  • Derivatization:

    • Prepare the derivatization reagent by dissolving OPA and IBLC in borate buffer/methanol.

    • In a vial, mix the valine sample solution with the OPA/IBLC reagent.

    • Allow the reaction to proceed for 2-5 minutes at room temperature. The reaction forms diastereomeric isoindole adducts.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile/methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (338 nm).

  • Quantification:

    • Inject the derivatized sample into the HPLC system.

    • The diastereomer of D-valine will elute at a different retention time than that of L-valine.

    • Calculate the percentage of D-valine by comparing the peak area of the D-valine derivative to the total area of both peaks, using a standard of known D-valine concentration for calibration.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Valine L-Valine Sample (with trace D-Valine) Deriv Formation of Diastereomeric Adducts Valine->Deriv Reagent OPA + Chiral Thiol (e.g., IBLC) Reagent->Deriv Inject Inject Sample Deriv->Inject Column Achiral C18 Column Inject->Column Detect Fluorescence/ UV Detector Column->Detect Chrom Chromatogram Detect->Chrom Quant Peak Integration & Quantification Chrom->Quant Result Report % D-Valine Quant->Result

Workflow for Indirect HPLC Analysis of Valine Enantiomers.
Direct High-Performance Liquid Chromatography (HPLC)

Direct methods utilize a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[3][14]

Objective: To resolve and quantify D- and L-valine enantiomers directly.

Instrumentation:

  • Standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[2][3]

Reagents:

  • Methanol, Ethanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • L-valine sample, DL-valine standard

Procedure:

  • Sample Preparation: Dissolve the valine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a mixture of water, methanol, and formic acid. For a CHIROBIOTIC T column, a mobile phase of Water:Methanol:Formic Acid (e.g., 50:50:0.025 v/v/v) can be effective.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or MS.

  • Analysis:

    • Inject the sample onto the chiral column.

    • The D- and L-enantiomers will be separated based on their differential interactions with the CSP. Typically, the D-enantiomer is more strongly retained on macrocyclic glycopeptide CSPs.[3]

    • Quantify the D-valine impurity by comparing its peak area to the total peak area.

G cluster_prep Sample Preparation cluster_hplc Direct HPLC Analysis cluster_data Data Analysis Sample Dissolve Valine Sample in Mobile Phase Inject Inject Sample Sample->Inject Column Chiral Stationary Phase (e.g., CHIROBIOTIC T) Inject->Column Detect UV/MS Detector Column->Detect Chrom Separated Enantiomer Peaks Detect->Chrom Quant Peak Area Quantification Chrom->Quant Result Report % D-Valine Quant->Result

Workflow for Direct Chiral HPLC Analysis of Valine.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for chiral analysis. Amino acids must first be derivatized to increase their volatility.

Objective: To separate and quantify valine enantiomers with high sensitivity.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral capillary column (e.g., Chirasil-L-Val).[4][5]

Reagents:

  • Derivatization agent (e.g., Heptafluorobutyl chloroformate (HFBCF) or Pentafluoropropyl chloroformate (PFPCF)).[5][15]

  • Anhydrous solvent (e.g., Dichloromethane, Hexane).

  • L-valine sample, D-valine standard.

Procedure:

  • Derivatization:

    • Dry the aqueous sample completely.

    • Add the derivatizing agent and an appropriate solvent.

    • Heat the mixture (e.g., 100 °C for 1 hour) to form volatile N,O-alkoxycarbonyl alkyl ester derivatives.

    • Evaporate the excess reagent and redissolve the residue in a suitable solvent for injection.

  • GC-MS Conditions:

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the derivatives (e.g., start at 60 °C, ramp to 200 °C).

    • MS Detector: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.

  • Analysis:

    • The derivatized enantiomers are separated on the chiral column.

    • Identify peaks based on retention time and mass spectra compared to standards.

    • Quantify the D-valine derivative relative to the L-valine derivative.

Enzymatic Assay

This method leverages the high stereospecificity of the enzyme D-amino acid oxidase (DAAO), which exclusively oxidizes D-amino acids.[11][16] The reaction can be monitored by measuring oxygen consumption or the production of hydrogen peroxide or ammonia.[8][17]

Objective: To specifically quantify the amount of D-valine in a sample.

Instrumentation:

  • Spectrophotometer or Fluorometer for colorimetric/fluorometric detection.

  • Oxygen electrode for polarographic detection.

  • 96-well microplate reader for high-throughput applications.

Reagents:

  • D-Amino Acid Oxidase (DAAO) from porcine kidney or Rhodotorula gracilis.

  • Buffer (e.g., Sodium pyrophosphate, pH 8.5).

  • Detection reagents:

    • For H₂O₂ detection: Horseradish peroxidase (HRP) and a chromogenic/fluorogenic substrate (e.g., Amplex Red).[18]

    • For NH₄⁺ detection: L-glutamate dehydrogenase (GDH), α-ketoglutarate, and NADH.[17]

  • D-valine or D-alanine standard.

Procedure (H₂O₂ Detection Method):

  • Reaction Mix Preparation: Prepare a reaction mix containing buffer, HRP, and the fluorogenic substrate (e.g., Amplex Red).

  • Standard Curve: Prepare a series of D-valine or D-alanine standards.

  • Assay:

    • Add samples and standards to a 96-well plate.

    • To initiate the reaction, add the DAAO enzyme to the reaction mix and immediately add it to the wells.

    • For background control, add a reaction mix without DAAO to a parallel set of samples.

    • Incubate at 37 °C, protected from light, for 30-60 minutes.

  • Measurement: Measure the fluorescence (Ex/Em = 530-560 nm / ~590 nm) or absorbance.

  • Calculation: Subtract the background reading from the sample reading and determine the D-valine concentration from the standard curve.

G cluster_reaction Enzymatic Reaction cluster_detection Coupled Detection cluster_analysis Quantification DVal D-Valine (in sample) DAAO D-Amino Acid Oxidase (DAAO) DVal->DAAO H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Keto α-ketoisovalerate DAAO->Keto NH4 Ammonium (NH₄⁺) DAAO->NH4 O2 O₂ O2->DAAO HRP HRP + Substrate H2O2->HRP Signal Colorimetric/ Fluorometric Signal HRP->Signal Calc Calculate D-Valine Concentration Signal->Calc StdCurve Standard Curve StdCurve->Calc

References

DL-Valine vs. L-Valine: A Comparative Analysis of Their Impact on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between amino acid stereoisomers is critical. This guide provides an objective comparison of DL-valine and L-valine, focusing on their effects on protein structure and function, supported by experimental data and detailed protocols.

Valine, a branched-chain amino acid (BCAA), is essential for numerous biological processes, most notably protein synthesis and folding.[1][2] In nature, proteins are synthesized almost exclusively from L-amino acids. L-valine, the naturally occurring stereoisomer, plays a crucial role in stabilizing protein structures through hydrophobic interactions, contributing to the proper folding and function of proteins.[2][] this compound is a racemic mixture containing equal parts L-valine and D-valine. While D-amino acids are found in some organisms and have specific roles, their incorporation into proteins is generally avoided by the ribosomal machinery.[4][5][6] The presence of D-valine can introduce significant alterations to protein architecture and biological activity.

The Fundamental Difference: Chirality and Its Biological Implications

L-valine and D-valine are enantiomers, meaning they are non-superimposable mirror images of each other. This difference in stereochemistry is the primary determinant of their distinct biological roles. The cellular machinery for protein synthesis is highly specific for L-amino acids.[4] Consequently, the presence of D-valine from a this compound mixture can disrupt the normal process of protein synthesis and lead to aberrant protein structures.

Impact on Protein Structure

The incorporation of D-valine into a polypeptide chain, which is composed of L-amino acids, can have profound effects on its secondary and tertiary structures. The opposite chirality of the D-amino acid side chain can disrupt the regular hydrogen bonding patterns that stabilize secondary structures like alpha-helices and beta-sheets.[7][8] This can lead to localized unfolding or misfolding, potentially affecting the overall three-dimensional conformation of the protein.[8]

In a study on the effects of L-to-D amino acid substitutions on the stability of miniproteins, it was observed that single L-to-D changes often led to significant destabilization and, in some cases, complete unfolding of the protein at room temperature.[8] This highlights the critical role of stereochemistry in maintaining the conformational integrity of proteins.

Consequences for Protein Function

The function of a protein is intrinsically linked to its three-dimensional structure. Therefore, alterations in protein structure resulting from the incorporation of D-valine can lead to a partial or complete loss of function.[6][7] For enzymes, this could mean a reduction or elimination of catalytic activity. For structural proteins, it could result in a loss of integrity.

However, the effects are not always detrimental. In some instances, the introduction of a D-amino acid can confer novel properties to a peptide or protein. For example, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, as proteases are typically specific for L-amino acid peptide bonds.[9][10] This enhanced stability is a desirable characteristic for therapeutic peptides.

Experimental Evidence: A Comparative Overview

While direct, extensive comparative studies on the effects of this compound versus L-valine on a wide range of proteins are limited, studies on the incorporation of D-amino acids provide valuable insights.

ParameterL-ValineThis compound (D-Valine component)Reference
Incorporation into Proteins Standard, efficient ribosomal incorporation.Ribosomes strongly discriminate against D-amino acids; incorporation is minimal under normal conditions but can be forced with modified ribosomes.[4][5]
Protein Stability Contributes to the native, stable conformation of the protein.Can significantly destabilize the protein structure, leading to unfolding.[8]
Protein Function Essential for normal biological function.Often leads to diminished or complete loss of function. In specific cases, can alter or enhance activity.[6]
Proteolytic Resistance Susceptible to degradation by proteases.Peptides containing D-amino acids show increased resistance to proteolysis.[9][10]

Experimental Protocols

In Vitro Protein Synthesis with D-Amino Acids

This protocol is a generalized representation based on methodologies for incorporating D-amino acids into proteins using modified cell-free systems.

Objective: To synthesize a target protein in vitro, incorporating D-valine at specific sites to study its effects on protein structure and function.

Materials:

  • S-30 cell-free extract from an E. coli strain with modified ribosomes.[5]

  • mRNA template for the target protein with a UAG codon at the desired incorporation site.

  • Chemically misacylated suppressor tRNA (tRNACUA) charged with D-valine.

  • Amino acid mixture lacking valine.

  • ATP, GTP, and other necessary components for in vitro translation.

Procedure:

  • Preparation of the In Vitro Translation Reaction: In a microcentrifuge tube, combine the S-30 extract, mRNA template, amino acid mixture, and energy sources.

  • Addition of Aminoacylated tRNA: Add the D-valinyl-tRNACUA to the reaction mixture. As a control, a parallel reaction should be set up with L-valinyl-tRNACUA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Analysis of Protein Synthesis: The amount of synthesized protein can be quantified by methods such as SDS-PAGE followed by autoradiography (if radiolabeled amino acids are used) or Western blotting.

  • Purification and Analysis: The synthesized protein containing D-valine can be purified using affinity chromatography and its structure and function can be analyzed using techniques like circular dichroism, X-ray crystallography, and functional assays.[6]

Signaling Pathways and Logical Relationships

The process of incorporating D-amino acids into proteins requires bypassing the natural fidelity mechanisms of the ribosome. The following diagram illustrates the workflow for achieving this in an experimental setting.

experimental_workflow cluster_preparation Preparation cluster_synthesis In Vitro Synthesis cluster_analysis Analysis modified_ribosomes Modified Ribosomes (Altered Peptidyltransferase Center) s30_extract S-30 Cell-Free Extract modified_ribosomes->s30_extract Component of translation_system Cell-Free Translation System s30_extract->translation_system d_val_tRNA D-Valinyl-tRNA_CUA d_val_tRNA->translation_system mrna mRNA with UAG Codon mrna->translation_system protein_analysis Protein Structure & Function Analysis (CD, X-ray, Assays) translation_system->protein_analysis Yields Protein for

References

A Comparative Guide to Chiral Stationary Phases for Valine Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric separation of valine, an essential amino acid, is a critical analytical challenge in pharmaceutical development, food science, and biomedical research. The stereochemistry of valine can significantly impact the efficacy and safety of drug products and is a key indicator in various metabolic studies. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for achieving this separation. This guide provides an objective comparison of different CSPs for valine separation, supported by experimental data and detailed protocols to aid in method development and selection.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is paramount for achieving optimal resolution, selectivity, and efficiency in the enantioseparation of valine. The following table summarizes the performance of various commercially available CSPs based on polysaccharide, macrocyclic antibiotic, and zwitterionic selectors. The data has been compiled from various studies to provide a comparative overview.

Chiral Stationary Phase (CSP)Column Brand (Example)DerivativeMobile Phasek' (L-Valine)α (Separation Factor)Rs (Resolution)Reference
Polysaccharide-Based Chiralcel OD-3RCellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Water/TFA (gradient)8.31.084.5[1]
Macrocyclic Antibiotic-Based CHIROBIOTIC RRistocetin A20% Methanol / 80% 0.1% TEAA, pH 4.1[2]
Macrocyclic Antibiotic-Based CHIROBIOTIC TTeicoplaninHydro-organic[3]
Zwitterionic-Based CHIRALPAK ZWIX(+)Quinine-basedPolar-ionic mode*[4]

Experimental Workflow for Valine Enantioseparation

The general workflow for the chiral separation of valine using HPLC is depicted below. The process involves sample preparation, which may include derivatization, followed by chromatographic separation and data analysis.

G Experimental Workflow for Valine Enantioseparation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ValineSample Valine Sample (D/L Mixture) Derivatization Derivatization (e.g., OPA) ValineSample->Derivatization Optional Dissolution Dissolution in Mobile Phase ValineSample->Dissolution Derivatization->Dissolution Injection Injection Dissolution->Injection CSP_Column Chiral Stationary Phase Column Injection->CSP_Column Detection UV or Fluorescence Detection CSP_Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for the enantiomeric separation of valine by HPLC.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are protocols for selected CSPs based on published data.

Method 1: Polysaccharide-Based CSP (Chiralcel OD-3R) for Derivatized Valine

This method is suitable for the separation of o-phthaldialdehyde (OPA) derivatized D- and L-valine.[1]

  • Objective: To quantify D-valine as a chiral impurity in L-valine.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Chiralcel OD-3R, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The specific gradient profile should be optimized for the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of D/L-valine.

    • Derivatize with o-phthaldialdehyde (OPA) and a thiol reagent (e.g., N-acetyl-L-cysteine) in a borate buffer to form the corresponding isoindole adducts.

    • Inject the resulting solution into the HPLC system.

Method 2: Macrocyclic Antibiotic-Based CSP (CHIROBIOTIC R) for N-Protected Valine

This method is effective for the direct separation of N-protected valine enantiomers, such as Boc-L-valine.[2]

  • Objective: To resolve and quantify the enantiomers of Boc-DL-valine.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: CHIROBIOTIC R, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve Boc-DL-valine in the mobile phase to a concentration of 1 mg/mL.

Principles of Chiral Recognition on Different CSPs

The mechanism of chiral recognition varies depending on the nature of the CSP. Understanding these principles can aid in method development and troubleshooting.

G Chiral Recognition Mechanisms cluster_poly Polysaccharide-Based CSPs cluster_macro Macrocyclic Antibiotic-Based CSPs cluster_zwit Zwitterionic-Based CSPs Valine Valine Enantiomers PolyCSP Helical Polymer Grooves Valine->PolyCSP MacroCSP Basket-like Cavities Valine->MacroCSP ZwitCSP Cationic & Anionic Sites Valine->ZwitCSP PolyInteractions Hydrogen Bonding, π-π Interactions, Steric Hindrance PolyCSP->PolyInteractions MacroInteractions Inclusion Complexation, Hydrogen Bonding, Dipole-Dipole Interactions MacroCSP->MacroInteractions ZwitInteractions Electrostatic Interactions, Hydrogen Bonding, Steric Repulsion ZwitCSP->ZwitInteractions

Caption: Interaction models for valine enantiomers with different CSP types.

  • Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose or amylose, possess helical structures that form chiral grooves. Enantioseparation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within these grooves. The derivatizing groups on the polysaccharide backbone play a crucial role in creating the selective environment.

  • Macrocyclic Antibiotic-Based CSPs: Macrocyclic antibiotics like teicoplanin and ristocetin A have complex, basket-like structures with multiple stereogenic centers. Chiral recognition occurs through a variety of interactions, including inclusion complexation within the macrocyclic cavity, hydrogen bonding, and dipole-dipole interactions between the analyte and the functional groups of the antibiotic.[3]

  • Zwitterionic-Based CSPs: These phases contain both acidic and basic functional groups, making them particularly effective for the separation of amphiprotic molecules like amino acids.[4] The primary mechanism involves electrostatic (ion-exchange) interactions between the charged groups on the CSP and the analyte. Additional selectivity is imparted by hydrogen bonding and steric interactions.

Conclusion

The choice of a chiral stationary phase for the enantioseparation of valine depends on several factors, including the need for derivatization, the desired resolution, and the complexity of the sample matrix. Polysaccharide-based CSPs, such as Chiralcel OD-3R, have demonstrated excellent performance for derivatized valine, providing high resolution.[1] Macrocyclic antibiotic-based CSPs are versatile and can be effective for both native and N-protected amino acids.[2][3] Zwitterionic CSPs offer a unique selectivity based on electrostatic interactions and are well-suited for underivatized amino acids.[4]

For method development, it is recommended to screen a selection of CSPs from different classes to identify the most suitable phase for a specific application. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for researchers, scientists, and drug development professionals in this endeavor.

References

A Comparative Metabolic Profile of D-Valine and L-Valine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of D-valine and L-valine, the two enantiomers of the essential branched-chain amino acid, valine. While L-valine is a fundamental component of proteins and plays a crucial role in various physiological processes, the metabolic fate and biological significance of D-valine are distinctly different. This document summarizes the key metabolic pathways, presents available quantitative data, and outlines detailed experimental protocols for the stereospecific analysis of these enantiomers.

Core Metabolic Differences: An Overview

The metabolic divergence of D-valine and L-valine is primarily dictated by the stereospecificity of the enzymes involved in their catabolism. L-valine is readily metabolized through the canonical branched-chain amino acid (BCAA) degradation pathway, whereas D-valine is primarily processed by D-amino acid oxidase (DAAO), an enzyme with high specificity for D-amino acids.

Quantitative Metabolic Data

Direct comparative quantitative data on the metabolic flux of D-valine versus L-valine in vivo is limited in publicly available literature. However, a comparison of the kinetic parameters of the key enzymes responsible for their initial breakdown provides insight into their differential metabolic rates.

ParameterD-Amino Acid Oxidase (DAAO) with D-ValineBranched-Chain Amino Acid Aminotransferase (BCAT) with L-ValineReference
Enzyme Commission (EC) Number EC 1.4.3.3EC 2.6.1.42[1][2]
Substrate Specificity Highly specific for D-amino acidsSpecific for branched-chain L-amino acids (Leucine, Isoleucine, Valine)[1][2]
Cellular Localization PeroxisomesCytosol and Mitochondria[1][3]
Kinetic Mechanism SequentialBi-Bi Ping-Pong[2][4]
Km (Michaelis Constant) Varies by species and conditions (low mM range)Varies by isoform and species (low mM range)[2][4]
Catalytic Efficiency (kcat/Km) Generally lower for D-valine compared to other D-amino acidsHigh for L-valine[1][2]

Note: The kinetic parameters can vary significantly depending on the specific enzyme isoform, species, and experimental conditions. The table provides a general comparison based on available data.

Metabolic Pathways

The metabolic pathways of D-valine and L-valine are distinct, leading to different metabolic intermediates and physiological consequences.

D-Valine Metabolic Pathway

The primary metabolic pathway for D-valine is its oxidative deamination by D-amino acid oxidase (DAAO).[1][5] This reaction produces an α-keto acid, ammonia, and hydrogen peroxide.[5] The resulting α-ketoisovalerate can then potentially enter the L-valine metabolic pathway.

D_Valine_Metabolism D_Valine D-Valine alpha_ketoisovalerate α-Ketoisovalerate D_Valine->alpha_ketoisovalerate Oxidative Deamination Ammonia Ammonia D_Valine->Ammonia H2O2 Hydrogen Peroxide D_Valine->H2O2 DAAO D-Amino Acid Oxidase (DAAO)

Metabolic pathway of D-valine.

L-Valine Metabolic Pathway

The catabolism of L-valine is a multi-step process that begins with transamination, followed by oxidative decarboxylation, and a series of reactions that ultimately lead to its conversion into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[6][7]

L_Valine_Metabolism L_Valine L-Valine alpha_ketoisovalerate α-Ketoisovalerate L_Valine->alpha_ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Oxidation TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

Metabolic pathway of L-valine.

Experimental Protocols

The accurate quantification and comparison of D- and L-valine metabolism require stereospecific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and robust technique for this purpose.

Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., methanol containing internal standards such as D8-L-valine).

  • Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis. For some applications, a drying and reconstitution step may be necessary.

Chiral HPLC-MS/MS Analysis
  • Chromatographic Column: A chiral column is essential for the separation of D- and L-valine. Examples include Astec CHIROBIOTIC T or similar columns.[8]

  • Mobile Phase: A typical mobile phase for chiral separation of amino acids consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection. The MRM transitions for D- and L-valine and their corresponding stable isotope-labeled internal standards need to be optimized.

  • Quantification: A calibration curve is generated using standards of known concentrations of both D- and L-valine. The concentration of each enantiomer in the samples is then determined by comparing their peak areas to the calibration curve.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to distinguish and quantify D- and L-valine enantiomers, often with the use of chiral discriminating agents or by analyzing specific isotopic labeling patterns.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with cold methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Chiral_HPLC Chiral HPLC Separation Supernatant_Collection->Chiral_HPLC Tandem_MS Tandem Mass Spectrometry (MS/MS) Detection Chiral_HPLC->Tandem_MS Peak_Integration Peak Integration and Quantification Tandem_MS->Peak_Integration Metabolic_Profiling Comparative Metabolic Profiling Peak_Integration->Metabolic_Profiling

General experimental workflow for comparative metabolic profiling.

Conclusion

The metabolic profiles of D-valine and L-valine are fundamentally different due to the stereospecificity of the enzymes involved in their catabolism. L-valine is an essential amino acid that is efficiently metabolized for energy production and protein synthesis. In contrast, the metabolism of D-valine is primarily a detoxification pathway mediated by D-amino acid oxidase. Understanding these differences is crucial for researchers in various fields, including drug development, where the stereochemistry of molecules can have profound effects on their efficacy, metabolism, and potential toxicity. The experimental protocols outlined in this guide provide a framework for the accurate and reliable comparative analysis of these two important enantiomers.

References

A Comparative Guide to the Quantification of DL-Valine: Accuracy and Precision of Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acid enantiomers like D- and L-valine is critical for understanding their physiological roles and ensuring the quality of pharmaceuticals. This guide provides an objective comparison of the performance of mass spectrometry-based methods with other analytical techniques for DL-valine quantification, supported by experimental data and detailed methodologies.

The analysis of chiral molecules such as D- and L-amino acids presents a significant analytical challenge, primarily due to their identical chemical formulas and physical properties in an achiral environment. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), has emerged as a powerful tool for the sensitive and specific quantification of these enantiomers. This guide will delve into the accuracy and precision of these methods, alongside comparisons with High-Performance Liquid Chromatography (HPLC) coupled with other detectors.

Comparative Analysis of Quantitative Performance

The choice of analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of the most common techniques.

Analytical MethodAnalyteLinearity (r²)Limit of Quantification (LOQ)Precision (CV%)Accuracy/Recovery (%)
LC-MS/MS L-Valine>0.9969[1]20 µmol/l[1]Intra-day: <10.1%, Inter-day: <10.1%[2]94.44% – 107.75%[1]
HPLC with Chiral Derivatization (OPA) D-Valine>0.99[3]0.05% of L-Valine[3]< 5.0%[3]96% - 106%[3]
GC-MS (derivatized) General Amino Acids----

Data for GC-MS is often presented for a panel of amino acids, and specific quantitative metrics for this compound are not always individually reported. The technique is known for its high resolution and sensitivity but requires derivatization.

Experimental Workflows and Methodologies

The successful quantification of this compound relies on robust and well-defined experimental protocols. The following diagrams and descriptions outline the typical workflows for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for bioanalytical applications. The method can be performed with or without derivatization, though derivatization is often employed to enhance chromatographic separation and ionization efficiency.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Derivatization Optional: Chiral Derivatization (e.g., Marfey's Reagent) ProteinPrecipitation->Derivatization Injection Injection into LC System Derivatization->Injection Separation Chiral Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Tandem Mass Spectrometry (MRM Scan) Ionization->MassAnalysis Quantification Quantification (Peak Area Ratio) MassAnalysis->Quantification

LC-MS/MS workflow for this compound quantification.

Detailed Protocol for LC-MS/MS:

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • (Optional) For derivatization, the supernatant can be dried down and reconstituted in a suitable buffer before adding a chiral derivatizing agent like Marfey's reagent. The reaction is typically carried out at a specific temperature and time.[4]

    • The final sample is filtered through a 0.22 µm filter before injection.

  • Chromatographic Separation:

    • Column: A chiral stationary phase (CSP) column is essential for separating the D and L enantiomers. Alternatively, if a chiral derivatization agent is used, a standard C18 column can be employed to separate the resulting diastereomers.[4]

    • Mobile Phase: A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.[1]

    • Flow Rate: Typically around 0.4-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for D- and L-valine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acids, derivatization is mandatory to increase their volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (e.g., Esterification & Acylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC System Extraction->Injection Separation Chiral GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Spectrometry (Scan or SIM mode) Ionization->MassAnalysis Quantification Quantification (Peak Area) MassAnalysis->Quantification

GC-MS workflow for this compound quantification.

Detailed Protocol for GC-MS:

  • Sample Preparation and Derivatization:

    • The sample is typically dried completely.

    • Esterification: The carboxyl group is esterified, for example, by heating with 2 M HCl in methanol at 80°C.[5]

    • Acylation: The amino group is acylated using a reagent like pentafluoropropionic anhydride (PFPA) in ethyl acetate.[5]

    • The derivatized amino acids are then extracted into an organic solvent such as toluene.

  • Chromatographic Separation:

    • Column: A chiral capillary column (e.g., Chirasil-L-Val) is used to separate the derivatized enantiomers.[6]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Oven Program: A temperature gradient is applied to the oven to ensure optimal separation of the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

    • Scan Type: The mass spectrometer can be operated in full scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

This method involves derivatizing the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column and detected using a UV or fluorescence detector.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Derivatization Chiral Derivatization (e.g., OPA/Thiol) Sample->Derivatization Injection Injection into HPLC System Derivatization->Injection Separation Reversed-Phase Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification

HPLC with chiral derivatization workflow.

Detailed Protocol for HPLC with o-Phthalaldehyde (OPA)/Thiol Derivatization:

  • Sample Preparation and Derivatization:

    • A solution of the sample containing this compound is prepared.

    • The derivatization reagent is prepared by dissolving OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.

    • The sample solution is mixed with the derivatization reagent and allowed to react for a specific time to form fluorescent diastereomeric isoindole derivatives.[3]

  • Chromatographic Separation:

    • Column: A standard reversed-phase C18 column is used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: A flow rate of around 1.0 mL/min is common.

  • Detection:

    • A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific isoindole derivatives.

Conclusion

The quantification of this compound can be achieved with high accuracy and precision using various analytical techniques. Mass spectrometry-based methods, particularly LC-MS/MS, offer superior sensitivity and selectivity, making them ideal for complex biological matrices and low-level quantification.[7][8] GC-MS provides excellent resolution but necessitates a derivatization step.[6] HPLC with chiral derivatization is a robust and more accessible alternative, providing reliable quantification, especially for determining enantiomeric purity.[3]

The selection of the most appropriate method will depend on the specific research question, the sample type, the required level of sensitivity, and the available instrumentation. For high-throughput and highly sensitive bioanalysis, LC-MS/MS is often the preferred choice. For routine quality control and enantiomeric purity assessment where extreme sensitivity is not the primary concern, HPLC with chiral derivatization can be a cost-effective and reliable option.

References

A Comparative Guide to the Efficacy of Resolving Agents for DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of different resolving agents for DL-valine, a proteinogenic amino acid with significant applications in pharmaceuticals and biotechnology. The efficacy of these agents is evaluated based on experimental data for yield and optical purity.

Comparison of Resolving Agent Efficacy

The selection of an appropriate resolving agent and method is crucial for achieving high enantiomeric purity and process yield. Below is a summary of the performance of various resolving agents for this compound.

Resolving Agent/MethodPrincipleTypical Yield (%)Optical Purity/Enantiomeric Excess (ee%)AdvantagesDisadvantages
Dibenzoyl Tartaric Acid (DBTA) Chemical Resolution (Diastereomeric Salt Formation)70-80%>98%High optical purity and good yields. Well-established and reliable method.Requires stoichiometric amounts of resolving agent. May require recycling of the resolving agent for cost-effectiveness.
Enzymatic Resolution (e.g., Aminoacylase) Kinetic ResolutionGenerally highOften >99%High enantioselectivity, mild reaction conditions, environmentally friendly.Requires derivatization (N-acetylation) of the amino acid. Enzyme cost and stability can be a factor.
Preferential Crystallization Direct CrystallizationCan be low (<10%) in single steps, but can be improved with recycling[1]90-93%[1][2]Does not require a resolving agent, potentially lower cost.Yield per crystallization step can be low. Requires careful control of crystallization conditions.

Experimental Protocols

Detailed methodologies for the key resolution experiments are provided below.

Chemical Resolution using Dibenzoyl Tartaric Acid (DBTA)

This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Protocol:

  • Salt Formation: Dissolve this compound and a molar equivalent of D-dibenzoyl tartaric acid (D-DBTA) in a suitable solvent, such as a dilute inorganic acid (e.g., 0.2-0.8 M HCl or H₂SO₄), with heating (e.g., 75-95°C) to achieve complete dissolution.[1] The amount of solvent is typically 8-16 times the amount of valine.[1]

  • Crystallization: Gradually cool the solution to room temperature to allow for the preferential crystallization of one diastereomeric salt (e.g., D-valine-D-DBTA).

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a suitable solvent (e.g., diethyl ether, acetone, or ethanol) to remove the mother liquor containing the other diastereomer.[1]

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH with a base (e.g., ammonia water or sodium hydroxide) to precipitate the free enantiomer (D-valine). The resolving agent remains in the aqueous solution and can be recovered.

  • Isolation of the Other Enantiomer: The other enantiomer (L-valine) can be recovered from the mother liquor of the crystallization step by adjusting the pH with a base.

  • Purification: The isolated enantiomers can be further purified by recrystallization.

Enzymatic Resolution using Aminoacylase

This method utilizes the stereospecificity of an enzyme to selectively hydrolyze one enantiomer of a derivatized racemic mixture.

Protocol:

  • N-Acetylation: Acetylate this compound to produce N-acetyl-DL-valine. This is typically done by reacting this compound with acetic anhydride under basic conditions.

  • Enzymatic Hydrolysis: Dissolve N-acetyl-DL-valine in a buffered aqueous solution (pH is enzyme-dependent, often near neutral). Add a suitable aminoacylase (e.g., from Aspergillus oryzae). The enzyme will selectively hydrolyze the N-acetyl-L-valine to L-valine, leaving the N-acetyl-D-valine unreacted.

  • Separation:

    • Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-valine, which can be collected by filtration.

    • The aqueous solution containing L-valine can be separated and the L-valine isolated, for example, by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

  • Hydrolysis of N-acetyl-D-valine: The recovered N-acetyl-D-valine can be hydrolyzed (e.g., by acid hydrolysis) to obtain D-valine.

Preferential Crystallization

This technique involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Protocol:

  • Preparation of Supersaturated Solution: Prepare a supersaturated solution of this compound hydrochloride in a suitable solvent system (e.g., a mixture of water and an alcohol like isopropanol or methanol) at a specific temperature.[2]

  • Seeding: Inoculate the supersaturated solution with a small amount of pure crystals of the desired enantiomer (e.g., L-valine hydrochloride).

  • Crystallization: Cool the solution under controlled conditions to promote the crystallization of the seeded enantiomer.

  • Isolation: Filter the crystals and wash them with a small amount of cold solvent to remove the mother liquor. The obtained crystals will be enriched in the seeded enantiomer.

  • Recovery of the Other Enantiomer: The mother liquor, which is now enriched in the other enantiomer (D-valine hydrochloride), can be used for a subsequent crystallization step by seeding with crystals of the D-enantiomer.

  • Neutralization: The resolved valine hydrochlorides can be neutralized to obtain the free amino acids.

Visualizing the Resolution Workflows

The following diagrams illustrate the logical flow of the described resolution processes.

Chemical_Resolution cluster_input Input cluster_process Process DL_Val This compound Diastereomeric_Salts Diastereomeric Salts (L-Val-D-DBTA & D-Val-D-DBTA) in Solution Resolving_Agent Resolving Agent (e.g., D-DBTA) Solvent Solvent Crystallization Crystallization Diastereomeric_Salts->Crystallization Solid_Salt Insoluble Diastereomeric Salt (e.g., D-Val-D-DBTA) Crystallization->Solid_Salt Filter Mother_Liquor Mother Liquor with Soluble Diastereomeric Salt (e.g., L-Val-D-DBTA) Crystallization->Mother_Liquor Base_Addition1 Base Addition Solid_Salt->Base_Addition1 Base_Addition2 Base Addition Mother_Liquor->Base_Addition2 D_Val D-Valine Base_Addition1->D_Val Recovered_Agent1 Recovered Resolving Agent Base_Addition1->Recovered_Agent1 L_Val L-Valine Base_Addition2->L_Val Recovered_Agent2 Recovered Resolving Agent Base_Addition2->Recovered_Agent2

Caption: Workflow for Chemical Resolution of this compound.

Enzymatic_Resolution cluster_input Input cluster_process Process DL_Val This compound Acetylation N-Acetylation DL_Val->Acetylation NAcetyl_DL_Val N-Acetyl-DL-Valine Acetylation->NAcetyl_DL_Val Hydrolysis Enzymatic Hydrolysis Enzyme Aminoacylase Mixture Mixture of L-Valine & N-Acetyl-D-Valine Hydrolysis->Mixture Separation Separation Mixture->Separation L_Val L-Valine Separation->L_Val NAcetyl_D_Val N-Acetyl-D-Valine Separation->NAcetyl_D_Val Hydrolysis2 Hydrolysis NAcetyl_D_Val->Hydrolysis2 D_Val D-Valine Hydrolysis2->D_Val

Caption: Workflow for Enzymatic Resolution of this compound.

Preferential_Crystallization cluster_input Input cluster_process Process DL_Val_HCl Supersaturated This compound HCl Solution Crystallization1 Crystallization L_Seed L-Valine HCl Seed Crystals D_Seed D-Valine HCl Seed Crystals Crystallization2 Crystallization L_Crystals L-Valine HCl Crystals Crystallization1->L_Crystals Filter Mother_Liquor_D Mother Liquor Enriched in D-Valine HCl Crystallization1->Mother_Liquor_D D_Crystals D-Valine HCl Crystals Crystallization2->D_Crystals Filter Mother_Liquor_L Mother Liquor Enriched in L-Valine HCl Crystallization2->Mother_Liquor_L

Caption: Workflow for Preferential Crystallization of this compound HCl.

References

A Comparative Guide to Cross-Validated Analytical Methods for DL-Valine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-validated analytical methods for the quantitative analysis of DL-valine, an essential amino acid with a chiral center, making the accurate determination of its enantiomeric composition critical in pharmaceutical and research settings. The following sections present a detailed overview of three prominent analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FL). The guide includes a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound analysis depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three validated methods discussed in this guide.

ParameterRP-HPLC with Pre-column Derivatization[1]Chiral GC-MS with Derivatization[2]UPLC-FL with Pre-column Derivatization[3]
Analyte D-Valine in the presence of L-ValineD- and L-Amino Acids (including Valine)D- and L-Valine
Derivatization Reagent o-phthalaldehyde (OPA)/thiolN(O)-pentafluoropropionyl / 2-propyl estersR-(-)-4-(3-isothiocyanatepyrrolidine-l-methyl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole [R-(-)-DBD-PyNCS]
Linearity Range (D-Valine) 0.0005 - 0.005 mg/mL (equivalent to 0.05% - 0.5% chiral impurity)Not explicitly stated for D-Valine alone, but method validated for linearity.0.5 - 50 µM
Correlation Coefficient (r²) > 0.9996[1]Not specified≥ 0.9988[3]
Limit of Detection (LOD) 0.02% of a 1 mg/mL L-Valine solution[1]Not specified for D-Valine0.010 - 0.200 µM[3]
Limit of Quantitation (LOQ) 0.05% of a 1 mg/mL L-Valine solution[1]Not specified for D-ValineNot specified
Accuracy (% Recovery) 96% - 106%[1]Method validated for accuracy.95.20% - 109.6%[3]
Precision (% RSD) < 5.0%[1]Method validated for precision.< 6.94% (Intra- and Inter-day)[3]
Resolution (Rs) Baseline resolutionSeparation of 14 pairs of D/L amino acid derivatives> 1.5[3]

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below. These protocols are based on published and validated methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

This method is suitable for quantifying low levels of D-valine in the presence of a large excess of L-valine, making it ideal for chiral purity analysis.

a. Sample Preparation and Derivatization:

  • Prepare a 1.0 mg/mL solution of the this compound sample in a suitable diluent.

  • To an aliquot of the sample solution, add a solution of o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) in a basic buffer (e.g., borate buffer).

  • Allow the reaction to proceed at room temperature for a few minutes to form the fluorescent isoindole adducts.

  • Quench the reaction by adding an acidic solution.

b. Chromatographic Conditions:

  • Instrumentation: Standard HPLC system with a fluorescence or UV detector.

  • Column: Chiralcel OD-3R column.

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at an appropriate wavelength.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is a powerful technique for the simultaneous enantiomeric analysis of multiple amino acids, including valine.

a. Sample Preparation and Derivatization:

  • Purify the sample using a solid-phase extraction (SPE) cartridge (e.g., Discovery DSC-SCX).[2]

  • Evaporate the eluate to dryness.

  • Derivatize the amino acid residue in a two-step process:

    • Esterification with an alcohol (e.g., 2-propanol) under acidic conditions.

    • Acylation with an acylating agent (e.g., pentafluoropropionic anhydride).[2]

b. GC-MS Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Chirasil-L-Val fused-silica capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness).[2]

  • Carrier Gas: Helium.

  • Injection Mode: Split injection.

  • Temperature Program: A programmed temperature gradient to separate the derivatized amino acids.

  • MS Detection: Ion trap mass analyzer operating in full scan mode.[2]

Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FL)

This method offers high sensitivity and rapid analysis times for the quantification of this compound enantiomers.

a. Sample Preparation and Derivatization:

  • Prepare a solution of the this compound sample.

  • Derivatize the sample with the fluorescent reagent R-(-)-DBD-PyNCS in the presence of triethylamine at 55°C for 20 minutes.[3]

b. UPLC-FL Conditions:

  • Instrumentation: UPLC system equipped with a fluorescence detector.

  • Column: A suitable reversed-phase UPLC column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.

  • Flow Rate: As per UPLC column specifications.

  • Detection: Fluorescence detection with excitation at 460 nm and emission at 550 nm.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical method and the conceptual process of cross-validation.

RP_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Derivatization Add OPA/Thiol Reagent Dissolution->Derivatization Quench Quench Reaction Derivatization->Quench Injection Inject into HPLC Quench->Injection Separation Chiral Column Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of D/L-Valine Integration->Quantification GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporate to Dryness SPE->Evaporation Derivatization Two-Step Derivatization (Esterification & Acylation) Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration & Spectral Analysis Detection->Integration Quantification Quantification of D/L-Valine Integration->Quantification UPLC_FL_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis UPLC-FL Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatize with R-(-)-DBD-PyNCS Sample->Derivatization Injection Inject into UPLC Derivatization->Injection Separation Reversed-Phase UPLC Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of D/L-Valine Integration->Quantification Cross_Validation_Concept cluster_methods Analytical Methods cluster_process Cross-Validation Process cluster_comparison Comparison and Conclusion MethodA Validated Method A (e.g., RP-HPLC) AnalysisA Analysis with Method A MethodB Validated Method B (e.g., Chiral GC-MS) AnalysisB Analysis with Method B SampleSet Identical Set of This compound Samples SampleSet->AnalysisA SampleSet->AnalysisB ResultsA Results from Method A AnalysisA->ResultsA ResultsB Results from Method B AnalysisB->ResultsB Comparison Statistical Comparison of Results ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Comparability and Data Reliability Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of DL-Valine, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to proper laboratory waste management protocols is essential for maintaining a safe work environment and ensuring regulatory compliance.[1][2][3]

Immediate Safety and Hazard Identification

According to Safety Data Sheets (SDS), this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is not classified for acute toxicity, skin corrosion/irritation, or as a carcinogen.[2][4] However, as a standard laboratory practice, all chemical waste should be handled with care.[5]

Recommended Personal Protective Equipment (PPE) when handling this compound waste:

  • Eye Protection: Wear chemical safety goggles or eyeglasses with side protection.[1][4]

  • Hand Protection: Use chemical-resistant gloves inspected prior to use.[2][3]

  • Body Protection: A standard lab coat is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a certified particulate filter respirator.[4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource(s)
Physical State White, Powder Solid[1]
Molecular Formula C₅H₁₁NO₂[3]
Molecular Weight 117.15 g/mol
Melting Point 283.5 - 285 °C (542.3 - 545 °F)[1]
pH ~6.1 (50 g/L water solution)[1]
Solubility Soluble in water.[1]
Odor Odorless[1]

Step-by-Step Disposal Protocol

This protocol outlines the required procedure for the safe collection, storage, and disposal of this compound waste. The primary and recommended disposal route for any laboratory chemical, regardless of hazard classification, is through an institution's Environmental Health and Safety (EHS) program.[5][6]

Step 1: Waste Segregation

  • Pure this compound: Collect waste that is solely this compound (solid powder or aqueous solutions) in a dedicated waste container.

  • Mixed Waste: If this compound is mixed with other solvents or chemicals, the entire mixture must be treated as hazardous waste according to the most hazardous component in the mixture.

  • Incompatibilities: Do not mix this compound waste with strong oxidizing agents.[1][4] Keep waste streams segregated by chemical compatibility, not alphabetically.[6][7] For example, keep acids, bases, flammables, and oxidizers in separate containers.[8]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect dry, uncontaminated this compound powder and any contaminated materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed container.[9]

  • Liquid Waste: Collect aqueous solutions of this compound in a sealed, leak-proof container.

  • Container Choice: Wastes must be stored in containers made of a compatible material with tightly fitting caps.[7] Plastic bottles are often preferred over glass for chemical waste when compatibility is not an issue.[6] The container must be in good condition with no leaks or rust.[10]

Step 3: Labeling

  • All waste containers must be labeled as soon as waste is added.[5]

  • Use your institution's official hazardous waste tag.[6] The label must include:

    • The words "Hazardous Waste".[6]

    • Full chemical name: "this compound". Do not use abbreviations or formulas.[6] For mixtures, list all components and their approximate concentrations.[7]

    • Date of waste generation or when the container becomes full.[5][6]

    • The principal investigator's name, department, and room number.[6]

Step 4: On-Site Storage

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8]

  • Ensure containers are kept closed at all times except when waste is being added.[7][11]

  • Provide secondary containment for liquid waste containers to mitigate spills.[5]

  • Do not accumulate more than 55 gallons of hazardous waste at one time in your laboratory.[5]

Step 5: Final Disposal

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or an approved chemical waste contractor.[6][9] Do not transport hazardous waste yourself.[5]

  • Prohibited Disposal Methods:

    • Sewer Disposal: Do not empty this compound into drains or sewers.[4][11] While some guidelines allow for drain disposal of certain non-hazardous chemicals, it is not a recommended practice in a professional research setting without explicit written permission from EHS.[6][12]

    • Trash Disposal: Disposal of any chemical into the solid waste system (regular trash) is generally not allowed.[6]

Step 6: Disposal of Empty Containers

  • An empty container that held this compound can typically be disposed of as regular trash after being triple-rinsed with water.[5][10]

  • The rinsate from a non-hazardous chemical like this compound can usually be discharged to the sanitary sewer.

  • Deface or completely remove the original chemical label from the empty, rinsed container before placing it in the trash.[5]

Spill Management

In the event of a spill:

  • Avoid dust formation. For dry spills, gently sweep or vacuum the material into a designated waste container.[9]

  • If necessary, moisten the material slightly to prevent it from becoming airborne.[9]

  • Clean the affected area with water and detergent.

  • Collect all cleanup materials (wipes, absorbent pads) and dispose of them as this compound waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-valine, a common amino acid in research and development. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

This compound is generally not classified as a hazardous substance; however, like any chemical, it requires careful handling to prevent potential issues such as dust inhalation or contamination.[1][2][3] The following protocols are designed to provide clear, step-by-step guidance for its safe use.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense when handling any chemical. For this compound, the recommended PPE is outlined below.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against airborne dust particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from spills.
Respiratory Protection Dust mask or respirator (e.g., N95)Required when handling large quantities or if dust is generated.[4]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized operational plan minimizes the risk of accidental exposure or contamination.

  • Preparation : Before handling this compound, ensure your workspace is clean and uncluttered. Designate a specific area for handling the compound.

  • Donning PPE : Put on your lab coat, followed by safety glasses/goggles, and finally, gloves. If a significant amount of dust is anticipated, a dust mask should also be worn.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations in a well-ventilated area, preferably within a fume hood or on a bench with local exhaust ventilation to minimize dust dispersion.[2][5]

    • Use a clean spatula or scoop to transfer the powder. Avoid scooping in a manner that creates airborne dust.

    • If possible, use a container with a wide mouth to reduce the chance of spillage.

  • In Use : When using this compound in solutions or other applications, keep containers covered when not in use.

  • Decontamination : After handling is complete, wipe down the work surface with a damp cloth to remove any residual dust.

  • Doffing PPE : Remove your PPE in the reverse order it was put on: gloves first, then lab coat, and finally eye protection. Wash your hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2]
Skin Contact Wash off immediately with soap and plenty of water.[3][6]
Inhalation Move to fresh air. If not breathing, give artificial respiration.[6]
Ingestion Rinse mouth with water. Do not induce vomiting.[1][6]
Small Spill For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal.[2][4]
Large Spill For larger spills, wear additional protective equipment including a full suit and boots.[4][5] Contain the spill and then collect it into a labeled container for disposal. Prevent the powder from entering drains.[1][3][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused this compound should be disposed of as chemical waste. It can be offered to a licensed disposal company.[6]

  • Contaminated Materials : Any materials, such as gloves, wipes, or weighing papers, that have come into contact with this compound should be placed in a sealed bag and disposed of in the appropriate chemical waste stream.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent before being recycled or disposed of. The rinsate should be collected and treated as chemical waste.

Below are diagrams illustrating the standard workflow for handling this compound and the decision-making process for selecting appropriate PPE.

handle_dl_valine_workflow prep 1. Preparation (Clean Workspace) ppe_on 2. Don PPE (Coat, Goggles, Gloves) prep->ppe_on handle 3. Handling (Weighing/Transfer in Ventilated Area) ppe_on->handle in_use 4. In Use (Keep Containers Covered) handle->in_use decon 5. Decontamination (Wipe Down Surfaces) in_use->decon ppe_off 6. Doff PPE & Wash Hands decon->ppe_off disposal 7. Waste Disposal (Dispose of Contaminated Materials) ppe_off->disposal

Standard operational workflow for handling this compound.

ppe_selection_logic start Start: Handling this compound is_dust Is dust generation likely? start->is_dust base_ppe Standard PPE: - Safety Glasses - Lab Coat - Gloves is_dust->base_ppe No full_ppe Enhanced PPE: - Standard PPE - Dust Mask/Respirator is_dust->full_ppe Yes

Decision-making process for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-valine
Reactant of Route 2
DL-valine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.